molecular formula C17H10ClF3N3NaO4S B15599896 Acid red 266 CAS No. 12217-37-7

Acid red 266

Numéro de catalogue: B15599896
Numéro CAS: 12217-37-7
Poids moléculaire: 467.8 g/mol
Clé InChI: GVLHHJPRNMDLLL-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acid red 266 is a useful research compound. Its molecular formula is C17H10ClF3N3NaO4S and its molecular weight is 467.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLHHJPRNMDLLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886238, DTXSID30924104
Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
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Record name Sodium 5-{2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
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Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57741-47-6, 12217-37-7
Record name 2-Naphthalenesulfonic acid, 6-amino-5-(2-(4-chloro-2-(trifluoromethyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
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Record name Sodium 5-{2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazinyl}-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonate
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Record name Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
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Foundational & Exploratory

Acid Red 266 CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acid Red 266, a synthetic azo dye. The document details its chemical and physical properties, manufacturing process, and applications, with a focus on its relevance to research and industrial sectors.

Core Chemical and Physical Data

This compound is a sulfonated monoazo dye, characterized by its vibrant red color. It is primarily utilized in the dyeing of protein and polyamide fibers.

IdentifierValueReference
CAS Number 57741-47-6[1][2][3][4][5][6]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[2][5][6][7]
Molecular Weight 467.78 g/mol [2][3][4][5][6]
C.I. Name This compound[2][5]
Appearance Dark Red Powder[2][5]
Solubility Soluble in water[2]

Synthesis of this compound

The manufacturing of this compound involves a two-stage process: the diazotization of an aromatic amine followed by a coupling reaction with a naphthol derivative.[1][2]

Experimental Protocol:
  • Diazotization: 4-Chloro-2-(trifluoromethyl)benzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) under acidic conditions.[2] The electrophilic diazonium salt attacks the electron-rich naphthol ring, leading to the formation of the azo bond and the final dye molecule.

  • Isolation: The product is subsequently isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to obtain the final powdered dye.[1]

Below is a diagram illustrating the synthesis workflow.

G Synthesis Workflow of this compound cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Product Isolation A 4-Chloro-2-(trifluoromethyl)aniline B NaNO2, HCl (0-5°C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms D 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid) C->D Couples with E This compound D->E Forms F Salting Out E->F G Filtration F->G H Drying & Crushing G->H I Final Product H->I

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile dye with applications in both industrial and research settings.

Industrial Applications:

The primary use of this compound is in the dyeing of various textiles.[8] Its anionic nature allows it to form strong bonds with cationic groups in protein and polyamide fibers under acidic conditions.[8]

  • Textile Dyeing: It is extensively used for dyeing wool, silk, nylon, and leather.[8][9] It provides vibrant red shades with good fastness properties.

  • Carpet Printing: It is particularly suitable for the direct printing of polyamide carpets.[2][9]

Research Applications:

In a laboratory context, this compound serves as a biological stain. Dyes are crucial tools for researchers to observe and analyze cellular structures, track biomolecules, and assess cell functions.[10][11] While specific protocols for this compound are not widely documented in literature for advanced biological applications like signaling pathway analysis, its general utility as a stain is recognized.[10][11] It can be used for:

  • Histology: Staining of tissue sections for pathological studies.[10][11]

  • Microscopy: Aiding in the visualization and differentiation of cell types and microorganisms.[10][11]

It is important to note that this compound is primarily known as a dye and staining agent. There is currently no scientific literature suggesting its involvement in specific biological signaling pathways or its use as a therapeutic agent in drug development.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[6] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling the powdered dye.[6] It should be stored in a cool, dry place away from strong oxidizing agents.[6]

Fastness Properties on PolyamideGrade
Light Fastness 6
Washing Fastness (Fading) 4-5
Washing Fastness (Staining) 3-4 (Nylon), 4 (Cotton)
Perspiration Fastness (Fading) 5
Perspiration Fastness (Staining) 5
Rubbing (Dry) 5
Fastness to Chlorinated Water 4-5

Data sourced from supplier technical datasheets.

References

An In-depth Technical Guide to C.I. Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Acid Red 266, a synthetic azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who may encounter this compound. This document covers its various names, key quantitative data, and detailed experimental protocols for its synthesis and analysis.

Synonyms and Alternative Names

C.I. This compound is known by a multitude of synonyms and trade names across various industries. Proper identification is crucial for accurate research and application.

Systematic and Common Names:

  • C.I. This compound[1]

  • This compound[1]

  • Merpacyl Red B

  • Weak Acid Red 2B

  • Weak Acid Red 2BE[2]

  • Weak Acid Red 2BS

  • Acid Red A2B

  • Acid Red E-BM

  • Acid Red GP

  • Acid Brilliant Red 2BS

  • Diacid Red N 2B[1]

  • Aminyl Red E 2BL[1]

  • Best Acid Red A 2B[1]

  • Concorde Acid Red 2BSA[1]

  • Covanyl Red C 2B[1]

  • Everacid Red A 2B[1]

  • Fabrinyl Red 2B[1]

  • Kayanol Red NB[1]

  • Kenamide Red G 2B[1]

  • Mitsui Nylon Fast Red BB[1]

  • Nylanthrene Red B 2BSA[1]

  • Nylomine Red A 2B[1]

  • Nylosan Red E-BM[1]

  • Simacid Red 24903[1]

  • Suminol Fast Red BB[1]

Chemical Identifiers:

  • CAS Number: 57741-47-6[1]

  • Colour Index (C.I.) Number: 17101[2]

  • EC Number: 260-925-2[1]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of C.I. This compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[1][2]
Molecular Weight 467.78 g/mol [1][2]
Appearance Dark red to dark brown powder[2]
Solubility in Water 40 g/L[3]
Solubility in Ethanol Soluble[4]
Solubility in Oils Insoluble[4]
Purity >97% (by elemental analysis)[5][6]

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a two-stage process characteristic of azo dye production: diazotization followed by azo coupling.[1]

Starting Materials:

Stage 1: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

  • Prepare a suspension of 4-chloro-2-(trifluoromethyl)aniline in water in a reaction vessel.

  • Cool the vessel to 0-5°C using an ice bath.

  • Slowly add concentrated hydrochloric acid (approximately 2.5-3.0 equivalents) to the suspension while maintaining the low temperature to form the amine hydrochloride salt.

  • Prepare a solution of sodium nitrite (approximately 1.0-1.1 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the amine hydrochloride suspension. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.

  • Stir the reaction mixture for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper to detect excess nitrous acid.

Stage 2: Azo Coupling Reaction

  • In a separate vessel, prepare a solution of 6-amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) in water.

  • Adjust the pH of the gamma acid solution to a slightly acidic or neutral range as required for the specific coupling reaction, typically using a sodium hydroxide solution. This activates the coupling component for electrophilic attack by the diazonium salt.

  • Slowly add the cold diazonium salt suspension from Stage 1 to the prepared coupling component solution. Maintain a low temperature (typically below 10°C) throughout the addition.

  • Stir the reaction mixture for several hours until the coupling reaction is complete. The formation of the colored dye will be visually apparent. Reaction completion can be monitored by thin-layer chromatography (TLC).

Stage 3: Isolation and Purification

  • The synthesized dye is precipitated from the reaction mixture by "salting out," which involves the addition of sodium chloride to decrease its solubility.[1]

  • Collect the precipitated dye by filtration.

  • Wash the filter cake with a brine solution to remove impurities.

  • Dry the purified dye under vacuum.[1]

Analytical Characterization

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general method for assessing the purity of azo dyes using HPLC with a Diode Array Detector (DAD) is as follows:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The gradient would typically involve increasing the proportion of the organic solvent over the course of the analysis.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Detection: A DAD allows for the monitoring of absorbance at multiple wavelengths. The maximum absorption wavelength for the specific dye can be used for quantification, and the full spectrum can be used for peak identification and purity assessment.

  • Sample Preparation: A standard solution of the dye is prepared by dissolving a known mass in the mobile phase or a suitable solvent.

Structural Confirmation by UV/Vis Spectroscopy

  • Prepare a series of dilutions of this compound in deionized water.

  • Use a double-beam UV/Vis spectrophotometer to record the absorption spectra of the solutions over a wavelength range of approximately 200-800 nm.

  • The spectra will show characteristic absorption bands. While a single λmax is not straightforward due to aggregation phenomena, the overall spectral profile can be used for identification. Studies on the aggregation of this compound have been conducted using UV/Vis spectroscopy.[5][7]

Visualizations

As research indicates that C.I. This compound is primarily used as a textile dye and not in the context of biological signaling pathways, the following diagrams illustrate the synthesis workflow and a relevant logical relationship based on its known applications and degradation.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Isolation & Purification A 4-Chloro-2-(trifluoromethyl)aniline B HCl, NaNO2 0-5°C A->B Reactants C Diazonium Salt Suspension B->C Forms E Coupling Reaction <10°C C->E Added to D Gamma Acid Solution D->E Coupling Component F Crude this compound Solution E->F Yields G Salting Out (NaCl) F->G H Filtration G->H I Drying H->I J Pure this compound I->J

Caption: Synthesis workflow for C.I. This compound.

Enzymatic_Degradation_Pathway AR266 This compound (Azo Dye) Enzymes PpAzoR Azoreductase & CotA-Laccase AR266->Enzymes Substrate for Decolorization Decolorization AR266->Decolorization Amines Aromatic Amines Enzymes->Amines Breaks down into Detoxification Detoxification Amines->Detoxification

Caption: Enzymatic degradation of this compound.

References

In-Depth Technical Guide to the Solubility of Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the azo dye, Acid Red 266 (C.I. 17101; CAS No. 57741-47-6). The information compiled herein is intended to support research, development, and application of this compound where its solubility characteristics are of paramount importance.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For a dye like this compound, solubility influences its application in dyeing processes, its formulation in inks and other solutions, and its bioavailability and toxicological profile in biological systems. Solubility is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its sodium sulfonate group, is structurally disposed to solubility in polar solvents.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited. The following table summarizes the known values. It is important to note that solubility is dependent on various conditions such as temperature, pH, and the presence of other solutes, which were not always specified in the available literature.

SolventFormulaSolubilityTemperaturepHReference
WaterH₂O40 g/LNot SpecifiedNot SpecifiedTiankun Chemical

Qualitative Solubility Observations:

  • Water: this compound is consistently reported as being soluble in water[1]. The presence of a sodium sulfonate group in its molecular structure imparts significant polarity, facilitating its dissolution in aqueous media.

  • Strong Sulfuric Acid: The dye is also noted to be soluble in concentrated sulfuric acid, producing a deep red solution[1].

Experimental Protocol: Determination of Aqueous Solubility using UV-Vis Spectrophotometry

The following is a detailed methodology for the experimental determination of the aqueous solubility of this compound, adapted from established protocols for azo dyes.

Principle:

This method utilizes the relationship between the absorbance of light by a solution and the concentration of the solute, as described by the Beer-Lambert Law. A calibration curve is first established using solutions of known concentrations. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Materials and Equipment:

  • This compound powder

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

Part 1: Preparation of Standard Solutions and Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound (e.g., 100 mg) and dissolve it in a known volume of water (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a Series of Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. For example, prepare standards of 10, 25, 50, 75, and 100 µg/mL.

  • Measure Absorbance:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a mid-range standard solution across the visible spectrum.

    • Set the spectrophotometer to the determined λmax.

    • Zero the spectrophotometer using a blank (distilled water).

    • Measure the absorbance of each standard solution.

  • Construct the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

Part 2: Determination of Solubility

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of water in a sealed container (e.g., a flask or vial). The amount of excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains.

  • Equilibration: Place the sealed container in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Preparation: After the equilibration period, cease stirring and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to ensure that only the dissolved dye is measured.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of water to bring its absorbance within the linear range of the calibration curve. The dilution factor must be recorded.

  • Measure Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculate Solubility:

    • Use the equation from the calibration curve (y = mx + c, where y is the absorbance) to calculate the concentration of the diluted solution (x).

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Part 1: Calibration Curve Preparation cluster_solubility Part 2: Solubility Determination cluster_calc Part 3: Calculation stock Prepare Stock Solution standards Prepare Standard Dilutions stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve calculate Calculate Solubility plot_curve->calculate Calibration Equation saturate Prepare Saturated Solution equilibrate Equilibrate (e.g., 24-48h) saturate->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute measure_sample Measure Absorbance of Sample dilute->measure_sample measure_sample->calculate Sample Absorbance

Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Interactions

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While quantitatively limited, the data indicates good solubility in water. A detailed experimental protocol for the precise determination of its solubility using UV-Vis spectrophotometry has been provided to enable researchers to generate specific data tailored to their experimental conditions. Further research is warranted to establish a comprehensive solubility profile in a range of organic solvents and to investigate its potential biological interactions.

References

The Core Mechanism of Acid Red 266 as a Biological Stain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 266, a synthetic azo dye, possesses the requisite chemical properties for use as a biological stain, particularly as a cytoplasmic counterstain in histological preparations. While its primary application has been in the textile industry for dyeing protein-based fibers like wool and nylon, its mechanism of action is directly transferable to the staining of biological tissues. This technical guide delineates the core principles of this compound's function as a biological stain, rooted in the fundamental chemistry of acid dyes. Due to a lack of specific studies on this compound in biological applications, this document extrapolates from the well-established mechanisms of analogous acid dyes. The information presented herein is intended to provide a foundational understanding for researchers interested in the application of this and similar dyes in biological research.

Introduction to this compound

This compound (C.I. 17101) is a water-soluble anionic dye characterized by the presence of a sulfonic acid group.[1] This functional group is central to its classification as an acid dye and dictates its staining behavior. In aqueous solutions, the sulfonic acid group ionizes, imparting a net negative charge to the dye molecule. This anionic nature is the primary driver of its interaction with biological substrates.

Chemical and Physical Properties of this compound:

PropertyValue
C.I. Name This compound
CAS Number 57741-47-6
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S
Molecular Weight 467.78 g/mol
Appearance Dark brown powder
Solubility Soluble in water
Class Azo Dye

Core Mechanism of Action

The staining mechanism of this compound in biological tissues is primarily an electrostatic interaction. Biological tissues are composed of a variety of macromolecules, with proteins being a major component. The side chains of the amino acid residues that constitute proteins can be either acidic or basic. Under specific pH conditions, these side chains can be ionized.

The core of the staining mechanism can be summarized in the following key steps:

  • Ionization of the Dye: In an aqueous solution, the sulfonic acid group (-SO₃H) of this compound dissociates, forming a negatively charged sulfonate group (-SO₃⁻) and releasing a proton (H⁺). This results in the dye molecule becoming an anion.

  • Protonation of Tissue Proteins: The staining process with acid dyes is typically carried out in an acidic solution. The excess protons (H⁺) in the acidic environment protonate the basic amino groups (-NH₂) present in the side chains of amino acids like lysine (B10760008) and arginine within the tissue proteins. This protonation results in the formation of positively charged cationic groups (-NH₃⁺).

  • Electrostatic Attraction and Binding: The anionic dye molecules are then electrostatically attracted to the protonated, cationic sites on the tissue proteins. This attraction leads to the formation of ionic bonds, effectively staining the protein-rich structures within the cell.

This mechanism explains why this compound, like other acid dyes, primarily stains the cytoplasm and extracellular matrix, which are rich in proteins. In contrast, the nucleus, which is rich in acidic nucleic acids (DNA and RNA), tends to repel acid dyes and is typically stained with a basic dye (like hematoxylin) in a counterstaining procedure.

The Role of pH

The pH of the staining solution is a critical factor influencing the intensity and specificity of staining with acid dyes. An acidic pH is generally required to ensure the protonation of the amino groups in proteins, thereby creating the necessary cationic sites for the anionic dye to bind. In a neutral or alkaline environment, the amino groups would be less protonated, leading to weaker or no staining.

Factors Influencing Staining

Several factors can influence the effectiveness of staining with acid dyes like this compound:

  • Dye Concentration: Higher concentrations can lead to more intense staining, but also increase the risk of non-specific binding and precipitation.

  • Temperature: Increased temperature can enhance the rate of dye diffusion into the tissue.

  • Presence of Salts: Salts can influence the electrostatic interactions between the dye and the tissue.

  • Fixation: The type of fixative used to preserve the tissue can alter the chemical reactivity of the cellular components, thereby affecting dye binding.

Experimental Protocols

Hematoxylin (B73222) and this compound Staining Protocol (General)

This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Harris's Hematoxylin solution

  • This compound staining solution (e.g., 0.5-1.0% w/v in aqueous solution with 0.5% acetic acid)

  • Differentiating solution (e.g., 0.5-1.0% acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 changes, 3 minutes each).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse slides in Harris's Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol with a few quick dips.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • Cytoplasmic Staining (Counterstaining):

    • Immerse slides in this compound solution for 1-3 minutes.

    • Rinse briefly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% ethanol (2 changes, 1 minute each).

    • Dehydrate through 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a suitable mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue: Shades of red

Quantitative Data (Illustrative)

Specific quantitative data for the binding of this compound to biological tissues is not available. However, the principles of dye binding can be quantified. The following table provides an illustrative example of the type of data that could be generated for an acid dye, based on studies of similar dyes.

ParameterIllustrative Value RangeMethod of DeterminationSignificance
Optimal pH for Staining 2.5 - 4.0Spectrophotometric analysis of stained sections at different pH valuesDefines the pH at which maximum electrostatic interaction occurs.
Binding Affinity (Kd) 10⁻⁴ - 10⁻⁶ MEquilibrium Dialysis, SpectrophotometryIndicates the strength of the interaction between the dye and the protein substrate. A lower Kd signifies higher affinity.
Staining Intensity (Absorbance) VariesSpectrophotometry of dye eluted from stained tissueProvides a quantitative measure of the amount of dye bound to the tissue under specific conditions.
Optimal Concentration 0.1 - 1.0% (w/v)Titration experiments with varying dye concentrationsThe concentration that provides optimal contrast without excessive background staining.

Visualizations

Signaling Pathways

It is important to note that as a simple histological stain, this compound is not expected to interact with or modulate specific signaling pathways. Its function is to provide structural contrast for microscopic examination. The user's request for signaling pathway diagrams may stem from a misunderstanding of the stain's role. Instead, diagrams illustrating the mechanism of action and experimental workflow are provided.

Staining_Mechanism cluster_solution Acidic Staining Solution cluster_tissue Tissue Section Dye This compound (-SO₃H) Ionized_Dye Anionic Dye (-SO₃⁻) Dye->Ionized_Dye Ionization Proton H⁺ Protein Protein (-NH₂) Protonated_Protein Cationic Protein (-NH₃⁺) Protein->Protonated_Protein Protonation Stained_Protein Stained Protein (Ionic Bond) Ionized_Dye->Stained_Protein Protonated_Protein->Stained_Protein Electrostatic Attraction

Caption: Mechanism of this compound staining.

Staining_Workflow A Deparaffinization & Rehydration B Nuclear Staining (Hematoxylin) A->B C Differentiation (Acid Alcohol) B->C D Bluing C->D E Counterstaining (this compound) D->E F Dehydration E->F G Clearing (Xylene) F->G H Mounting G->H

Caption: General workflow for H&E-type staining.

Conclusion

This compound functions as a biological stain through a well-understood electrostatic mechanism common to all acid dyes. Its anionic nature allows it to bind to cationic proteins within the cytoplasm and extracellular matrix of tissues, particularly under acidic conditions. While it is not a commonly documented biological stain, its chemical properties suggest its utility as a counterstain, likely yielding a red coloration to protein-rich structures. The provided protocols and data, while generalized, offer a solid starting point for researchers wishing to explore the use of this compound or similar dyes in their work. Further empirical validation would be necessary to establish optimized, tissue-specific protocols and to fully characterize its staining properties in a biological context.

References

Spectrophotometric Analysis of Acid Red 266: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 266, an azo dye. It details the fundamental properties of the dye, experimental protocols for its quantification, and a methodological framework for studying its degradation. This document is intended to serve as a practical resource for professionals in research and development.

Core Properties of this compound

This compound is a synthetic dye belonging to the azo class, characterized by the presence of one or more azo groups (–N=N–). Its chemical and physical properties are essential for developing accurate analytical methods.

PropertyValue
C.I. Name This compound
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S
Molecular Weight 467.78 g/mol
CAS Number 57741-47-6

Spectrophotometric Characterization

Spectrophotometry is a primary technique for the quantitative analysis of colored compounds like this compound. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Absorption Spectrum and Maximum Wavelength (λmax)

The UV-Visible absorption spectrum of this compound in an aqueous solution exhibits a characteristic peak in the visible region. The wavelength at which the maximum absorbance occurs (λmax) is crucial for quantitative measurements as it provides the highest sensitivity. Studies on the aggregation behavior of this compound have shown its UV/Vis absorption spectra under various conditions. In dilute aqueous solutions, the monomeric form of this compound has a distinct absorption profile.

ParameterValue
Absorption Maximum (λmax) ~525 nm

Note: The λmax can be influenced by solvent polarity, pH, and dye concentration due to aggregation effects.

Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a given substance at a specific wavelength and is essential for calculating the concentration of the substance from its absorbance. While a precise molar absorptivity for the pure monomeric form of this compound is not explicitly stated in the readily available literature, it can be determined experimentally by measuring the absorbance of a series of standard solutions of known concentration.

Experimental Protocols

The following sections detail the methodologies for the preparation of standard solutions and the spectrophotometric determination of this compound.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to obtaining reliable quantitative data.

Materials:

  • This compound (analytical grade)

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound using an analytical balance.

    • Quantitatively transfer the dye to a 100 mL volumetric flask.

    • Dissolve the dye in a small amount of distilled water and then fill the flask to the mark.

    • Stopper the flask and invert it several times to ensure homogeneity. Stirring at an elevated temperature can aid in dissolution.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.625 mg/L standards, pipette 10 mL, 5 mL, 2.5 mL, 1.25 mL, and 0.625 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with distilled water.

Determination of λmax and Calibration Curve

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz or glass cuvettes (1 cm path length)

Procedure:

  • Determination of λmax:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm).

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of one of the mid-range standard solutions (e.g., 5 mg/L).

    • The wavelength corresponding to the highest absorbance peak is the λmax.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the determined λmax (e.g., 525 nm).

    • Zero the instrument with the distilled water blank.

    • Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard before measuring.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

Analysis of Unknown Samples

To determine the concentration of this compound in an unknown sample:

  • Measure the absorbance of the unknown sample at the λmax.

  • Ensure the absorbance falls within the linear range of the calibration curve. If necessary, dilute the sample.

  • Calculate the concentration using the equation from the linear regression of the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Weigh this compound B Prepare Stock Solution A->B C Serial Dilution B->C D Prepare Working Standards C->D E Determine λmax D->E F Measure Absorbance of Standards E->F G Generate Calibration Curve F->G I Calculate Concentration G->I H Measure Unknown Sample Absorbance H->I Degradation_Analysis_Workflow cluster_reaction Degradation Reaction cluster_measurement Analysis Start Initial Dye Solution (A₀) React Initiate Degradation Start->React Sample Withdraw Aliquots at Time (t) React->Sample Measure Measure Absorbance (Aₜ) at λmax Sample->Measure Calculate Calculate Decolorization (%) Measure->Calculate Kinetics Determine Reaction Kinetics Calculate->Kinetics

Technical Guide: An Analysis of the Fluorescent Properties of Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals: This document provides a technical overview of the fluorescent properties of Acid Red 266. The information presented herein is based on an analysis of the compound's chemical structure and a review of existing literature on azo dyes.

Executive Summary

This compound is a monoazo dye widely used in the textile and paper industries for its vibrant color and dyeing capabilities.[1][2][3] Despite its utility as a colorant, a thorough review of its photophysical properties reveals that This compound is not a fluorescent compound . Its chemical structure, specifically the presence of an azo bridge (-N=N-), promotes rapid non-radiative de-excitation pathways that effectively quench any potential fluorescence. This guide will detail the structural basis for this characteristic and outline the experimental protocols that would confirm the absence of fluorescence.

Chemical and Spectroscopic Properties

This compound, also known by its Colour Index name C.I. This compound, belongs to the azo class of dyes.[1] These compounds are characterized by the presence of one or more azo groups, which are strong chromophores responsible for their intense color.

While specific quantitative data on the photophysical properties of this compound is scarce, which is typical for non-fluorescent dyes, its basic chemical and known spectroscopic data are summarized below.

PropertyValueReference
Chemical Name Sodium 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxynaphthalene-2-sulfonate[4]
C.I. Name This compound[1]
CAS Number 57741-47-6[1][2]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[1]
Molecular Weight 467.78 g/mol [1]
UV-Vis Absorption A study on the aggregation of this compound was conducted using UV/Vis spectroscopy, though a specific λmax was not stated.[5]

The Role of the Azo Group in Fluorescence Quenching

The absence of fluorescence in this compound is a direct consequence of its molecular structure. Azo compounds are generally known to be non-fluorescent or, at best, very weakly fluorescent.[6][7][8] This is due to several key factors:

  • Efficient Non-Radiative Decay: Upon absorption of a photon and promotion to an excited singlet state (S₁), the azo group facilitates rapid de-excitation through non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state (T₁). These processes are much faster than the radiative process of fluorescence, effectively preventing the emission of light.

  • Photoisomerization: The azo bridge can undergo reversible trans-cis photoisomerization upon irradiation.[6] This structural change provides a highly efficient pathway for the dissipation of absorbed energy as heat, rather than as emitted light.[6]

  • Energy Dissipation: Molecules containing azo groups are often used as energy dissipators or "quenchers" in other systems, further highlighting their inherent inability to fluoresce.[6]

While a limited number of specially engineered azo dyes have been synthesized to exhibit fluorescence, this is an exception rather than the rule.[6][7][9] These fluorescent variants typically incorporate structural modifications, such as intramolecular N-B interactions, to restrict the non-radiative decay pathways.[7] this compound does not possess these specific structural modifications.

G cluster_excitation Photon Absorption cluster_deexcitation De-excitation Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation NonRadiative Non-Radiative Decay (Dominant in Azo Dyes) S1->NonRadiative Very Fast Fluorescence Fluorescence (Radiative) (Negligible) S1->Fluorescence Very Slow NonRadiative->S0 Energy dissipated as heat Isomerization trans-cis Isomerization InternalConversion Internal Conversion Fluorescence->S0 Photon Emitted

Energy dissipation pathways for this compound.

Experimental Protocol: Confirmation of Non-Fluorescence

To experimentally verify the absence of fluorescence in this compound, standard spectrofluorometry would be employed.

Objective: To measure the emission spectrum of this compound upon excitation at its absorption maximum and determine its fluorescence quantum yield.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water or ethanol)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Reference fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Methodology:

  • Determine Absorption Maximum (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Using the UV-Vis spectrophotometer, measure the absorption spectrum from approximately 300 nm to 700 nm to identify the wavelength of maximum absorbance (λ_max).

  • Acquire Emission Spectrum:

    • Using the spectrofluorometer, set the excitation wavelength to the determined λ_max.

    • Scan the emission spectrum across a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., λ_max + 10 nm to 800 nm).

    • The absence of a distinct emission peak above the background noise would be the primary indicator of non-fluorescence.

  • Workflow for Fluorescence Confirmation:

    G A Prepare Dilute Solution of this compound B Measure Absorption Spectrum (UV-Vis Spectrophotometer) A->B C Determine λ_max B->C D Set Excitation Wavelength to λ_max in Spectrofluorometer C->D E Scan Emission Spectrum D->E F Analyze Data E->F G Result: No Emission Peak (Compound is Non-Fluorescent) F->G No peak > noise H Result: Emission Peak Observed (Compound is Fluorescent) F->H Peak > noise

    Workflow for determining fluorescence.

Conclusion

Based on its chemical classification as an azo dye and the established photophysical principles governing such molecules, this compound is not fluorescent. The energy it absorbs is efficiently dissipated through non-radiative pathways, primarily driven by the electronic properties and photoisomerization capability of the azo group. While the compound is an effective colorant, it is unsuitable for applications requiring fluorescence, such as fluorescence microscopy, flow cytometry, or as a fluorescent probe in drug development assays.

References

Health and Safety Guide for Acid Red 266: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling the azo dye, Acid Red 266 (C.I. 17101; CAS No. 57741-47-6). Due to the limited availability of specific toxicological data for this compound, this document emphasizes the well-established toxicological profile of azo dyes, focusing on the hazards associated with their metabolic byproducts. The information presented herein is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound is a red, powdered solid, soluble in water.[1][2] It is chemically stable under normal laboratory temperatures and pressures.[3]

Table 1: Chemical Identification and Properties of this compound

PropertyValueReference
Chemical Name Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate[4]
C.I. Name This compound[5]
CAS Number 57741-47-6[5]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[5]
Molecular Weight 467.78 g/mol [5]
Appearance Red Powder[3]
Odor Odorless[3]

Hazard Identification and Classification

Primary Hazards:

  • Harmful if swallowed: May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

  • Eye Irritation: Dust or solution may cause serious eye irritation or damage.[3][4]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[3]

One aggregated GHS notification to the ECHA C&L Inventory indicates that this compound causes serious eye damage.[7]

Mechanism of Toxicity: The Role of Metabolism

The primary toxicological concern with azo dyes is not typically the intact molecule itself, but rather the aromatic amines that are formed upon its metabolic breakdown.[8][9][10] The azo bond (-N=N-) can be cleaved by azoreductases, which are present in human intestinal microbiota and to some extent in the liver.[8][9] This reductive cleavage breaks the dye into its constituent aromatic amines.[11]

For this compound, this metabolic process would yield two primary metabolites:

  • 4-Chloro-2-(trifluoromethyl)benzenamine (CAS No. 445-03-4)

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (CAS No. 90-51-7)

Many aromatic amines are known or suspected mutagens and carcinogens.[8][12] Their genotoxicity often arises from metabolic activation in the liver, involving enzymes like Cytochrome P450, which can lead to the formation of reactive intermediates that bind to DNA and cause mutations.[12][13]

G cluster_0 Metabolic Cleavage of this compound This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azoreductases (Intestinal Microbiota, Liver) 4-Chloro-2-(trifluoromethyl)benzenamine 4-Chloro-2-(trifluoromethyl)benzenamine Aromatic Amines->4-Chloro-2-(trifluoromethyl)benzenamine 6-Amino-4-hydroxynaphthalene-2-sulfonic acid 6-Amino-4-hydroxynaphthalene-2-sulfonic acid Aromatic Amines->6-Amino-4-hydroxynaphthalene-2-sulfonic acid

Metabolism of this compound to aromatic amines.

Toxicological Data

As of the date of this document, specific quantitative toxicological data for this compound from peer-reviewed studies are largely unavailable. Most safety data sheets report "no data available" for acute toxicity endpoints.[3][4][6] However, one SDS notes that "mutagenicity data [has been] reported".[3] The specific results of these mutagenicity studies could not be located.

Given the metabolic pathway, the toxicity of the precursor amines is of high relevance for risk assessment.

Table 2: Summary of Acute Toxicity Data for this compound and its Metabolites

SubstanceTestRouteSpeciesResultReference
This compound LD₅₀Oral-No data available[3][4][6]
LD₅₀Dermal-No data available[3][4][6]
LC₅₀Inhalation-No data available[3][4][6]
4-Chloro-2-(trifluoromethyl)benzenamine LD₅₀OralRat>5000 mg/kg bw[8]
LD₅₀DermalRabbit>2700 mg/kg bw[8]
LC₅₀InhalationRat>32 mg/L (4 hours)[8]
6-Amino-4-hydroxynaphthalene-2-sulfonic acid LD₅₀IntraperitonealMouse>500 mg/kg

Table 3: Irritation and Sensitization Data for this compound Metabolites

SubstanceTestSpeciesResultReference
4-Chloro-2-(trifluoromethyl)benzenamine Skin IrritationRabbitNot irritating to slightly irritating[8]
Eye IrritationRabbitNot irritating[8]
Skin SensitizationMouseWeak sensitiser[8]

Experimental Protocols for Toxicological Assessment

Should testing of this compound be required, standardized methodologies such as the OECD Guidelines for the Testing of Chemicals should be employed. These protocols are internationally recognized for ensuring data quality and comparability.

G cluster_workflow General Toxicological Assessment Workflow Start Start PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Testing (e.g., Ames Test, Skin Irritation) PhysChem->InVitro Decision1 Positive Result? InVitro->Decision1 InVivo In Vivo Testing (e.g., Acute Toxicity, Irritation) Decision1->InVivo No Classify Hazard Classification & Risk Assessment Decision1->Classify Yes Decision2 Adverse Effects? InVivo->Decision2 Decision2->Classify Yes End Safe Handling Protocol Decision2->End No Classify->End

A generalized workflow for toxicological assessment.

Acute Oral Toxicity (OECD 423)
  • Principle: The Acute Toxic Class Method involves a stepwise procedure with a limited number of animals per step. The outcome is the classification of the substance into a toxicity class based on the observed mortality.

  • Methodology:

    • Animals: Typically, young adult rats of a single sex (usually females) are used.

    • Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.

    • Dose Administration: The substance is administered by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Procedure: Dosing is performed in a stepwise manner using 3 animals per step. The decision to proceed to the next dose level (higher or lower) is based on the number of mortalities observed within a specified timeframe.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The test allows for the classification of the substance according to GHS categories for acute oral toxicity.

Skin Irritation (OECD 439 - In Vitro)
  • Principle: This in vitro method uses a Reconstructed human Epidermis (RhE) model to assess the potential of a substance to cause skin irritation. Irritancy is determined by measuring cell viability after exposure to the chemical.

  • Methodology:

    • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used.

    • Procedure: A small amount of the test substance (solid or liquid) is applied topically to the surface of the RhE tissue.

    • Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

    • Viability Assessment: After exposure and a post-incubation period, cell viability is measured using a quantitative assay, typically the MTT assay. The reduction of MTT to a colored formazan (B1609692) salt by viable cells is measured spectrophotometrically.

    • Endpoint: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).

Eye Irritation (OECD 405 - In Vivo)
  • Principle: This test evaluates the potential of a substance to cause irritation or corrosion when applied to the eye of an animal. A sequential testing strategy is recommended to minimize animal use.

  • Methodology:

    • Animals: Albino rabbits are typically used.

    • Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.

    • Scoring: Lesions are scored according to a standardized system (e.g., Draize scale).

    • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Mutagenicity (OECD 471 - Bacterial Reverse Mutation Test / Ames Test)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a substance.

  • Methodology:

    • Test Strains: A set of bacterial strains with different known mutations is used to detect various types of mutagens.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium.

    • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Health and Safety Recommendations

Based on the available information, the following precautions should be taken when handling this compound.

Engineering Controls
  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood when handling the powder to minimize dust generation and inhalation.[3]

  • An eyewash station and safety shower should be readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, wear a NIOSH-approved respirator with particulate filters.[3]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust.[6]

  • Wash hands thoroughly after handling.[3]

  • Store in a tightly closed container in a cool, dry, well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Spill and Exposure Response

G cluster_spill Spill & Exposure Response Protocol Spill Spill or Exposure Occurs Assess Assess Situation (Size, Location, Hazard) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent Material) PPE->Contain For Spill FirstAid Administer First Aid (See Section 6.4) PPE->FirstAid For Exposure Clean Clean Up Spill (Avoid Dusting) Contain->Clean Decontaminate Decontaminate Area & Equipment Clean->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report FirstAid->Report

References

Commercial Suppliers of Research-Grade Acid Red 266: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers offering research-grade Acid Red 266, alongside its technical specifications. While primarily utilized in the textile industry for dyeing nylon and wool, its availability for research purposes suggests potential applications in various scientific disciplines.[1][2]

Properties of this compound

This compound, also known by its Colour Index name C.I. This compound, is an azo dye. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 57741-47-6
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[3]
Molecular Weight 467.78 g/mol [3]
Synonyms Weak Acid Red 2B, Merpacyl Red B[3]
Appearance Dark brown powder
Solubility Soluble in water

Commercial Suppliers

Several chemical suppliers list this compound for research and laboratory use. However, the level of quality control and available documentation, such as Certificates of Analysis (CoA), can vary significantly. Researchers should carefully evaluate each supplier to ensure the provided product meets the specific requirements of their experimental setup.

SupplierProduct NameCatalog NumberNotes
MedchemExpress This compoundHY-D1443Marketed as a multifunctional dye for biological experiments.[1]
TargetMol This compoundT8557Described as a tool for observing and analyzing cell structures.[4]
Biosynth This compoundFA103367Stated as being for research purposes only.[5]
Sigma-Aldrich This compound (MERPACYL RED B)S466344Sold as part of a collection for early discovery researchers; the buyer is responsible for confirming purity as no analytical data is provided.
ECHEMI This compound-Provides a list of synonyms and basic properties.[6]
Tiankun Chemical Skyacido® this compound-Primarily marketed for dyeing leather, wool, and nylon.[2]
China Inter Dye This compound-Notes its main application in nylon fabric dyeing and printing.[3]
Khushi Dyechem This compound-Lists the product among its offerings.[7]
Dimacolor Industry Group WEAK ACID RED 2BE 200%, this compound-Recommended for paints.[8]
Aite International Trade (Zibo) Co., LTD This compound-Used in dyeing wool, silk, and nylon.[9]

Experimental Considerations

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the procurement and application of a research-grade chemical like this compound.

G cluster_0 Procurement Workflow Identify Research Need Identify Research Need Search for Suppliers Search for Suppliers Identify Research Need->Search for Suppliers e.g., this compound Evaluate Supplier Specifications Evaluate Supplier Specifications Search for Suppliers->Evaluate Supplier Specifications Purity, Quantity, Availability Request Certificate of Analysis Request Certificate of Analysis Evaluate Supplier Specifications->Request Certificate of Analysis If available Select Supplier & Purchase Select Supplier & Purchase Request Certificate of Analysis->Select Supplier & Purchase

Procurement workflow for a research-grade chemical.

General experimental workflow for a research dye.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific cellular signaling pathways. Its primary known applications are as a colorant.[3] Azo dyes, as a class, have been investigated for various biomedical applications, but specific data for this compound is lacking.[11] The logical relationship for evaluating a compound's potential interaction with a signaling pathway is outlined below.

Investigative workflow for pathway interaction.

References

Navigating the Spectrum of Red Dyes in Biological Research: A Technical Guide to Ponceau S and Neutral Red

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and technical documentation reveals a notable scarcity of established, fundamental applications for Acid Red 266 in biological research. While categorized as a multifunctional dye, its practical use in cellular and molecular biology is not well-documented, with its primary applications appearing to be in the textile industry for dyeing fabrics such as nylon.[1] In contrast, other acid red dyes and vital stains have become indispensable tools for researchers. This guide provides an in-depth technical overview of two such widely used dyes: Ponceau S, for total protein staining on membranes, and Neutral Red, for assessing cell viability and cytotoxicity.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of experimental workflows to facilitate the effective application of these essential laboratory techniques.

Ponceau S: A Reversible Stain for Protein Analysis

Ponceau S is an anionic azo dye that serves as a rapid and reversible stain for detecting protein bands on nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes following electrophoretic transfer.[2][3] Its utility lies in its ability to provide a quick visual confirmation of transfer efficiency and to serve as a reliable method for total protein normalization in quantitative Western blotting.[4]

The staining mechanism involves the negatively charged sulfonate groups of the dye binding to positively charged amino acid residues (like lysine (B10760008) and arginine) and non-covalently to non-polar regions of proteins.[5] This interaction is pH-dependent and easily reversible with washes in neutral to alkaline buffers or water, which is a key advantage as it does not interfere with subsequent immunodetection steps.[2][6]

Quantitative Data for Ponceau S Staining
ParameterValueReference
Limit of Detection ~200-250 ng of protein per band[7][8]
Common Staining Solution 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid[2][8]
Alternative Staining Solution 0.01% (w/v) Ponceau S in 1% (v/v) acetic acid[4][9]
Staining Time 1-10 minutes[2][5][10]
Destaining Time 1-5 minutes with water or buffer[5][11]
Absorbance Maximum (solubilized) 529 nm (in dimethylsulfoxide)[5]
Experimental Protocol: Reversible Protein Staining with Ponceau S on Western Blot Membranes

This protocol outlines the standard procedure for staining proteins on a membrane after transfer.

Materials:

  • Membrane with transferred proteins (Nitrocellulose or PVDF)

  • Ponceau S Staining Solution (0.1% w/v Ponceau S in 5% v/v acetic acid)

  • Deionized water

  • Washing buffer (e.g., TBS-T or PBS-T)

  • A clean container for staining and washing

Procedure:

  • Post-Transfer Wash: Following protein transfer, wash the membrane briefly in deionized water for 1-5 minutes to remove any residual transfer buffer.[5][10]

  • Staining: Immerse the membrane completely in the Ponceau S staining solution. Incubate for 1-10 minutes at room temperature with gentle agitation.[5][10]

  • Initial Destain and Visualization: Remove the staining solution (which can often be reused). Rinse the membrane with deionized water until the background clears and distinct pink or red protein bands become visible.[2][12]

  • Documentation: Image the stained membrane immediately to create a permanent record of the total protein profile for normalization purposes. The stain can fade over time.

  • Complete Destaining: To proceed with immunodetection, wash the membrane with several changes of deionized water or a washing buffer like TBS-T until the red stain is no longer visible.[2] The blocking step in Western blotting will also help in removing any residual stain.[12]

Experimental Workflow: Ponceau S Staining in Western Blotting

PonceauS_Workflow cluster_WB Western Blotting SDS_PAGE 1. SDS-PAGE Transfer 2. Protein Transfer to Membrane SDS_PAGE->Transfer Ponceau_Stain 3. Ponceau S Staining Transfer->Ponceau_Stain Image 4. Image for Normalization Ponceau_Stain->Image Destain 5. Destain Image->Destain Blocking 6. Blocking Destain->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

Workflow for Ponceau S staining as a quality control and normalization step in Western blotting.

Neutral Red: A Vital Stain for Cell Viability and Lysosomal Imaging

Neutral Red is a eurhodin dye that acts as a vital stain, meaning it can be taken up by living cells.[13] Its primary application in biological research is in the Neutral Red Uptake (NRU) assay, a quantitative method to assess cell viability and cytotoxicity.[14][15] The assay is based on the ability of viable, healthy cells to actively transport the dye and accumulate it within their lysosomes.[13]

The underlying principle of the NRU assay is the pH gradient between the cytoplasm and the acidic interior of lysosomes. Neutral Red is a weak cationic dye that is uncharged at physiological pH, allowing it to passively diffuse across the cell membrane. Once inside the acidic environment of the lysosomes (pH 4.5-5.0), the dye becomes protonated and charged, trapping it within these organelles.[14][16] In dead or dying cells, the ability to maintain this pH gradient is lost, and their compromised membranes cannot retain the dye.[17] The amount of dye retained is therefore proportional to the number of viable cells.[15]

Quantitative Data for the Neutral Red Uptake Assay
ParameterValueReference
Cell Seeding Density 5,000 - 50,000 cells per well[18]
Neutral Red Incubation Time 1 - 4 hours[14][17]
Absorbance Reading (OD) 540 nm[15][18]
Positive Control (example) Doxorubicin[18]
pH for Color Change Red below pH 6.8, Yellow above pH 8.0[13]
Experimental Protocol: Neutral Red Uptake Assay for Cytotoxicity

This protocol provides a general guideline for assessing the cytotoxicity of a test compound on adherent cells in a 96-well plate format.

Materials:

  • Adherent cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • Test compound and vehicle control

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red Destain Solution (e.g., 50% ethanol, 1% acetic acid, 49% deionized water)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • Neutral Red Incubation: Remove the treatment medium and add Neutral Red-containing medium to each well. Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[14][19]

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.[17]

  • Dye Solubilization: Add the Neutral Red Destain Solution to each well to lyse the cells and solubilize the ingested dye. Agitate the plate for about 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) of the solubilized dye at 540 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

Logical Relationship: Principle of the Neutral Red Uptake Assay

NeutralRed_Principle cluster_cell Cellular Environment cluster_lysosome Lysosome (Acidic pH) Viable_Cell Viable Cell (Maintains pH gradient) Dead_Cell Non-Viable Cell (Compromised membrane, no pH gradient) Lysosome NR (protonated & trapped) Quantification Quantification (OD 540nm) Lysosome->Quantification NR_outside Neutral Red (NR) (Uncharged at physiological pH) NR_inside NR diffuses into cytoplasm NR_outside->NR_inside NR_uptake Active transport into lysosome NR_inside->NR_uptake NR_no_uptake NR cannot be retained NR_inside->NR_no_uptake NR_uptake->Lysosome NR_no_uptake->Quantification Viability High Absorbance = High Viability Quantification->Viability Cytotoxicity Low Absorbance = Cytotoxicity Quantification->Cytotoxicity

The principle of the Neutral Red Uptake Assay for determining cell viability.

References

Acid Red 266: Uncharted Territory in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific and commercial literature, there is currently a significant lack of specific data and established protocols for the application of Acid Red 266 in observing cellular structures. While broadly classified as a multifunctional dye with potential applications in biological experiments, its use as a primary tool for cellular imaging in research settings is not documented in the public domain.

Currently, information from chemical suppliers and dye manufacturers primarily details the use of this compound in the textile, paper, and leather industries for dyeing purposes.[1][2][3][4] Some general statements from suppliers suggest that dyes like this compound can be tools in biological experiments to help researchers observe and analyze cell structures.[5][6] However, these claims are not substantiated with specific scientific studies, detailed methodologies, or quantitative performance data.

Our extensive search for technical specifications relevant to cellular imaging, such as fluorescence spectra, quantum yield, photostability, and cytotoxicity, did not yield any specific results for this compound. Furthermore, no established protocols for its use in cell staining, including recommended concentrations, incubation times, or fixation methods, could be located.

This absence of empirical data makes it impossible to provide an in-depth technical guide, quantitative data tables, or diagrams of experimental workflows and potential signaling pathways as requested. The scientific community has not yet published research that would form the basis of such a guide.

Alternative Dyes for Cellular Structure Observation

For researchers, scientists, and drug development professionals seeking to observe cellular structures, a vast array of well-characterized and validated dyes are available. These alternatives have extensive documentation, established protocols, and known performance characteristics. Examples of such dyes found in the broader search include:

  • Fluorescent Dyes for General Cellular Morphology: A wide range of fluorescent dyes are available for staining various cellular components.[7][8]

  • Dyes for Specific Organelles: For instance, HMSiR680-Me has been reported as a bright and photostable far-red dye for imaging acidic organelles like lysosomes.[2]

  • Nuclear Stains: Dyes like Neutral Red are commonly used for nuclear staining in biological applications.[3]

References

Using Acid Red 266 for Tracking Biomolecules in Cells: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 266 is a synthetic dye belonging to the azo class, primarily utilized in the textile industry for dyeing fabrics such as nylon.[1] While dyes are essential tools in biological research for observing cellular structures and tracking biomolecules, the application of this compound for in-cell biomolecule tracking is not a documented practice in the current scientific literature.[2][3] This guide aims to provide a comprehensive overview based on available information and general principles of live-cell imaging, while highlighting the significant knowledge gaps that exist for this specific compound.

At present, there is a notable absence of published research detailing the use of this compound as a fluorescent probe for cellular imaging. Consequently, specific quantitative data regarding its photophysical properties within a cellular environment, its cytotoxicity, and its mechanism of cellular uptake are not available. The information that follows is based on general protocols for live-cell imaging and the known characteristics of other fluorescent dyes.

General Principles and Considerations for Using Novel Dyes in Cellular Imaging

The introduction of a novel dye like this compound for biomolecule tracking necessitates a systematic evaluation of several key parameters. The typical workflow for assessing a new fluorescent probe is outlined below.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Uptake and Localization cluster_2 Phase 3: Biomolecule Conjugation and Tracking cluster_3 Phase 4: Data Analysis char Characterize Photophysical Properties (Absorbance, Emission, Quantum Yield, Photostability) cyto Assess Cytotoxicity (e.g., MTT, LDH assays) char->cyto Establish non-toxic concentration range uptake Determine Cellular Uptake Mechanism (Incubation, Washing, Imaging) cyto->uptake Use safe concentrations for cell studies local Co-localization Studies (with known organelle markers) uptake->local Identify intracellular distribution conjugate Conjugate Dye to Biomolecule of Interest local->conjugate Inform targeting strategy track Live-Cell Imaging and Tracking (Time-lapse microscopy) conjugate->track Verify successful labeling analyze Image Analysis and Quantification (Signal intensity, Co-localization analysis) track->analyze Extract quantitative data

Caption: A generalized workflow for evaluating a novel fluorescent dye for cellular imaging.

Hypothetical Experimental Protocols

The following protocols are generalized and would require significant optimization for this compound, given the lack of specific data.

Assessment of Cytotoxicity

This protocol is essential to determine the concentration range of this compound that can be used without causing significant harm to the cells.

  • Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution in a complete cell culture medium.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the concentration at which 50% of cell growth is inhibited (IC50).

Cellular Uptake and Localization

This protocol aims to understand how this compound enters cells and where it localizes.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

  • Labeling: Incubate the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs).

  • Co-staining (Optional): To determine subcellular localization, co-stain with commercially available fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for the nucleus).

  • Washing: Gently wash the cells with a pre-warmed phosphate-buffered saline (PBS) to remove the excess dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets.

Potential Cellular Uptake Mechanisms

The mechanism by which a dye enters a cell can vary. For small molecules, this can occur through passive diffusion or various forms of endocytosis. Investigating these pathways often involves the use of pharmacological inhibitors.

Uptake_Mechanisms cluster_0 Potential Cellular Uptake Pathways cluster_1 AR266 This compound (Extracellular) Clathrin Clathrin-mediated Endocytosis AR266->Clathrin Inhibited by Sucrose Caveolae Caveolae-mediated Endocytosis AR266->Caveolae Inhibited by MβCD Macro Macropinocytosis AR266->Macro Inhibited by Amiloride Cell Cell Interior Clathrin->Cell Caveolae->Cell Macro->Cell

Caption: Potential endocytic pathways for cellular uptake of a dye, and their common inhibitors.

Data Presentation: A Template for Characterization

Should data become available for this compound, it should be organized for clarity. The following tables serve as templates for presenting such data.

Table 1: Photophysical Properties of this compound

Property Value Conditions
Absorbance Maximum (λ_abs) Data not available In PBS, pH 7.4
Emission Maximum (λ_em) Data not available In PBS, pH 7.4
Molar Extinction Coefficient (ε) Data not available In PBS, pH 7.4
Quantum Yield (Φ) Data not available Relative to a standard

| Photostability | Data not available | Time to 50% signal decay |

Table 2: Cytotoxicity of this compound in HeLa Cells

Concentration (µM) Cell Viability (%) after 24h Standard Deviation
0 (Control) 100 Data not available
1 Data not available Data not available
10 Data not available Data not available
50 Data not available Data not available
100 Data not available Data not available

| IC50 Value | Data not available | |

Conclusion and Future Directions

While this compound is an established industrial dye, its utility as a tool for tracking biomolecules in living cells is currently unexplored. The lack of fundamental data on its fluorescence properties, cytotoxicity, and cellular interactions means that significant foundational research is required. For scientists and researchers interested in exploring its potential, the immediate steps should involve a thorough in vitro and in-cell characterization following the general protocols outlined in this guide. Without this foundational data, the use of this compound in cellular imaging remains speculative. Researchers are advised to consult literature on other fluorescent probes to guide their experimental design.[4][5][6][7][8]

References

Initial Studies on Acid Red 266 for Tissue Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the inquiry into the initial studies of Acid Red 266 for applications in tissue pathology. Following a comprehensive review of available scientific literature, it is important to note that there are currently no specific, published research studies detailing the use of this compound as a histological or pathological stain for tissue analysis. The primary applications of this compound documented to date are in the textile, leather, and paper industries.[1][2][3][4]

While direct experimental data on this compound in pathology is absent, this guide will provide a thorough overview of its known chemical properties, the general principles of acid dyes in histology, and a hypothetical framework for its potential application and evaluation as a novel tissue stain.

I. Properties of this compound

This compound is an azo-based acid dye.[4] Its chemical structure and properties are summarized below. This information is crucial for predicting its potential interactions with biological tissues.

PropertyValueReference
C.I. Name This compound, 17101
CAS Number 57741-47-6[1]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[3]
Molecular Weight 467.78 g/mol [1][3]
Chemical Class Azo dye[3]
Appearance Dark brown powder[3]
Solubility Soluble in water[3]

II. General Principles of Acid Dyes in Histology

Acid dyes, like this compound, are anionic, meaning the coloring part of the molecule carries a negative charge.[5][6] In histological staining, these negatively charged dye molecules bind to positively charged components within tissue sections.[6]

The primary targets for acid dyes in tissues are cationic groups found in proteins, such as the amino groups of lysine (B10760008) and arginine residues.[6][7] This makes acid dyes excellent for staining:

  • Cytoplasm: Rich in various proteins.[5][8]

  • Muscle: Contains abundant protein filaments.[9]

  • Collagen and other connective tissues: Composed of protein fibers.[5][9]

  • Red blood cells: Due to the high concentration of the protein hemoglobin.[8]

The staining process is typically carried out under acidic conditions, which enhances the positive charge of tissue proteins, thereby promoting stronger electrostatic interactions with the anionic dye molecules.[2]

III. Hypothetical Application of this compound in Tissue Pathology

Based on its nature as an acid dye, this compound could theoretically be investigated as a counterstain in various histological techniques, potentially as an alternative to commonly used red dyes like Eosin, Acid Fuchsin, or Biebrich Scarlet.[10] Its utility would depend on its specific binding affinity, color intensity, and stability.

A logical starting point for its evaluation would be as a component in a trichrome-like staining procedure.[7][10] Trichrome stains utilize multiple acid dyes of different molecular weights and colors to differentiate between cytoplasm, muscle, and collagen fibers.[6][7]

cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Characterize Dye (Purity, Solubility) B Prepare Staining Solutions (Varying pH and Concentration) A->B C Initial Staining Trials (Control Tissue) B->C D Optimize Staining Time and Temperature C->D Proceed if staining occurs E Test on Various Tissue Types D->E F Evaluate as Counterstain (with Hematoxylin) E->F G Compare with Standard Stains (e.g., H&E) F->G Proceed if good contrast H Assess Photostability and Fading G->H I Pathologist Review for Diagnostic Utility H->I

Caption: Logical workflow for evaluating a novel dye in histopathology.

IV. Proposed Experimental Protocol for Evaluating this compound

The following is a hypothetical, generalized protocol for the initial assessment of this compound as a histological stain. This protocol is based on standard histological practices.

Objective: To determine the staining characteristics of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (various grades for dehydration)

  • Xylene or xylene substitute

  • Mounting medium

  • Control FFPE tissue slides (e.g., intestine, skin, muscle)

  • Hematoxylin solution (e.g., Harris or Mayer's)

  • Acid alcohol

  • Bluing reagent (e.g., Scott's tap water substitute)

Methodology:

  • Preparation of Staining Solution:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • For the working solution, dilute the stock solution to 0.5% (w/v) in distilled water and add 0.5% (v/v) glacial acetic acid. The pH should be acidic to facilitate staining.

  • Deparaffinization and Rehydration:

    • Deparaffinize FFPE sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining (Counterstain First Approach):

    • Stain with Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue the sections in a suitable bluing reagent for 1-2 minutes.

    • Rinse thoroughly in running tap water.

  • Cytoplasmic Staining with this compound:

    • Immerse slides in the 0.5% this compound working solution for 3-5 minutes (this time may need optimization).

    • Rinse briefly in a 0.5% acetic acid solution to remove excess dye.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate rapidly through ascending grades of ethanol: 95% (2 changes, 1 minute each), 100% (2 changes, 1 minute each).

    • Clear in xylene or xylene substitute (2 changes, 3 minutes each).

    • Mount coverslip with a permanent mounting medium.

Expected Outcome: If this compound behaves as a typical acid dye, cytoplasm, muscle, and collagen should be stained in shades of red. The nuclei, having been stained with hematoxylin, should appear blue to purple. The intensity and differentiation of the red staining will determine its potential utility.

A Start: FFPE Tissue Slide B Deparaffinize & Rehydrate (Xylene & Ethanol Series) A->B C Nuclear Stain: Hematoxylin B->C D Differentiate & Blue (Acid Alcohol & Bluing Agent) C->D E Cytoplasmic Stain: This compound Solution D->E F Dehydrate & Clear (Ethanol & Xylene Series) E->F G Mount Coverslip F->G H End: Microscopic Examination G->H

Caption: Hypothetical workflow for staining tissue with this compound.

V. Potential Signaling Pathways and Mechanisms of Staining

The staining mechanism of acid dyes is primarily an electrostatic interaction and does not involve specific signaling pathways in the biological sense. The "pathway" is a physical-chemical process of dye binding to tissue components.

cluster_0 Tissue Section (Acidic pH) cluster_1 Staining Solution Tissue Tissue Proteins (e.g., Cytoplasm, Collagen) ChargedTissue Positively Charged Proteins (e.g., -NH3+) Tissue->ChargedTissue Protonation H+ ions Protonation->Tissue protonates StainedTissue Stained Tissue (Electrostatic Binding) ChargedTissue->StainedTissue attracts AcidDye This compound (Anionic Dye, R-SO3-) AcidDye->StainedTissue binds to

Caption: The electrostatic interaction mechanism of acid dye staining.

VI. Conclusion and Future Directions

While this compound is an established industrial dye, its potential as a biological stain in tissue pathology remains unexplored. The information and hypothetical protocols provided in this guide serve as a foundational framework for researchers interested in investigating its efficacy. Future studies would need to systematically evaluate its staining properties, compare its performance against standard dyes, and assess its utility in differentiating various tissue components in both normal and pathological specimens. Such research would be necessary to validate this compound as a new tool for the pathology laboratory.

References

Exploratory Use of Acid Red 266 in Textile Dye Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acid Red 266, identified by the Colour Index (C.I.) number 17101, is a monoazo acid dye. Belonging to the broader class of acid dyes, it is characterized by the presence of sulfonic acid groups, which render it anionic and water-soluble.[1] This property is fundamental to its application in dyeing protein and polyamide fibers such as wool, silk, and nylon, where it forms ionic bonds with the cationic amine groups within the fiber structure under acidic conditions.[1] This document provides a technical overview of this compound, consolidating available data on its properties, outlining experimental protocols for its application and analysis, and visualizing key processes relevant to textile research.

Core Properties and Specifications

This compound is a dark brown powder that produces a colorful red shade with a blue light cast.[2][3] Its chemical and physical properties are summarized below.

PropertyValueReference
C.I. NameThis compound
C.I. Number17101
CAS Number57741-47-6[2][3]
Molecular FormulaC₁₇H₁₀ClF₃N₃NaO₄S[2][3]
Molecular Weight467.78 g/mol [2][3]
Molecular StructureAzo Class[3]
Solubility (in water)40 g/L[1]
AppearanceRed Powder[1]

Visualization of Chemical Structure

The structural formula of this compound is fundamental to understanding its interaction with textile fibers and its chromophoric properties.

G Chemical Structure of this compound cluster_0 Aromatic Rings & Azo Bridge cluster_1 Functional Groups A C₁₇H₁₀ClF₃N₃NaO₄S sulfonic Sulfonic Group (-SO₃Na) A->sulfonic Anionic site for fiber binding trifluoromethyl Trifluoromethyl Group (-CF₃) A->trifluoromethyl Influences properties chloro Chloro Group (-Cl) A->chloro Influences properties hydroxyl Hydroxyl Group (-OH) A->hydroxyl Modifies color & properties amino Amino Group (-NH₂) A->amino Modifies color & properties

Caption: Molecular structure representation of this compound.

Application in Textile Dyeing

This compound is primarily used for dyeing nylon and wool, and it is particularly suitable for dyeing polyamide carpets.[2][3] It exhibits excellent dispersion properties and compatibility, leading to good reproducibility in dyeing processes.[1]

Fastness Properties

The resistance of a dyed textile to various environmental factors is crucial for its performance. The following table summarizes the fastness properties of this compound on polyamide fibers.

Fastness TestRating (ISO Standards)Reference
Light Fastness6[1]
Washing Fastness (Fading)4-5
Washing Fastness (Staining - Cotton)4[1]
Washing Fastness (Staining - Nylon)3[1]
Perspiration Fastness (Staining)3-4
Chlorinated Water (50 mg/L)4-5[1]
Dry Rubbing5[1]

Note: Fastness is typically rated on a scale from 1 (poor) to 5 (excellent), with some scales (like light fastness) extending to 8.

Experimental Protocols

General Protocol for Exhaust Dyeing of Polyamide (Nylon)

This protocol is a generalized procedure based on standard methods for applying acid dyes to polyamide fibers. Researchers should optimize these parameters for their specific equipment and substrate.

  • Preparation of Dyebath:

    • Calculate the required amount of this compound dye based on the weight of the fabric (o.w.f). A typical starting concentration is 1.0% o.w.f.[1]

    • Dissolve the dye powder in a small amount of hot water before adding it to the main dyebath.

    • Prepare the dyebath with a specific liquor ratio (e.g., 40:1).

    • Add auxiliary chemicals such as a leveling agent (e.g., Glauber's salt) and an acid to control the pH. The dyeing process with acid dyes typically occurs under acidic conditions to facilitate a strong bond between the dye and fibers.[1] A starting pH of 4-6 is common.

  • Dyeing Process:

    • Introduce the scoured and wetted textile material into the dyebath at an initial temperature of approximately 40°C.

    • Run for 10-15 minutes to ensure even wetting and distribution of auxiliaries.

    • Add the dissolved dye solution.

    • Gradually raise the temperature to the dyeing temperature (e.g., 90-100°C) at a rate of 1-2°C per minute.

    • Hold at the dyeing temperature for 45-60 minutes to allow for dye exhaustion and diffusion into the fibers.

  • Rinsing and After-treatment:

    • Cool the dyebath gradually to about 60-70°C.

    • Drain the dyebath and rinse the fabric thoroughly with cold water to remove unfixed dye.

    • A final wash with a non-ionic detergent can be performed to improve fastness properties.

    • Dry the dyed fabric.

G start Start prep Prepare Dyebath (Dye, Water, Auxiliaries) start->prep intro Introduce Fabric to Bath (40°C) prep->intro add_dye Add Dissolved Dye intro->add_dye heat Raise Temperature to 90-100°C (1-2°C/min) add_dye->heat hold Hold for 45-60 min heat->hold cool Cool Down to 70°C hold->cool rinse Rinse with Cold Water cool->rinse wash Optional After-treatment Wash rinse->wash dry Dry Fabric wash->dry end_node End dry->end_node

Caption: A typical workflow for exhaust dyeing with this compound.

Environmental Considerations and Remediation Research

The release of synthetic dyes into industrial effluents is a significant environmental concern.[4] Even small amounts of dye (<1 ppm) are highly visible and can reduce light penetration in aquatic ecosystems, affecting photosynthesis.[4][5] this compound, as an azo dye, is part of a class of compounds that are generally stable and can persist in the environment.[4]

Research has explored various methods for the removal of this compound from wastewater.

Adsorption and Photocatalytic Degradation
  • Adsorption: Studies have investigated the use of nano-adsorbents for the removal of this compound. One study reported an adsorption capacity of 1111.11 mg/g for this compound on a modified mesoporous silica (B1680970) (SBA-15-PAMAM) at pH 2.

  • Photocatalysis: A composite material of nano zinc oxide (ZnO) and bamboo charcoal has been shown to be effective in the photocatalytic decolorization of this compound under UV irradiation. A decolorization rate of 96% was achieved under optimal conditions (pH 4, ZnO:BC ratio of 1:9).

  • Electrochemical Coagulation: This method has also been successfully applied to remove this compound, achieving removal efficiencies of over 98% in laboratory settings by using electrochemically generated aluminum and ferric coagulants.[6]

Analytical Methods for Quantification

Accurate quantification of this compound in solution is essential for both dyeing process control and environmental monitoring.

  • UV-Visible Spectrophotometry: This is a common method for determining the concentration of dye in a solution. The absorbance of the solution is measured at the dye's wavelength of maximum absorbance (λmax). For this compound, the absorbance is measured at 498 nm to determine its concentration and calculate removal efficiencies in remediation studies.[6] The decolorization rate can be calculated using the formula: Decolorization Rate (%) = [(A₀ - A) / A₀] x 100, where A₀ is the initial absorbance and A is the absorbance after treatment.

  • Liquid Chromatography/Mass Spectrometry (LC/MS): For more complex matrices or for identifying degradation byproducts, advanced techniques like LC/MS are employed.[7] These methods offer high sensitivity and specificity for the analysis of various dye classes, including sulfonated azo dyes.[7]

G Dye-Fiber Interaction Model cluster_dye This compound in Solution cluster_fiber Polyamide Fiber (Nylon) cluster_process Acidic Dyebath (H⁺) Dye Dye Anion (R-SO₃⁻) IonicBond Dyed Fiber (R-SO₃⁻ ⁺H₃N-Fiber) Dye->IonicBond Forms Ionic Bond Na Na⁺ Fiber Fiber Polymer Chain with Amino Groups (-NH₂) Fiber_Protonated Protonated Fiber (-NH₃⁺) Fiber->Fiber_Protonated Adds H⁺ (Acid) Fiber_Protonated->IonicBond Forms Ionic Bond

Caption: The mechanism of this compound binding to polyamide fibers.

Conclusion

This compound is a versatile dye for polyamide and protein fibers, offering good all-around fastness properties. While established as a reliable colorant, ongoing research focuses on optimizing its application to novel materials, such as polypropylene (B1209903) nanocomposites, and developing effective methods for its removal from textile effluents.[8] The protocols and data presented in this guide serve as a foundational resource for researchers exploring the use of this compound in textile science and environmental remediation studies. Further investigation should focus on standardizing dyeing protocols to enhance reproducibility and exploring more sustainable and efficient remediation technologies.

References

Methodological & Application

Application Notes and Protocols for Acid Red 266 Staining in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 266 is a versatile anionic azo dye that serves as a valuable tool in various biological staining applications. Its utility in histological preparations lies in its ability to bind to cationic (basic) components within tissue sections, primarily proteins located in the cytoplasm, muscle, and connective tissue. This characteristic makes this compound an effective counterstain, providing a contrasting color to nuclear stains and enabling the clear visualization of different cellular and extracellular structures. These application notes provide a detailed protocol for the use of this compound as a counterstain for paraffin-embedded tissues, based on the general principles of acid dye staining.

Principle of Staining

In histological staining, contrast is essential for differentiating various tissue components. Acid dyes, such as this compound, are anionic, carrying a net negative charge. In tissue sections, these dyes are electrostatically attracted to positively charged (cationic) components. The primary targets for acid dyes are proteins in the cytoplasm and extracellular matrix, which are rich in amino groups that become protonated at an acidic pH, conferring a net positive charge. This interaction results in the staining of these structures in shades of red, providing a stark contrast to blue or purple nuclear stains like hematoxylin (B73222). The intensity of the staining is dependent on the pH of the staining solution; a more acidic environment enhances the positive charge of tissue proteins, thereby promoting stronger dye binding.

Data Presentation

While specific quantitative data for this compound in histological applications is not widely published, the following table provides a summary of typical working concentrations and conditions for analogous acid dyes used in similar applications, such as Ponceau S and Sirius Red. This information can serve as a starting point for the optimization of this compound staining protocols.

ParameterPonceau S (for membrane staining)Sirius Red (in Picro-Sirius Red for collagen)Representative Acid Dye Counterstain
Dye Concentration 0.1% (w/v)0.1% (w/v)0.1% - 1.0% (w/v)
Solvent 5% Acetic AcidSaturated Picric Acid1% Acetic Acid
Incubation Time 1-10 minutes60 minutes1-5 minutes
pH AcidicStrongly AcidicAcidic
Primary Target ProteinsCollagenCytoplasm, Extracellular Matrix

Experimental Protocols

The following is a detailed protocol for the use of this compound as a counterstain for paraffin-embedded tissue sections.

Materials and Reagents:

  • Paraffin-embedded tissue sections on coated slides

  • Xylene or xylene substitute

  • Reagent alcohol (100%, 95%, 70%)

  • Distilled or deionized water

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • This compound powder

  • Glacial acetic acid

  • Mounting medium

  • Coverslips

Solution Preparation:

  • This compound Staining Solution (0.5% w/v in 1% Acetic Acid):

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid.

    • Mix well until the dye is completely dissolved. Filter if necessary.

Staining Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% reagent alcohol for 3 minutes each. c. Immerse slides in 95% reagent alcohol for 2 minutes. d. Immerse slides in 70% reagent alcohol for 2 minutes. e. Rinse gently in running tap water for 5 minutes.

  • Nuclear Staining: a. Immerse slides in hematoxylin solution for 5-10 minutes. b. Rinse gently in running tap water until the water runs clear. c. "Blue" the sections in Scott's tap water substitute or a dilute alkaline solution for 1-2 minutes. d. Rinse gently in running tap water for 5 minutes.

  • Counterstaining with this compound: a. Immerse slides in the this compound staining solution for 1-3 minutes. The optimal time should be determined by microscopic examination to achieve the desired staining intensity. b. Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Clearing: a. Immerse slides in 95% reagent alcohol for 1 minute. b. Immerse slides in two changes of 100% reagent alcohol for 1 minute each. c. Immerse slides in two changes of xylene or xylene substitute for 3 minutes each.

  • Mounting: a. Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles. b. Allow the slides to dry before microscopic examination.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, keratin, and collagen: Shades of Red

  • Erythrocytes: Bright Red

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Water Rehydration->Wash_H2O Nuclear_Stain Nuclear Staining (Hematoxylin) Wash_H2O->Nuclear_Stain Wash_Tap_Water Wash in Tap Water Nuclear_Stain->Wash_Tap_Water Bluing Bluing Wash_Tap_Water->Bluing Wash_Tap_Water2 Wash in Tap Water Bluing->Wash_Tap_Water2 Counterstain Counterstaining (this compound) Wash_Tap_Water2->Counterstain Rinse_H2O Brief Rinse in Water Counterstain->Rinse_H2O Dehydration Dehydration (Graded Alcohols) Rinse_H2O->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Workflow for this compound staining of paraffin-embedded tissues.

Application Notes and Protocols: Preparation and Use of Acid Red 266 Staining Solution in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and application of an Acid Red 266 staining solution for histological studies. The information is intended to guide researchers in utilizing this versatile dye for visualizing various tissue components.

Introduction

This compound, a water-soluble anionic azo dye, serves as a valuable tool in biological research for staining cytoplasm, muscle, and connective tissue.[1][2] Its vibrant red color provides excellent contrast in various histological preparations. While traditionally used in the textile and paint industries, its application in histology, particularly as a counterstain, offers a promising alternative to more commonly used dyes.[1][3] This document outlines the chemical properties of this compound and provides a standardized protocol for its use in staining paraffin-embedded tissue sections.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for the successful preparation and application of the staining solution.

PropertyValueReference
C.I. Name This compound[3]
C.I. Number 17101[3]
CAS Number 57741-47-6[3]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[3]
Molecular Weight 467.78 g/mol [3]
Appearance Dark brown powder[3]
Solubility Soluble in water[3]

Principle of Staining

This compound is an anionic dye, meaning it carries a net negative charge. In an acidic environment, the amino groups of proteins within tissue sections become protonated, acquiring a positive charge. The negatively charged this compound molecules are then electrostatically attracted to these positively charged sites, resulting in the staining of acidophilic structures such as the cytoplasm and extracellular matrix.[2][4] The intensity of the stain is influenced by the pH of the staining solution; a lower pH generally enhances the staining reaction.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of the this compound staining solution and its application in a standard histological staining procedure.

Preparation of 1% (w/v) Stock Staining Solution

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Graduated cylinder

  • Beaker

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Weigh 1.0 g of this compound powder and transfer it to a beaker.

  • Add 99.0 mL of distilled water to the beaker.

  • Add 1.0 mL of glacial acetic acid to the solution. This will create a 1% acetic acid solution to optimize staining.

  • Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved.

  • Filter the solution using filter paper to remove any undissolved particles.

  • Store the stock solution in a tightly capped bottle at room temperature.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the use of this compound as a counterstain to hematoxylin.

Reagents:

  • 1% this compound staining solution

  • Harris' Hematoxylin solution (or other suitable hematoxylin)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or running tap water)

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through 95% ethanol for 3 minutes.

    • Transfer slides through 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin for 5-10 minutes.

    • Rinse briefly in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds to remove excess hematoxylin.

    • Wash in running tap water.

    • Blue the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Immerse slides in the 1% this compound staining solution for 1-3 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100%).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, and keratin: Red

  • Collagen: May stain a lighter red or pink, depending on the tissue.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound staining solution and the subsequent histological staining procedure.

G cluster_prep Staining Solution Preparation cluster_stain Histological Staining Protocol P1 Weigh 1g this compound P2 Add 99ml Distilled Water P1->P2 P3 Add 1ml Glacial Acetic Acid P2->P3 P4 Dissolve with Magnetic Stirrer P3->P4 P5 Filter Solution P4->P5 P6 Store at Room Temperature P5->P6 S4 Counterstain with this compound P6->S4 Use Prepared Solution S1 Deparaffinization & Rehydration S2 Nuclear Staining with Hematoxylin S1->S2 S3 Differentiation & Bluing S2->S3 S3->S4 S5 Dehydration S4->S5 S6 Clearing in Xylene S5->S6 S7 Mount Coverslip S6->S7

Caption: Workflow for this compound Staining Solution Preparation and Use.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Staining Staining time too short.Increase the incubation time in the this compound solution.
pH of the staining solution is too high.Ensure 1% acetic acid is added to the staining solution.
Overstaining Staining time too long.Decrease the incubation time in the this compound solution.
Precipitate on Section Staining solution was not filtered.Filter the staining solution before use.
Staining solution is old.Prepare a fresh staining solution.

Safety Precautions

  • This compound is a chemical dye. Handle with care and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Glacial acetic acid is corrosive. Handle in a fume hood and avoid contact with skin and eyes.

  • Xylene is a flammable and hazardous chemical. Use in a well-ventilated area or a fume hood.

  • Follow all laboratory safety guidelines and dispose of chemical waste according to institutional regulations.

References

Application Notes and Protocols: Acid Red 266 as a Counterstain with Hematoxylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and framework for utilizing Acid Red 266 as a cytoplasmic and extracellular matrix counterstain in conjunction with hematoxylin (B73222) for histological and pathological slide preparation. Due to the limited availability of established protocols specifically for this compound in this application, the following information is based on the general principles of hematoxylin and eosin (B541160) (H&E) staining and the known properties of acid dyes. Researchers should consider this a starting point for developing a validated, in-house protocol.

Introduction

Hematoxylin and eosin (H&E) staining is a cornerstone of histological examination, providing fundamental insights into tissue morphology and pathology.[1][2][3] Hematoxylin, a basic dye, stains acidic structures such as the cell nucleus a purplish-blue.[1][4] Eosin, an acidic dye, provides a counterstain for basic components like the cytoplasm and extracellular matrix, rendering them in varying shades of pink and red.[1][4]

This compound is a synthetic acid dye, also known as C.I. This compound. While its primary application has been in the textile and leather industries for dyeing protein fibers like wool, silk, and nylon, its chemical properties as an acid dye suggest its potential as a counterstain in histological preparations.[5] Acid dyes are anionic and bind to cationic components in tissue, primarily proteins in the cytoplasm and connective tissues.[6] This document outlines a protocol for the use of this compound as a substitute for eosin in a standard H&E staining workflow.

Principle of Staining

The staining mechanism relies on the electrostatic interaction between the dye molecules and the tissue components. Hematoxylin, used with a mordant (typically an aluminum salt), forms a positively charged complex that binds to the negatively charged phosphate (B84403) groups of nucleic acids in the nucleus, staining them blue-purple.[4] this compound, being an anionic dye, will then bind to the positively charged amino groups of proteins in the cytoplasm, muscle, and connective tissue, providing a contrasting red stain.

Experimental Protocols

The following is a generalized protocol for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. This protocol should be optimized for specific tissue types and desired staining intensities.

Reagent Preparation

1. Hematoxylin Solution (Harris' Hematoxylin recommended)

  • A commercially available, filtered Harris' hematoxylin solution is recommended for consistency.

  • Alternatively, it can be prepared in the laboratory.

2. This compound Staining Solution (1% w/v)

  • This compound powder: 1 g

  • Distilled water: 100 ml

  • Glacial acetic acid: 0.5 ml (to enhance staining)

  • Dissolve the this compound powder in distilled water and then add the glacial acetic acid. Mix well and filter before use.

3. Differentiating Solution (0.5% Acid Alcohol)

4. Bluing Solution

  • A weak alkaline solution such as Scott's tap water substitute or 0.2% ammonia (B1221849) water is suitable.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin solution for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 0.5% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

    • Wash in running tap water.

    • Blue in a suitable bluing solution for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the 1% this compound solution for 1-3 minutes. Staining time should be optimized based on tissue type and desired intensity.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each) and 100% ethanol (2 changes of 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Staining Results
  • Nuclei: Blue to purple

  • Cytoplasm, muscle, and keratin: Varying shades of red

  • Collagen: Lighter red or pink

  • Erythrocytes: Bright red

Data Presentation

Quantitative analysis of staining is crucial for ensuring reproducibility and for applications in digital pathology.[7][8][9] While specific quantitative data for this compound as a histological counterstain is not yet established, the following table provides a template for how such data could be presented based on optimization experiments. The values presented are hypothetical and for illustrative purposes only.

ParameterStaining Time (seconds)Hematoxylin Intensity (Mean Optical Density)This compound Intensity (Mean Optical Density)Nuclear-Cytoplasmic Contrast Ratio
Condition A 600.850.451.89
Condition B 900.880.581.52
Condition C 1200.920.751.23
Condition D 1800.950.901.06

Table 1: Hypothetical quantitative data for optimizing this compound counterstaining time in human liver tissue sections. Intensity values are represented as Mean Optical Density, and the contrast ratio is calculated from these values.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the hematoxylin and this compound staining protocol.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Alkaline Solution) Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration_final Dehydration (Graded Alcohols) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

Hematoxylin and this compound Staining Workflow.

Logical Relationship of Staining

This diagram illustrates the principle of electrostatic interaction between the dyes and cellular components.

G cluster_tissue Tissue Components cluster_dyes Dyes Nucleus Nucleus (Acidic, Negative Charge) Cytoplasm Cytoplasm/ECM (Basic, Positive Charge) Hematoxylin Hematoxylin-Mordant (Basic, Positive Charge) Hematoxylin->Nucleus Binds to AcidRed This compound (Acidic, Negative Charge) AcidRed->Cytoplasm Binds to

Principle of Differential Staining.

References

Application Notes and Protocols for Collagen Visualization in Tissue Sections: A Focus on Picrosirius Red Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Acid Red 266: Initial searches for "this compound" as a collagen stain for tissue sections did not yield established protocols or scientific literature supporting its use for this application. The available information primarily describes this compound as a dye used in the textile and ink industries.[1][2] In contrast, Picrosirius Red (using the dye Sirius Red F3B, also known as Direct Red 80) is the well-established and scientifically validated method for the specific visualization and quantification of collagen fibers in histological preparations.[3][4][5][6] Therefore, these application notes will focus on the Picrosirius Red staining method.

Application Notes: Picrosirius Red for Collagen Staining

Picrosirius Red staining is a highly specific and sensitive method for the visualization of collagen fibers in tissue sections.[6] The technique combines the dye Sirius Red with a saturated solution of picric acid. The elongated, anionic Sirius Red molecules align with the parallel polypeptide chains of fibrillar collagen, significantly enhancing its natural birefringence when viewed under polarized light.[4] This property allows for both qualitative and quantitative assessment of collagen.

Under bright-field microscopy, collagen fibers appear red on a pale yellow background.[5] However, the true power of this technique is revealed with polarized light microscopy, where collagen fibers appear bright yellow, orange, or red, depending on their thickness and orientation, against a dark background.[7][8] This allows for the differentiation of thinner, less organized collagen (often appearing greenish-yellow) from thicker, more densely packed fibers (appearing orange-red).[9]

Key Applications:

  • Fibrosis Research: Quantifying the extent of collagen deposition in studies of organ fibrosis (e.g., liver, kidney, lung, heart).

  • Wound Healing Analysis: Assessing the dynamics of collagen remodeling during tissue repair.

  • Oncology: Studying the tumor microenvironment and the role of the extracellular matrix in cancer progression.

  • Biomaterial and Tissue Engineering: Evaluating the integration and collagen deposition around implanted materials.

Comparison of Collagen Staining Methods

The choice of staining method is critical for reliable and reproducible collagen quantification. While other methods like Masson's Trichrome exist, Picrosirius Red offers superior specificity for collagen, especially when combined with polarized light microscopy.[3][7]

FeaturePicrosirius RedMasson's Trichrome
Principle Anionic dye (Sirius Red) binds to the basic groups in collagen, enhancing its natural birefringence.[7]A multi-step stain using different dyes to differentiate collagen from other tissue components like muscle and cytoplasm.[7]
Specificity for Collagen Highly specific, particularly when viewed under polarized light.[3]Stains collagen blue or green, providing good contrast but may also stain other connective tissue elements.[7]
Visualization Bright-field: Red collagen on a yellow background. Polarized light: Bright yellow, orange, or red collagen fibers on a dark background.[7][8]Collagen appears blue or green, nuclei are black, and muscle/cytoplasm are red.[10]
Quantitative Capability Excellent for quantitative analysis of collagen area fraction and fiber thickness using image analysis software with polarized light.Semi-quantitative at best; staining can be variable and less specific.[9]

Experimental Protocol: Picrosirius Red Staining

This protocol is for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Picrosirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (B73222): For optional nuclear counterstaining.

  • Acidified Water: 0.5% (v/v) acetic acid in distilled water.[4]

  • Ethanol (B145695): Graded series (e.g., 70%, 95%, 100%).

  • Xylene (or a xylene substitute).

  • Resinous Mounting Medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) (2 changes of 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • Wash again in running tap water.

  • Picrosirius Red Staining:

    • Stain in Picrosirius Red solution for 60 minutes. This allows for near-equilibrium staining.[5] Shorter times are not recommended.[5]

  • Washing:

    • Wash in two changes of acidified water.[5] This step is crucial to prevent the loss of dye.[5]

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Results:

  • Bright-field Microscopy: Collagen will be stained red, cytoplasm and muscle yellow, and nuclei black (if counterstained).[5]

  • Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, or red against a dark background.

Diagrams

G cluster_workflow Picrosirius Red Staining Workflow A Deparaffinization & Rehydration (Xylene, Graded Ethanol) B Optional: Nuclear Counterstain (Weigert's Hematoxylin) A->B C Staining (Picrosirius Red Solution, 60 min) B->C D Washing (Acidified Water, 2 changes) C->D E Dehydration & Clearing (100% Ethanol, Xylene) D->E F Mounting (Resinous Medium) E->F G Microscopy (Bright-field & Polarized Light) F->G

Caption: Experimental workflow for Picrosirius Red staining of tissue sections.

G cluster_principle Principle of Collagen Visualization A Polarized Light Source B Tissue Section with Picrosirius Red Stained Collagen A->B Illumination C Collagen Fiber Birefringence (Enhanced by Sirius Red) B->C Interaction D Analyzer C->D Light Transmission E Detection (Microscope Eyepiece/Camera) D->E F Result: Bright Fibers (Yellow, Orange, Red) on Dark Background E->F

Caption: Visualization of collagen using Picrosirius Red and polarized light.

References

Application Notes and Protocols: Staining Muscle Fibers with Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 266 is a versatile anionic dye with applications in various biological staining procedures.[1] Its chemical properties suggest its utility in histological techniques that rely on the electrostatic interaction between acidic dyes and basic tissue components.[2][3][4] Muscle fibers, being rich in proteins, provide a positively charged environment conducive to binding with anionic dyes like this compound.[5] While specific, validated protocols for the use of this compound in muscle fiber staining are not extensively documented in scientific literature, its characteristics are analogous to other acidic dyes, such as Acid Fuchsin and Sirius Red, which are commonly employed in trichrome and collagen staining methods.[6]

This document provides a detailed protocol for staining muscle fibers with this compound, adapted from the well-established Picro-Sirius Red staining methodology. The provided parameters should be considered as a starting point for optimization to achieve the desired staining intensity and specificity for your specific tissue samples and research questions.

Principle of Staining

The staining mechanism relies on the ionic bonding between the negatively charged sulfonic acid groups of the this compound dye and the positively charged amino groups of proteins within the muscle fibers, such as actin and myosin.[3][5] The acidic environment of the staining solution enhances this interaction. This method is expected to yield red-stained muscle fibers, providing clear visualization for morphological analysis and quantification.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in muscle fiber staining, the following table provides a summary of adaptable parameters derived from established Picro-Sirius Red protocols. These values serve as a recommended starting point for protocol optimization.

ParameterRecommended Starting ValueRange for OptimizationNotes
This compound Concentration 0.1% (w/v)0.05% - 0.5% (w/v)Higher concentrations may lead to darker staining but could also increase background.
Solvent Saturated aqueous Picric AcidN/APicric acid acts as a mordant and a counterstain for cytoplasm.
Staining Time 60 minutes30 - 120 minutesLonger incubation times may be necessary for thicker sections or denser tissues.
Acetic Acid in Wash Solution 0.5% (v/v)0.1% - 1% (v/v)Used to differentiate and remove excess stain.
Tissue Section Thickness 5 µm4 - 10 µmThinner sections generally provide better resolution.

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) muscle tissue sections.

Reagents and Materials
  • This compound (C.I. 17101)

  • Picric Acid, saturated aqueous solution

  • Acetic Acid, glacial

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Mounting medium (resinous)

  • Coplin jars or staining dishes

  • Microscope slides and coverslips

  • Light microscope

Solution Preparation
  • This compound Staining Solution (0.1% w/v):

    • Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid.

    • Stir until fully dissolved. The solution should be stable for several months when stored at room temperature in a tightly sealed container.

  • Acidified Water (0.5% v/v):

    • Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water. Mix well.

Staining Procedure
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate sections through 95% ethanol and 70% ethanol for 3 minutes each. d. Rinse thoroughly in distilled water.

  • Staining: a. Immerse the slides in the this compound staining solution for 60 minutes at room temperature.

  • Washing and Differentiation: a. Briefly rinse the slides in two changes of acidified water (0.5% acetic acid solution).[7][8] This step helps to differentiate the staining and remove excess dye.

  • Dehydration: a. Dehydrate the sections through two changes of 95% ethanol for 30 seconds each. b. Follow with two changes of 100% ethanol for 1 minute each.

  • Clearing and Mounting: a. Clear the sections in two changes of xylene for 3 minutes each. b. Mount the coverslip using a resinous mounting medium.

Expected Results
  • Muscle Fibers: Red

  • Collagen: May also stain red, potentially with a different intensity or hue depending on the tissue.

  • Cytoplasm: Yellow (from picric acid)

  • Nuclei: Will remain unstained unless a nuclear counterstain (e.g., hematoxylin) is used prior to the this compound staining step.

Visualization and Analysis

Stained sections can be visualized using a standard bright-field light microscope. For quantitative analysis of muscle fiber morphology, such as cross-sectional area, digital images can be captured and analyzed using appropriate image analysis software.

Experimental Workflow Diagram

StainingWorkflow start Start: FFPE Tissue Sections deparaffinize Deparaffinization (Xylene, Ethanol) start->deparaffinize hydrate Rehydration (Ethanol, Water) deparaffinize->hydrate stain Staining (this compound Solution) hydrate->stain wash Differentiation (Acidified Water) stain->wash dehydrate Dehydration (Ethanol) wash->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount visualize Visualization (Microscopy) mount->visualize end End: Stained Section visualize->end

Caption: Workflow for this compound muscle fiber staining.

Signaling Pathway/Mechanism of Action

The interaction between this compound and muscle fibers is a direct chemical process rather than a biological signaling pathway. The diagram below illustrates the principle of this electrostatic interaction.

StainingMechanism dye This compound (Anionic Dye, Negatively Charged) interaction Ionic Bonding dye->interaction Attraction tissue Muscle Fiber Proteins (e.g., Actin, Myosin) (Positively Charged) tissue->interaction Binding result Stained Muscle Fiber (Red) interaction->result

References

Application Notes: Staining of Protein-Rich Structures with Acid Red 266

Application Notes and Protocols for Staining Wool and Silk Fibers with Acid Red 266 in Textile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 266 is an anionic dye that is effective for staining protein fibers such as wool and silk.[1] The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonate groups on the dye molecule and the positively charged amino groups in the protein fibers under acidic conditions.[1][2] This strong ionic bonding results in vibrant and relatively wash-fast coloration, making this compound a useful tool in textile analysis for the identification and characterization of wool and silk fibers.[1][3] These application notes provide detailed protocols for the preparation of this compound solutions and the staining of wool and silk fibers for both general dyeing and microscopic analysis.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number57741-47-6
Molecular FormulaC₁₇H₁₀ClF₃N₃NaO₄S
AppearanceRed Powder
Solubility in Water40 g/L

Source: Adapted from various supplier technical data sheets.

Table 2: Fastness Properties of this compound on Protein Fibers

Fastness TestRating (out of 5)
Light Fastness6
Washing Fastness (Staining)3-4
Washing Fastness (Color Change)4
Perspiration Fastness5
Rubbing Fastness (Dry)5
Alkali Resistance5

Source: Adapted from supplier technical data for dyeing on nylon, which has similar dyeing properties to wool and silk.[4]

Experimental Protocols

Protocol 1: Preparation of 1% (w/v) this compound Stock Solution

This protocol describes the preparation of a 1% stock solution, which can be used for preparing more dilute working solutions for staining.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Glass beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Storage bottle

Procedure:

  • Weigh 1 gram of this compound powder and transfer it to a clean, dry glass beaker.

  • Add a small amount of warm water to the beaker to form a paste, ensuring all the powder is wetted.

  • Gradually add more distilled or deionized water while stirring continuously with a magnetic stirrer until a total volume of 100 mL is reached.

  • Continue stirring until the dye is completely dissolved. The solution should be a clear, vibrant red.

  • Transfer the 1% stock solution to a clearly labeled storage bottle. Store at room temperature away from direct sunlight.

Protocol 2: General Staining of Wool and Silk Fibers (Immersion Method)

This protocol is suitable for staining larger samples of wool and silk fibers for qualitative analysis or comparison.

Materials:

  • Wool or silk fibers

  • 1% this compound stock solution

  • White vinegar (acetic acid) or citric acid

  • Non-iodized salt (optional, as a leveling agent)

  • Stainless steel or enamel pot

  • Stirring rod

  • Heat source (e.g., hot plate)

  • Beakers

  • Deionized water

Procedure:

  • Fiber Preparation: Weigh the dry wool or silk fibers. Thoroughly wet the fibers in lukewarm water for at least 30 minutes to ensure even dye uptake.

  • Dye Bath Preparation:

    • For a medium red shade, use 2-4% dye on the weight of fiber (owf). For example, for 10 grams of fiber, use 2-4 mL of the 1% stock solution.

    • Fill a pot with enough water to allow the fibers to move freely (a liquor ratio of 30:1 to 40:1 is recommended; e.g., 300-400 mL for 10g of fiber).

    • Add the calculated amount of 1% this compound stock solution to the water and stir well.

    • If desired, add a leveling agent such as non-iodized salt (approximately 10% owf) to promote even dyeing.

  • Staining:

    • Gently squeeze the excess water from the pre-wetted fibers and immerse them in the dye bath.

    • Slowly heat the dye bath to 85-95°C (185-203°F), just below boiling.[5]

    • Once the target temperature is reached, add an acid to the dye bath to lower the pH. Use approximately 1/4 cup of white vinegar or 1 tablespoon of citric acid per pound of fiber.[6] Avoid pouring the acid directly onto the fibers.

    • Maintain the temperature and stir gently for 30-60 minutes, or until the desired color intensity is achieved. The dye bath should become noticeably lighter in color as the dye is absorbed by the fibers.

  • Rinsing and Drying:

    • Allow the dye bath to cool before removing the fibers.

    • Rinse the stained fibers with warm water, followed by cool water, until the rinse water runs clear.

    • Gently squeeze out the excess water and allow the fibers to air dry or dry in a low-temperature oven.

Protocol 3: Microscopic Staining of Individual Wool and Silk Fibers

This protocol is an adaptation of the general dyeing method for the preparation of stained fibers for microscopic analysis.

Materials:

  • Individual wool and silk fibers

  • 1% this compound stock solution (or a more dilute working solution, e.g., 0.1%)

  • White vinegar or a dilute solution of acetic acid (e.g., 1%)

  • Microscope slides and coverslips

  • Dropper pipettes

  • Small beaker or watch glass

  • Forceps

  • Deionized water

  • Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

Procedure:

  • Fiber Preparation: Place a few individual wool or silk fibers in a small beaker or on a watch glass. Add a few drops of deionized water to wet the fibers.

  • Staining Solution Preparation: Prepare a small volume of staining solution by diluting the 1% this compound stock solution with deionized water. A 0.1% solution is a good starting point. Add a drop of white vinegar or 1% acetic acid to acidify the staining solution.

  • Staining:

    • Remove the excess water from the fibers.

    • Add a few drops of the acidified this compound staining solution to the fibers, ensuring they are fully immersed.

    • Allow the fibers to stain for 5-10 minutes at room temperature. For more intense staining, the solution can be gently warmed (e.g., to 40-50°C).

  • Rinsing:

    • Carefully remove the staining solution with a dropper pipette.

    • Wash the fibers by adding a few drops of deionized water and then removing it. Repeat this step until the rinse water is clear. A final rinse with a drop of 1% acetic acid can help to set the dye.

  • Mounting:

    • Using forceps, transfer the stained and rinsed fibers to a clean microscope slide.

    • Add a drop of mounting medium over the fibers.

    • Gently lower a coverslip over the mounting medium, avoiding air bubbles.

    • The slide is now ready for microscopic examination.

Visualizations

Staining_Workflow cluster_prep Fiber Preparation cluster_dye Staining Process cluster_finish Post-Staining A Weigh Dry Fibers B Pre-wet Fibers A->B D Immerse Fibers B->D C Prepare Dye Bath C->D E Heat to 85-95°C D->E F Add Acid (Vinegar/Citric Acid) E->F G Maintain Temperature and Stir (30-60 min) F->G H Cool Down G->H I Rinse Fibers H->I J Dry Fibers I->J

Caption: General workflow for staining wool and silk fibers with this compound.

Microscopic_Staining_Workflow A Prepare 0.1% Staining Solution (from 1% Stock) B Add Acid to Staining Solution A->B E Apply Staining Solution (5-10 min) B->E C Place Fibers on Slide/Watch Glass D Wet Fibers with Deionized Water C->D D->E F Rinse with Deionized Water E->F G Mount on Microscope Slide F->G H Microscopic Examination G->H

Caption: Workflow for microscopic staining of individual fibers with this compound.

References

Application Notes and Protocols: Acid Red 266 for Nylon Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C.I. Acid Red 266 in the dyeing of nylon (polyamide) fibers for research purposes. This document outlines the dye's properties, detailed experimental protocols for dyeing and quality control, and expected performance data.

Introduction to this compound

C.I. This compound is an anionic azo dye widely used for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1] Its molecular structure includes sulfonic acid groups, which are key to its solubility in water and its ability to form ionic bonds with the amine groups present in the nylon polymer chain under acidic conditions.[2] This interaction results in good dye uptake and fastness properties, making it a suitable dye for achieving vibrant red shades on nylon substrates.[1][2]

Chemical Properties:

  • C.I. Name: this compound[1]

  • C.I. Number: 17101[1]

  • CAS Number: 57741-47-6[1]

  • Molecular Formula: C₁₇H₁₀ClF₃N₃NaO₄S[1]

  • Molecular Weight: 467.78 g/mol [1]

  • Appearance: Dark brown powder[1]

Principle of Dyeing

The dyeing of nylon with acid dyes is an exhaust process governed by the principles of ionic bonding and intermolecular forces. The mechanism involves three key stages:

  • Adsorption: In an acidic dyebath, the amino end groups (-NH₂) of the nylon polymer chain become protonated, acquiring a positive charge (-NH₃⁺). The anionic dye molecules (D-SO₃⁻) are attracted to the surface of the positively charged fiber.

  • Diffusion: With the application of heat, the amorphous regions of the nylon fiber swell, allowing the dye molecules to diffuse from the surface into the polymer matrix.

  • Fixation: The dye anions form strong ionic bonds with the protonated amino groups within the fiber. Van der Waals forces and hydrogen bonds also contribute to the overall fixation, resulting in a colored fiber with specific fastness properties.

The pH of the dyebath is a critical factor; an acidic environment is necessary to ensure the nylon fiber has a positive charge to attract the anionic dye.[2] Temperature plays a crucial role in promoting dye diffusion and leveling.[3]

Dyeing_Mechanism Dye This compound (D-SO₃⁻Na⁺) Nylon Nylon Polymer Chain (-NH₂ groups) Nylon_Protonated Protonated Nylon (-NH₃⁺ sites) Dye->Nylon_Protonated Adsorption & Ionic Bonding H_ion H⁺ H_ion->Nylon Protonation Dyed_Fiber Dyed Nylon Fiber (D-SO₃⁻ ⁺H₃N-) Nylon_Protonated->Dyed_Fiber Fixation

Figure 1: Simplified dyeing mechanism of this compound on nylon fiber.

Data Presentation

Fastness Properties of this compound on Nylon

The following table summarizes the typical fastness properties of nylon dyed with C.I. This compound, as evaluated by standard testing methods. Ratings are based on a scale of 1 (poor) to 5 (excellent), or 1 to 8 for light fastness.

Fastness Property Test Standard Rating Source
Light FastnessISO 105-B026[2]
Washing Fastness
- Change in ColorISO 105-C064[2]
- Staining (Nylon)ISO 105-C063[2]
- Staining (Cotton)ISO 105-C064-5[2]
Rubbing Fastness
- DryISO 105-X125[2]
- WetISO 105-X12Data Not Available
Fastness to Chlorinated Water (50mg/l)ISO 105-E034-5[2]
Perspiration FastnessISO 105-E045
General Influence of Dyeing Parameters on Acid Dyes

Table 2: Effect of Dyebath pH on Color Strength (K/S) As pH decreases, the number of protonated amine groups in nylon increases, leading to stronger dye attraction and higher color yield.

Dye Class pH 3 pH 4 pH 5 pH 6
Typical Acid DyeHigh K/SModerate K/SLower K/SLow K/S
Expected TrendOptimalGoodFairPoor

Table 3: Effect of Dyeing Temperature on Color Strength (K/S) Higher temperatures increase fiber swelling and dye diffusion, resulting in higher color strength up to an optimal point.

Dye Class 60°C 80°C 95-100°C
Typical Acid DyeLow K/SModerate K/SHigh K/S
Expected TrendLow UptakeGood UptakeOptimal

Experimental Protocols

General Dyeing Workflow

The following diagram outlines the standard laboratory procedure for dyeing nylon fiber with this compound.

Dyeing_Workflow start Start prep_fabric Fabric Preparation (Scouring & Rinsing) start->prep_fabric prep_dyebath Prepare Dyebath (Dye, Water, Auxiliaries) prep_fabric->prep_dyebath set_params Set Dyeing Parameters (pH, Temperature, Time) prep_dyebath->set_params dyeing Dyeing Process (Exhaustion Method) set_params->dyeing after_treatment After-treatment (Rinsing & Soaping) dyeing->after_treatment drying Drying (Air or Oven Dry) after_treatment->drying evaluation Evaluation (Fastness Testing, Colorimetry) drying->evaluation end End evaluation->end

Figure 2: General experimental workflow for nylon dyeing.

Protocol for Dyeing Nylon with this compound

This protocol is a standard starting point and can be adapted for specific research needs.

Materials:

  • Nylon 6 or 6,6 fabric sample

  • C.I. This compound

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sodium acetate (B1210297) (as a buffering agent, optional)

  • Leveling agent (optional, for ensuring even dye uptake)

  • Non-ionic detergent

  • Distilled water

  • Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing setup with stirrer and heating

  • pH meter, thermometer, analytical balance

Procedure:

  • Fabric Preparation:

    • Scour the nylon fabric in a solution containing 1 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities.

    • Rinse the fabric thoroughly with warm and then cold distilled water.

    • Allow the fabric to dry or use it directly in its wet state, noting the wet weight for liquor ratio calculations.

  • Dyebath Preparation:

    • Calculate the required amount of dye based on the weight of fabric (owf). For a 1% shade, use 0.01 g of dye for every 1 g of dry fabric.

    • Prepare a stock solution of this compound by dissolving a known weight of dye powder in a specific volume of distilled water.

    • In the dyeing vessel, add the required volume of distilled water to achieve the desired liquor ratio (e.g., 40:1).

    • Add the calculated volume of dye stock solution.

    • If using, add auxiliaries like a leveling agent (e.g., 1 g/L).

    • Stir the solution well to ensure homogeneity.

  • Dyeing Process:

    • Adjust the dyebath pH to the desired level (e.g., pH 4.5-5.5) using a dilute solution of acetic acid.[3]

    • Introduce the prepared nylon fabric into the dyebath at a starting temperature of approximately 40°C.

    • Gradually raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.

    • Hold the temperature at 95-100°C for 45-60 minutes, ensuring continuous agitation of the fabric.

    • After the dyeing time has elapsed, allow the dyebath to cool down to around 60°C.

  • After-treatment:

    • Remove the dyed fabric from the bath and rinse with cold water until the water runs clear.

    • Perform a soaping wash with 1 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed surface dye.

    • Rinse thoroughly with warm and then cold water.

  • Drying:

    • Squeeze the excess water from the fabric.

    • Air-dry the sample or dry it in an oven at a temperature below 80°C.

Protocol for Color Fastness to Washing (ISO 105-C06)

This protocol describes a typical procedure for evaluating wash fastness.

Apparatus:

  • Launder-Ometer or similar washing fastness tester.

  • Stainless steel balls (6 mm diameter).

  • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, acetate).

  • ECE 'B' reference detergent.

  • Sodium perborate (B1237305) tetrahydrate.

  • Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).

Procedure:

  • Sample Preparation: Cut a 100 mm x 40 mm specimen of the dyed nylon fabric.[2] Place it between a same-sized piece of multifibre adjacent fabric and sew along one of the shorter edges to form a composite specimen.[2]

  • Solution Preparation: For test C2S (a common standard), prepare a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water.[5]

  • Washing:

    • Pre-heat the water bath of the Launder-Ometer to the test temperature (e.g., 60°C for C2S).

    • Place the composite specimen in a 550 mL vessel. Add 25 stainless steel balls and 50 mL of the prepared washing solution.[5]

    • Seal the vessel and place it in the Launder-Ometer. Run the machine for 30 minutes at 60°C.[5]

  • Rinsing and Drying:

    • Remove the specimen, rinse it twice in hot and then cold Grade 3 water.

    • Squeeze out excess water. Open the stitching on all sides except one of the short edges.

    • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Using a standardized light source (D65), compare the change in color of the dried dyed specimen with the original fabric using the Grey Scale for change in color.

    • Compare the degree of staining on each strip of the multifibre fabric with an unstained piece using the Grey Scale for staining.

Protocol for Color Fastness to Rubbing (ISO 105-X12)

Apparatus:

  • Crockmeter (rubbing fastness tester).

  • Standard white cotton rubbing cloth (50 mm x 50 mm).

  • Grey Scale for staining (ISO 105-A03).

Procedure:

  • Sample Preparation: Cut a specimen of the dyed nylon fabric of at least 140 mm x 50 mm. Condition it and the rubbing cloths for at least 4 hours in a standard atmosphere (20 ± 2°C, 65 ± 5% RH).

  • Dry Rubbing:

    • Fix the dyed specimen onto the base of the Crockmeter.

    • Mount a dry cotton rubbing cloth onto the rubbing finger (16 mm diameter).

    • Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9 N.[6][7]

  • Wet Rubbing:

    • Thoroughly wet a cotton rubbing cloth in Grade 3 water and squeeze it to a pick-up of 100% (i.e., the wet cloth weighs twice its dry weight).

    • Repeat the rubbing procedure as described for the dry test with the wet cloth on a fresh area of the dyed specimen.

  • Assessment:

    • Allow the rubbing cloths to air-dry.

    • Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for staining under a D65 light source.[8]

Protocol for Color Fastness to Artificial Light (ISO 105-B02)

Apparatus:

  • Xenon arc fading lamp apparatus with appropriate filters to simulate daylight (D65).

  • Blue Wool references (scale 1-8).

  • Opaque masks.

  • Grey Scale for assessing change in color (ISO 105-A02).

Procedure:

  • Sample Preparation: Mount the dyed nylon specimen on a card. Mount a set of Blue Wool references (e.g., 1 through 8) on a separate card.

  • Exposure:

    • Place the specimen and the Blue Wool references in the xenon arc tester.

    • Partially cover both the specimen and the references with an opaque mask.

    • Expose the samples to the light source under controlled conditions of humidity and black standard temperature (e.g., "Normal" European conditions).

  • Assessment:

    • Periodically inspect the samples. The test ends for a specific rating when the contrast between the exposed and unexposed parts of the corresponding Blue Wool reference is equal to grade 4 on the Grey Scale for change in color.

    • Remove the specimen from the tester and assess the change in its color by comparing the exposed and unexposed areas using the Grey Scale.

    • The light fastness rating of the specimen is the number of the Blue Wool reference that shows a similar change in color.

References

Application Notes and Protocols for Protein Staining in Polyacrylamide Gels with a Focus on Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: A thorough review of scientific literature and supplier information indicates that Acid Red 266 is not a commonly documented or validated dye for the specific application of total protein staining in polyacrylamide gels . The available information primarily pertains to its use in other industries and its material safety data.

Therefore, these application notes will provide a comprehensive overview of standard protein staining methodologies, using the widely accepted Coomassie Brilliant Blue as a primary example. This will serve as a robust protocol for researchers. Additionally, the known properties and safety guidelines for this compound are presented, should researchers wish to investigate its potential use as a novel staining agent.

Section 1: Overview of Protein Staining in Polyacrylamide Gels

Protein staining is a critical step for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). The choice of stain depends on factors like required sensitivity, cost, downstream applications (e.g., mass spectrometry), and available imaging equipment.[1][2] Common methods include Coomassie-based stains, silver staining, and fluorescent stains.[1][3][4] Anionic dyes, such as Coomassie Brilliant Blue, are popular because they bind non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues.[2][5]

Comparison of Common Protein Staining Methods

The following table summarizes the key quantitative characteristics of major protein staining techniques, providing a baseline for experimental design.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeCompatibility with Mass SpectrometryKey Advantages & Disadvantages
Coomassie Brilliant Blue (R-250/G-250) ~30-100 ng[6]Moderate[2][5]Yes[3][4]Advantages: Cost-effective, easy to visualize, good linearity.[1][5][7] Disadvantages: Less sensitive than other methods.[4][5]
Colloidal Coomassie ~1-10 ng[4][8]Wide[8]Yes[4]Advantages: Higher sensitivity than traditional Coomassie, less background.[4][8] Disadvantages: More expensive.[4]
Silver Staining ~0.2-1 ng[4][6][9]Narrow[1][2]Limited (specific protocols required)[4]Advantages: Extremely high sensitivity.[2][4] Disadvantages: Complex protocol, low reproducibility, narrow linear range.[1][2][4]
Fluorescent Stains (e.g., AzureRed, SYPRO Ruby) < 1 ng[8][10]Very Wide (up to 4 orders of magnitude)[1]Yes[1][10]Advantages: High sensitivity, wide dynamic range, excellent for quantification.[1] Disadvantages: Requires a fluorescence imager, more expensive.[1]
Ponceau S ~200 ng[11]NarrowYes (for membranes)[11]Advantages: Quick, reversible, good for checking transfer efficiency.[5][11] Disadvantages: Low sensitivity, not for in-gel use.[5]

Section 2: Experimental Protocol - Coomassie Brilliant Blue Staining

This protocol provides a reliable method for visualizing proteins in polyacrylamide gels.

Materials and Reagents
  • Fixing Solution: 50% Methanol, 10% Acetic Acid, 40% Deionized Water

  • Staining Solution (Coomassie R-250): 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid

  • Destaining Solution: 40% Methanol, 10% Acetic Acid, 50% Deionized Water

  • Orbital shaker

  • Staining trays

Staining Procedure
  • Fixation: After electrophoresis, place the polyacrylamide gel in a staining tray with a sufficient volume of Fixing Solution to fully submerge it. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances.[1][12]

  • Staining: Discard the Fixing Solution and replace it with the Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation. For thicker gels or higher protein loads, staining time can be extended.

  • Destaining: Pour off the Staining Solution. Add Destaining Solution and agitate the gel. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory wipe or sponge in the corner of the tray can help absorb excess stain.[13]

  • Imaging and Storage: Once destained, the gel can be imaged using a gel documentation system. For long-term storage, the gel can be kept in deionized water at 4°C.

G cluster_workflow Coomassie Staining Workflow electrophoresis Run SDS-PAGE fixation Fix Gel (Methanol/Acetic Acid) electrophoresis->fixation 30-60 min staining Stain Gel (Coomassie Solution) fixation->staining 1-2 hours destaining Destain Gel (Methanol/Acetic Acid) staining->destaining Repeat until clear imaging Image Gel destaining->imaging

Caption: Workflow for Coomassie Brilliant Blue protein staining.

Section 3: Properties and Safety Information for this compound

While not established for protein gel staining, understanding the characteristics of this compound is essential for any experimental evaluation.

Chemical Properties
  • Chemical Name: this compound

  • CAS Number: 57741-47-6[14]

  • Molecular Formula: C17H10ClF3N3NaO4S[14]

  • Molecular Weight: 467.78 g/mol [14]

  • Appearance: Red powder[14]

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazards: Harmful if swallowed. May cause irritation to the eyes, skin, and respiratory tract.[14]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[14][15]

    • Skin: Wear protective gloves and clothing to prevent skin exposure.[14][15]

    • Inhalation: Use in a well-ventilated area or with a chemical fume hood. Avoid generating dust.[14]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[14]

    • Skin: Flush skin with soap and water.[14]

    • Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

Section 4: Theoretical Mechanism and Experimental Design Considerations

Putative Staining Mechanism

Acid dyes, like this compound, are anionic. Their staining mechanism for proteins is theoretically based on electrostatic interactions. In an acidic solution, proteins become protonated, carrying a net positive charge. The negatively charged sulfonate groups on the dye molecule would then bind to the positively charged amino groups (e.g., on lysine (B10760008) and arginine residues) of the proteins.[17][18]

G cluster_mechanism Theoretical Protein Staining Mechanism Protein Protein + Positively Charged (in Acidic Solution) Complex Protein-Dye Complex (Visible Band) Protein->Complex AcidDye Anionic Dye (e.g., Acid Red) - Negatively Charged (Sulfonate Groups) AcidDye->Complex Electrostatic Interaction

Caption: Theoretical binding of an anionic dye to a protein.

Considerations for Method Development

For researchers interested in exploring this compound for protein staining, the following steps are recommended:

  • Solubility and Stability: Determine the solubility and stability of this compound in common fixing and staining solutions (e.g., methanol/acetic acid mixtures).

  • Optimal pH: Since protein charge is pH-dependent, test a range of acidic pH values for the staining solution to find the optimal condition for binding.

  • Concentration and Time: Optimize the dye concentration and staining/destaining times to maximize signal-to-noise ratio.

  • Sensitivity Assessment: Perform serial dilutions of a known protein standard (e.g., Bovine Serum Albumin) to determine the limit of detection and compare it against established stains like Coomassie Blue.

  • Downstream Compatibility: Assess if the staining is reversible and compatible with mass spectrometry analysis.

References

Application Note: Quantitative Analysis of Protein Bands Using Acid Red 266 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis of proteins, particularly in the context of Western blotting, is crucial for understanding changes in protein expression levels. Normalization is a critical step to correct for variability in sample loading and protein transfer.[1] Total Protein Staining (TPS) is increasingly recognized as the gold standard for normalization, offering a more accurate representation than the use of housekeeping proteins (HKPs), which can vary in expression under different experimental conditions.[2]

Acid Red 266 is an anionic red azo dye. While not as commonly documented for protein analysis as Ponceau S or Coomassie Blue, its chemical properties suggest its utility as a reversible stain for detecting protein bands on transfer membranes (e.g., nitrocellulose or PVDF). The staining mechanism relies on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged and non-polar regions of proteins. This interaction allows for the rapid visualization of total protein profiles, making it suitable for verifying transfer efficiency and for total protein normalization in quantitative Western blotting.

This document provides a detailed protocol for the use of this compound as a reversible total protein stain and outlines the workflow for subsequent quantitative analysis.

Experimental Principle: Total Protein Normalization

The diagram below illustrates the principle of using a total protein stain like this compound for normalization. The signal from the target protein is normalized to the total protein signal in the same lane, correcting for any loading or transfer discrepancies. This method is more robust than relying on a single housekeeping protein, whose expression may not be stable across all experimental conditions.

G cluster_0 Traditional Method: Housekeeping Protein (HKP) cluster_1 Recommended Method: Total Protein Staining (TPS) HKP_Sample1 Sample 1 (Low Load) HKP_Target1 Target Protein HKP_Sample1->HKP_Target1 Lower Signal HKP_HKP1 HKP (Actin) HKP_Sample1->HKP_HKP1 Lower Signal HKP_Result Result: Target signal is normalized to HKP signal. HKP_Sample2 Sample 2 (High Load) HKP_Target2 Target Protein HKP_Sample2->HKP_Target2 Higher Signal HKP_HKP2 HKP (Actin) HKP_Sample2->HKP_HKP2 Higher Signal HKP_Critique Critique: Assumes HKP expression is constant, which is often not true. HKP_Result->HKP_Critique TPS_Sample1 Sample 1 (Low Load) TPS_Target1 Target Protein TPS_Sample1->TPS_Target1 Lower Signal TPS_Total1 Total Protein Stain TPS_Sample1->TPS_Total1 Lower Signal TPS_Result Result: Target signal is normalized to total protein signal in the same lane. TPS_Sample2 Sample 2 (High Load) TPS_Target2 Target Protein TPS_Sample2->TPS_Target2 Higher Signal TPS_Total2 Total Protein Stain TPS_Sample2->TPS_Total2 Higher Signal TPS_Adv Advantage: More accurate as it accounts for all protein, not just one potentially variable marker. TPS_Result->TPS_Adv

Caption: Comparison of normalization using a housekeeping protein vs. total protein staining.

Materials and Reagents

  • This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

    • To prepare 100 mL: Dissolve 100 mg of this compound powder in 95 mL of ultrapure water. Add 5 mL of glacial acetic acid. Mix until fully dissolved. Store at room temperature.

  • Destaining Solution: Ultrapure water or a mild buffer such as PBS or TBST.

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Shaking platform.

  • Image acquisition system (e.g., flatbed scanner, CCD-based imager).

  • Image analysis software (e.g., ImageJ, FIJI, or commercial software).

Detailed Experimental Protocol

This protocol outlines the steps for reversible staining of protein on a membrane following electrophoretic transfer.

  • Post-Transfer Wash:

    • After protein transfer from the gel to the membrane, briefly wash the membrane in ultrapure water for 5 minutes on a shaker. This step removes residual transfer buffer components that may interfere with staining.

  • Staining:

    • Place the membrane in a clean tray containing a sufficient volume of this compound Staining Solution to fully submerge it.

    • Incubate for 5-10 minutes at room temperature with gentle agitation on a shaking platform. Protein bands should become visible as red-pink bands.

  • Image Acquisition (Transfer Verification):

    • Briefly rinse the membrane in water to remove excess surface stain.

    • Place the wet membrane on a clean, non-absorbent surface and acquire an image. This image serves as a crucial record of transfer efficiency and total protein loading before proceeding to immunodetection.

  • Destaining:

    • To proceed with Western blotting, the stain must be completely removed. Place the membrane in a generous volume of Destaining Solution (ultrapure water).

    • Agitate gently for 5-15 minutes, or until the red color has completely disappeared from the protein bands and the background is clear. Change the water 2-3 times for efficient removal. The membrane is now ready for the blocking step of the immunodetection protocol.

  • Image Acquisition for Quantification:

    • For quantitative analysis, a high-quality image of the stained membrane is required.

    • Use a flatbed scanner in transparency mode or a dedicated gel/blot imaging system.

    • Ensure the imaging surface is clean.

    • Acquire the image as a grayscale TIFF file with at least 16-bit depth to capture a wide dynamic range without signal saturation.

  • Densitometric Analysis:

    • Open the acquired image in an analysis program like ImageJ.[3]

    • Use the software's tools to define the lanes and measure the intensity (density) of each protein band or the entire lane profile.[4]

    • Step 1: Background Subtraction: It is essential to subtract the local background signal from each band's intensity measurement to get an accurate value.

    • Step 2: Total Protein Measurement: For each lane, calculate the total protein signal by summing the intensities of all bands within that lane.

    • Step 3: Normalization: The intensity of your target protein (obtained later via immunodetection) will be divided by the total protein signal for that same lane to get a normalized value.

Experimental Workflow Diagram

The following diagram provides a visual representation of the complete workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation & Electrophoresis cluster_stain Staining & Imaging cluster_wb Immunodetection cluster_analysis Data Analysis p1 Protein Extraction from Cells/Tissues p2 Protein Quantification (e.g., BCA Assay) p1->p2 p3 Sample Loading (Equal Protein Mass) p2->p3 p4 SDS-PAGE p3->p4 s1 Protein Transfer (Gel to Membrane) p4->s1 s2 Wash Membrane s1->s2 s3 Stain with This compound s2->s3 s4 Image Acquisition (16-bit TIFF) s3->s4 s5 Destain Completely s4->s5 a1 Densitometry of Total Protein (Image from s4) s4->a1 w1 Blocking s5->w1 w2 Primary Antibody Incubation w1->w2 w3 Secondary Antibody Incubation w2->w3 w4 Signal Detection (Chemiluminescence/Fluorescence) w3->w4 a2 Densitometry of Target Protein (Image from w4) w4->a2 a3 Background Subtraction a1->a3 a4 Normalization: (Target Signal) / (Total Protein Signal) a1->a4 a2->a3 a2->a4 a5 Statistical Analysis & Graphing a4->a5

Caption: Workflow for total protein normalization using this compound staining.

Quantitative Data and Stain Comparison

The choice of stain impacts sensitivity and linear dynamic range, which are critical for accurate quantification.[5] While specific performance data for this compound is not widely published, its properties are expected to be similar to Ponceau S. The table below compares common total protein staining methods.

FeatureThis compound (Projected)Ponceau SCoomassie Blue (G-250)Silver StainFluorescent Stains (e.g., SYPRO Ruby)
Type Reversible, ColorimetricReversible, ColorimetricMostly Irreversible, Colorimetric[6]Irreversible, Colorimetric[7]Reversible, Fluorescent[7]
Limit of Detection ~200 ng~200 ng[6]~10-25 ng[8]<1 ng[8]~0.25-1 ng[8]
Linear Dynamic Range NarrowNarrow[6]Narrow[6]Narrow, Poor Reproducibility[7]Wide (>3 orders of magnitude)[5][8]
Protocol Time ~15-20 min~15-20 min[6]>1 hour[6]>90 min~60-90 min[8]
Downstream Use Western BlottingWestern BlottingMS Compatible (some protocols)[5]Not compatible with MS/WB[7]MS and WB Compatible[5][8]
Equipment Visual / Standard ImagerVisual / Standard ImagerVisual / Standard ImagerVisual / Standard ImagerUV/Fluorescent Imager[8]

Note: The linear dynamic range is the concentration range over which the signal intensity is directly proportional to the amount of protein. For accurate quantification, samples must fall within this range.[9] Fluorescent stains generally offer the widest linear range, making them ideal for quantifying both low and high abundance proteins.[5]

References

Application Note: Staining of Yeast Cell Wall with Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The yeast cell wall is a dynamic and essential organelle that provides structural integrity, protects the cell from environmental stress, and mediates interactions with the external environment. Its primary components include glucans, mannoproteins, and chitin (B13524).[1][2][3] Visualizing the cell wall is crucial for studying yeast morphology, budding patterns, cell cycle progression, and the effects of antifungal agents. While various fluorescent dyes are commonly used for this purpose, such as Calcofluor White (binds to chitin and cellulose) and Concanavalin A (binds to mannoproteins), the exploration of new staining reagents can offer advantages in multicolor imaging or in studying specific cell wall characteristics.[4][5][6]

This application note describes a potential methodology for staining the yeast cell wall using Acid Red 266, a multifunctional azo dye.[7] While traditionally used in the textile industry, its chemical properties suggest it may interact with components of the yeast cell wall.[8][9] The described protocols are intended to serve as a starting point for researchers interested in exploring novel applications for this dye in yeast biology.

Materials and Methods

Reagents and Equipment
  • Yeast culture (e.g., Saccharomyces cerevisiae)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (CAS 57741-47-6)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Microcentrifuge

  • Microcentrifuge tubes

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (excitation/emission to be determined)

Experimental Protocol: Staining of Live Yeast Cells
  • Cell Preparation:

    • Culture yeast cells in appropriate liquid medium to mid-log phase.

    • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet twice with sterile PBS to remove residual media.

    • Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10⁷ cells/mL.

  • Staining:

    • Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).

    • To 100 µL of the cell suspension, add this compound to a final concentration ranging from 1 to 10 µg/mL.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Centrifuge the stained cells at 3,000 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with PBS to remove unbound dye.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS (e.g., 20 µL).

    • Mount 5 µL of the cell suspension on a glass slide with a coverslip.

    • Observe under a fluorescence microscope. Optimal excitation and emission wavelengths for this compound in this application will need to be empirically determined.

Experimental Protocol: Staining of Fixed Yeast Cells
  • Cell Preparation and Fixation:

    • Follow steps 1.1-1.3 for cell preparation as described for live cells.

    • Resuspend the cell pellet in the fixative solution and incubate for 30 minutes at room temperature.

    • Centrifuge at 3,000 x g for 5 minutes and wash the pellet three times with PBS to remove the fixative.

  • Staining and Microscopy:

    • Follow steps 2.1-4.3 as described for live cell staining.

Illustrative Data

As this is a novel application, the following data is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

ParameterCondition 1: Live CellsCondition 2: Fixed Cells
Dye Concentration 5 µg/mL5 µg/mL
Incubation Time 20 minutes20 minutes
Localization of Signal Cell PeripheryCell Periphery
Signal Intensity ModerateHigh
Photostability To be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis culture Yeast Culture harvest Harvest Cells culture->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in PBS wash1->resuspend add_dye Add this compound resuspend->add_dye incubate Incubate add_dye->incubate wash2 Wash with PBS incubate->wash2 mount Mount on Slide wash2->mount microscopy Fluorescence Microscopy mount->microscopy data Data Acquisition microscopy->data

Caption: Workflow for staining yeast cell walls with this compound.

Discussion and Future Directions

This application note provides a foundational protocol for the use of this compound as a potential stain for the yeast cell wall. The chemical nature of this compound, an anionic dye, suggests it may interact with positively charged components within the cell wall.[10] Further characterization is necessary to determine the precise binding mechanism and specificity of this dye within the yeast cell wall.

Researchers are encouraged to optimize various parameters, including dye concentration, incubation time, and buffer composition. Additionally, determining the spectral properties (excitation and emission maxima) of this compound when bound to the yeast cell wall is critical for successful imaging and for designing multicolor fluorescence microscopy experiments with other common yeast stains. Comparative studies with established cell wall stains like Calcofluor White or Congo Red would be beneficial to ascertain the advantages and potential niche applications of this compound.[11][12][13][14][15] The preparation of yeast cells for staining can be a challenging process due to their thick cell walls, and enzymatic digestion may be required for certain applications.[16]

References

Application Notes and Protocols: Exploring the Potential of Acid Red 266 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a guide for the exploratory use of Acid Red 266 in fluorescence microscopy. This compound is an azo dye traditionally used in the textile and paint industries.[1][2] Its application as a fluorescent probe in biological imaging is not well-documented in scientific literature. The provided protocols are therefore hypothetical and should be considered as a starting point for independent research and validation. Optimization will be required for specific cell types and experimental conditions.

Introduction

This compound is a water-soluble, sulfonated azo dye with the molecular formula C₁₇H₁₀ClF₃N₃NaO₄S. While its primary applications are industrial, its chemical structure suggests potential for fluorescence, making it a candidate for investigation as a fluorescent stain in biological applications.[3][4] Azo dyes are known to exhibit fluorescence, and their interactions with biological macromolecules, such as proteins, can sometimes lead to changes in their spectral properties.[5][6] These notes provide a framework for evaluating the suitability of this compound for fluorescence microscopy.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note the absence of publicly available data on its key photophysical properties required for fluorescence microscopy.

PropertyValueReference
Chemical Formula C₁₇H₁₀ClF₃N₃NaO₄S
Molecular Weight 467.78 g/mol
CAS Number 57741-47-6
Appearance Dark brown powder[2]
Solubility Soluble in water
Excitation Maxima Not Reported
Emission Maxima Not Reported
Quantum Yield Not Reported
Molar Absorptivity Not Reported

Proposed Experimental Protocols

The following are suggested starting protocols for evaluating this compound as a fluorescent stain for cultured cells.

Preparation of Staining Solution
  • Stock Solution (1 mM): Dissolve 4.68 mg of this compound in 10 mL of sterile phosphate-buffered saline (PBS), pH 7.4.

  • Working Solution (1-10 µM): Dilute the stock solution in PBS or a suitable cell culture medium to the desired final concentration. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator. Incubation times should be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Staining Protocol for Fixed Cells
  • Cell Culture and Fixation: Plate cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the this compound working solution and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Hypothetical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for evaluating a novel fluorescent probe and a hypothetical signaling pathway that could be investigated using a red fluorescent dye.

G cluster_prep Probe Preparation & Characterization cluster_cell_prep Cell Culture & Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis prep Prepare Stock Solution of this compound char Characterize Photophysical Properties (Excitation/Emission Spectra) prep->char stain Incubate Cells with this compound Working Solution prep->stain culture Culture Adherent or Suspension Cells fix Fix and Permeabilize Cells (Optional) culture->fix culture->stain fix->stain wash Wash to Remove Unbound Dye stain->wash image Acquire Images using Fluorescence Microscope wash->image analyze Analyze Subcellular Localization and Signal Intensity image->analyze G cluster_pathway Hypothetical Drug-Induced Apoptosis Pathway drug Drug Candidate receptor Cell Surface Receptor drug->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage caspase8->bid mito Mitochondrial Outer Membrane Permeabilization bid->mito cytochrome_c Cytochrome c Release (Visualized with Red Probe) mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Detecting Specific Biomolecules with Acid Red 266 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 266 is a water-soluble, red-colored azo dye.[1] While primarily utilized in the textile industry for dyeing nylon fabrics[1][2], its properties as a dye suggest potential applications in biological research for the detection and visualization of specific biomolecules.[3][4][5] This document provides a conceptual framework and generalized protocols for the potential use of this compound as a conjugate for detecting biomolecules such as proteins and antibodies.

Disclaimer: The following protocols and data are illustrative and based on general bioconjugation principles. Specific experimental data for the conjugation and application of this compound in biomolecule detection is not extensively available in the public domain. Optimization will be required for specific applications.

Principle of Detection

The core principle involves the covalent attachment (conjugation) of this compound to a biomolecule of interest, such as an antibody or a protein. This process creates a labeled probe that can be used to detect a target molecule in various bioassays. The red color of the dye allows for colorimetric detection, and if it possesses fluorescent properties, it could also be used in fluorescence-based assays.

Potential Applications

  • Immunohistochemistry (IHC): Labeled secondary antibodies for the detection of specific antigens in tissue sections.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Labeled detection antibodies for quantitative measurement of antigens.

  • Western Blotting: Labeled secondary antibodies for the detection of proteins on a membrane.

  • Flow Cytometry: Labeled antibodies for identifying and sorting specific cell populations.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to demonstrate how the performance of this compound conjugates could be evaluated and presented.

Table 1: Hypothetical Comparison of this compound-Conjugated Antibody in ELISA

ParameterThis compound Conjugate (Hypothetical)HRP-Conjugate (Standard)
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Dynamic Range 30 - 1000 ng/mL5 - 500 ng/mL
Signal-to-Noise Ratio 1550

Table 2: Hypothetical Photophysical Properties of this compound Conjugate

PropertyValue (Hypothetical)
Excitation Maximum (λex) 520 nm
Emission Maximum (λem) 610 nm
Quantum Yield (Φ) 0.3
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody (Amine-Reactive Labeling)

This protocol describes a general method for creating an amine-reactive derivative of this compound and conjugating it to an antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Antibody (e.g., Goat anti-Rabbit IgG) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add a molar excess of NHS and then DCC or EDC.

    • Stir the reaction mixture in the dark at room temperature for several hours to overnight to form the NHS ester of this compound.

  • Conjugation to Antibody:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS at pH 8.0-8.5.

    • Slowly add a molar excess of the activated this compound-NHS ester solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes to remove unreacted dye.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound.

Protocol 2: Detection of a Target Protein by Western Blotting using an this compound-Conjugated Secondary Antibody

Materials:

  • Protein sample separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in Tris-Buffered Saline with Tween 20 - TBST).

  • Primary antibody specific to the target protein.

  • This compound-conjugated secondary antibody.

  • Wash buffer (TBST).

Procedure:

  • Blocking:

    • Incubate the PVDF membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer. The optimal dilution needs to be determined empirically.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Visualize the red bands corresponding to the target protein directly on the membrane. If the conjugate is fluorescent, use an appropriate imaging system with the corresponding excitation and emission filters.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugate Preparation cluster_assay Step 2: Biomolecule Detection Assay AR266 This compound Activation Activation (e.g., NHS ester) AR266->Activation Conjugate This compound Conjugate Activation->Conjugate Antibody Biomolecule (e.g., Antibody) Antibody->Conjugate Sample Sample containing Target Biomolecule Conjugate->Sample Binding Binding of Conjugate to Target Sample->Binding Wash Wash unbound conjugate Binding->Wash Detection Signal Detection (Colorimetric/Fluorescent) Wash->Detection

Caption: General workflow for biomolecule detection using this compound conjugates.

signaling_pathway_placeholder cluster_cell Illustrative Cell-Based Detection Receptor Cell Surface Receptor (Target Biomolecule) PrimaryAb Primary Antibody Receptor->PrimaryAb Binds to Target SecondaryAb_AR266 This compound-Conjugated Secondary Antibody PrimaryAb->SecondaryAb_AR266 Binds to Primary Ab Signal Detectable Signal SecondaryAb_AR266->Signal Generates Signal

References

Application Notes and Protocols for Evaluating Cell Viability Using Dye Uptake Assays: A Case Study with Neutral Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability and cytotoxicity is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Various assays are employed to determine the proportion of live and dead cells in a population following exposure to chemical compounds or other experimental conditions. One such method involves the use of vital dyes that are selectively taken up by viable cells. While specific, detailed protocols for the direct application of Acid Red 266 in cell function evaluation are not extensively documented in publicly available scientific literature, the principles of its potential use can be effectively illustrated through the well-established Neutral Red uptake assay.

Neutral Red is a eurhodin dye that viable cells readily take up and accumulate in their lysosomes through active transport.[1] The amount of dye incorporated is directly proportional to the number of viable cells in the culture.[1][2] Conversely, non-viable cells with compromised plasma membranes are unable to retain the dye.[1] This characteristic allows for a quantitative measurement of cell viability by extracting and spectrophotometrically measuring the amount of retained dye.[1] The Neutral Red assay is recognized for its accuracy and sensitivity in assessing cell viability, particularly in challenging microenvironments such as acidic conditions often found in solid tumors.[3]

These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for evaluating cell function, specifically cell viability, using a dye uptake method exemplified by the Neutral Red assay.

Principle of the Neutral Red Uptake Assay

The Neutral Red uptake assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4] Neutral Red is a weakly cationic dye that can penetrate cell membranes via non-ionic passive diffusion at physiological pH.[2] Once inside the cell, the dye becomes charged in the acidic environment of the lysosomes and is retained.[2] This process is dependent on the cell's capacity to maintain a pH gradient, which requires ATP.[2] Therefore, the amount of dye accumulated is a reflection of the number of viable, metabolically active cells. Cytotoxicity can be determined by the reduced uptake of Neutral Red.

Data Presentation

Quantitative data from cell viability and cytotoxicity experiments should be summarized for clear interpretation and comparison. The following tables illustrate how data from a typical experiment evaluating the cytotoxic effect of a compound could be presented.

Table 1: Raw Absorbance Data from Neutral Red Assay

Concentration (µM)Replicate 1 (OD 540 nm)Replicate 2 (OD 540 nm)Replicate 3 (OD 540 nm)Mean OD 540 nmStd. Dev.
Vehicle Control (0)1.2541.2881.2711.2710.017
0.11.2111.2351.2201.2220.012
11.0561.0891.0751.0730.017
100.6320.6550.6400.6420.012
500.2150.2280.2200.2210.007
1000.1100.1150.1120.1120.003
Blank (Medium Only)0.0500.0520.0510.0510.001

Table 2: Calculated Cell Viability and Cytotoxicity

Concentration (µM)Mean OD 540 nm (Corrected)% Cell Viability% Cytotoxicity
Vehicle Control (0)1.220100.0%0.0%
0.11.17196.0%4.0%
11.02283.8%16.2%
100.59148.4%51.6%
500.17013.9%86.1%
1000.0615.0%95.0%

Corrected Mean OD = Mean OD - Mean Blank OD % Cell Viability = (Corrected Mean OD of Test Sample / Corrected Mean OD of Vehicle Control) x 100 % Cytotoxicity = 100 - % Cell Viability

Experimental Protocols

Materials and Reagents
  • Target cells (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compound

  • Neutral Red stock solution (e.g., 4 mg/mL in PBS)[4]

  • Neutral Red working solution (e.g., 40 µg/mL in complete medium)[2]

  • Destain/Solubilization solution (e.g., 50% ethanol (B145695), 49% deionized water, 1% glacial acetic acid)[4]

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 540 nm[1]

  • Incubator (37°C, 5% CO2)

Preparation of Reagents
  • Neutral Red Stock Solution (4 mg/mL): Dissolve 40 mg of Neutral Red dye in 10 mL of sterile PBS. This solution can be stored at room temperature, protected from light, for up to 2 months.[4]

  • Neutral Red Working Solution (40 µg/mL): On the day before the assay, prepare the working solution by diluting the stock solution 1:100 in complete cell culture medium under sterile conditions. Incubate this solution overnight at 37°C. Before use, centrifuge the working solution to pellet any precipitate.[2]

  • Destain Solution: Prepare a solution containing 50% ethanol (96%), 49% deionized water, and 1% glacial acetic acid.[4]

Experimental Workflow for Adherent Cells
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle controls (medium with the same concentration of the solvent used for the test compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • Remove the treatment medium from the wells.

    • Wash the cells gently with 150 µL of pre-warmed PBS.

    • Add 100 µL of the pre-warmed Neutral Red working solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.[5]

  • Dye Extraction:

    • Remove the Neutral Red working solution.

    • Wash the cells with 150 µL of PBS to remove any unincorporated dye.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10-20 minutes on a shaker at room temperature to solubilize the dye.[1]

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

Experimental Workflow for Suspension Cells

The protocol for suspension cells is similar, with centrifugation steps to pellet the cells during medium changes and washing steps.

  • Cell Seeding: Seed cells at the desired density in a 96-well plate.

  • Compound Treatment: Add the test compound and incubate for the desired duration.

  • Neutral Red Staining: Centrifuge the plate to pellet the cells, remove the supernatant, and add the Neutral Red working solution. Incubate for 2-3 hours.

  • Dye Extraction: Centrifuge the plate, remove the staining solution, wash the cells with PBS, and then add the destain solution.

  • Data Acquisition: Measure the absorbance at 540 nm.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Neutral Red Assay cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Add Test Compound B->C Start Treatment D Incubate for Exposure Period C->D E Wash with PBS D->E End of Exposure F Add Neutral Red Solution E->F G Incubate for 2-3h F->G H Wash and Add Destain Solution G->H End of Staining I Shake to Solubilize Dye H->I J Read Absorbance at 540 nm I->J K Calculate % Viability J->K Data Analysis

Caption: A flowchart illustrating the key steps of the Neutral Red cell viability assay.

Signaling Pathway Context: Apoptosis and Necrosis

The Neutral Red assay measures the outcome of cellular insults, which can be mediated by various signaling pathways leading to either programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

G Cell Death Pathways Affecting Membrane Integrity cluster_stimulus Cytotoxic Stimulus cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) cluster_assay Assay Readout Stimulus Drug / Toxin Caspase Caspase Activation Stimulus->Caspase Intrinsic/Extrinsic Pathways Swelling Cell Swelling Stimulus->Swelling Severe Damage Blebbing Membrane Blebbing Caspase->Blebbing ApoptoticBodies Formation of Apoptotic Bodies Blebbing->ApoptoticBodies LossOfViability Loss of Dye Retention ApoptoticBodies->LossOfViability Late Stage MembraneRupture Plasma Membrane Rupture Swelling->MembraneRupture MembraneRupture->LossOfViability ViableCell Viable Cell (Intact Membrane, Active Lysosomes) ViableCell->LossOfViability Measured by Neutral Red Assay

Caption: Relationship between cell death pathways and the principle of the dye uptake assay.

Conclusion

The Neutral Red uptake assay serves as a robust and reliable method for the quantitative evaluation of cell viability and cytotoxicity. Its simplicity, cost-effectiveness, and sensitivity make it a valuable tool in diverse research areas, from fundamental cell biology to high-throughput screening in drug development. The protocols and data presentation formats provided herein offer a standardized framework for conducting and interpreting cell viability studies. While these notes use Neutral Red as a prime example, the underlying principles are applicable to other vital dyes that function through similar mechanisms of uptake and retention in viable cells.

References

Application Notes: Acid Red 266 in Clinical Diagnostics

Troubleshooting & Optimization

How to improve weak Acid Red 266 staining in tissue sections.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve weak or inconsistent Acid Red 266 staining in tissue sections. The information herein is based on the general principles of acid dye staining, as specific literature for this compound is limited. Significant optimization for your specific application is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound is an anionic dye, carrying a net negative charge. In histological staining, it is used to color basic, or "acidophilic," tissue components that are positively charged.[1][2][3] The principle is based on electrostatic interactions. In an acidic solution, proteins within the tissue, particularly in the cytoplasm and extracellular matrix like collagen, become protonated and carry a positive charge.[1][4] The negatively charged anionic dye molecules then bind to these positively charged sites, resulting in red coloration of the target structures.[1][4]

Q2: Why is the pH of the staining solution critical for this compound?

A2: An acidic environment is crucial for effective staining with acid dyes like this compound.[4] Lowering the pH increases the number of positively charged sites on tissue proteins, which enhances the binding of the negatively charged dye.[4][5] A common practice is to prepare the staining solution in a weak acid, such as 1-5% acetic acid, to achieve a pH that is optimal for strong and specific staining, typically in the range of pH 2.5 to 4.5.[4]

Q3: What are the primary factors that influence the intensity of this compound staining?

A3: Several factors can affect the outcome of your staining protocol. These include the concentration of the dye, the temperature, the pH of the staining solution, and the type and duration of tissue fixation.[6] Each of these variables may require optimization to achieve the desired staining intensity and specificity for your particular tissue type and target.

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, similar to other acid dyes like eosin, this compound can theoretically be used as a counterstain in protocols such as Hematoxylin and Eosin (H&E) staining.[4] It would provide contrast by staining the cytoplasm and extracellular matrix in shades of red, complementing the blue to purple nuclear staining of hematoxylin.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and provides potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining Suboptimal pH of Staining Solution: The pH is too high, leading to insufficient protonation of tissue proteins.[7]Lower the pH of the this compound solution. Adjusting the pH to a more acidic range (e.g., pH 2.5-4.5) with a weak acid like acetic acid generally enhances staining.[4][7]
Insufficient Staining Time: The incubation period is too short for the dye to fully bind to the tissue components.[1][7]Increase the incubation time of the tissue sections in the this compound solution.
Low Dye Concentration: The staining solution is too dilute.[7]Prepare a fresh staining solution with a slightly higher concentration of this compound.
Inadequate Fixation: Poor fixation can lead to inconsistent dye binding.[7][8]Optimize fixation time and ensure the fixative volume is adequate for the tissue size. Consider using fixatives known to enhance acid dye staining, such as those containing mercuric chloride or picric acid, though with appropriate safety precautions.[9]
Deteriorated Dye: The dye may have degraded over time.[7]Use a fresh bottle of this compound from a reputable supplier.
Overstaining Staining Time Too Long: Excessive incubation leads to non-specific binding and a dark, poorly differentiated stain.[1]Reduce the incubation time. Monitor the staining progress microscopically to determine the optimal endpoint.
Dye Concentration Too High: A highly concentrated solution can cause overstaining.[1]Dilute your working staining solution.
Inadequate Rinsing/Differentiation: Failure to remove excess, unbound dye.[1]Increase the duration or number of rinses after staining. Use a weak acid solution (e.g., 0.5% acetic acid) for rinsing to help remove non-specific background.[1]
Uneven Staining Incomplete Deparaffinization: Residual wax prevents the aqueous dye solution from penetrating the tissue evenly.[7]Ensure complete removal of paraffin (B1166041) by using fresh xylene and a sufficient number of changes.
Air Bubbles Trapped on the Slide: Air bubbles prevent the stain from reaching the tissue.[7]Apply the staining solution gently to one end of the slide and allow it to flow evenly over the tissue section.
Contaminated Reagents: Precipitates or contaminants in the solutions can lead to uneven staining.[7]Filter the this compound staining solution before use. Ensure all other reagents are clean.

Experimental Protocols

Note: The following is a hypothetical protocol based on general principles for acid dyes and should be optimized for your specific needs.

Preparation of 0.5% this compound Staining Solution

  • Materials:

    • This compound powder

    • Distilled water

    • Glacial acetic acid

  • Procedure:

    • Measure 100 mL of distilled water into a glass beaker.

    • Add 1 mL of glacial acetic acid to the water and mix.

    • Weigh 0.5 g of this compound powder and add it to the acidified water.

    • Stir the solution until the dye is completely dissolved. A magnetic stirrer can be used to facilitate this.

    • Filter the solution using standard laboratory filter paper before use to remove any undissolved particles.[4]

Staining Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (two changes of 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse in distilled water.[4]

  • Staining:

    • Immerse slides in the prepared 0.5% this compound solution. A starting incubation time of 30-60 minutes at room temperature is recommended.[1]

  • Rinsing/Differentiation:

    • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.[1]

  • Dehydration:

    • Dehydrate through ascending grades of ethanol: 95% (1 minute), followed by 100% (two changes of 2 minutes each).[1]

  • Clearing and Mounting:

    • Clear in xylene or a xylene substitute (two changes of 5 minutes each).

    • Mount with a permanent, resinous mounting medium.[1]

Visual Guides

Staining_Workflow General this compound Staining Workflow Deparaffinization Deparaffinization & Rehydration Staining Staining with this compound Solution Deparaffinization->Staining Rinsing Rinsing/Differentiation in Weak Acid Staining->Rinsing Dehydration Dehydration Rinsing->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for this compound staining of FFPE tissue sections.

Troubleshooting_Weak_Staining Troubleshooting Weak this compound Staining Start Weak or No Staining Observed Check_pH Is the staining solution pH acidic (e.g., pH 2.5-4.5)? Start->Check_pH Adjust_pH Lower the pH with acetic acid. Check_pH->Adjust_pH No Check_Time Was the incubation time sufficient? Check_pH->Check_Time Yes Adjust_pH->Check_pH Increase_Time Increase staining time. Check_Time->Increase_Time No Check_Concentration Is the dye concentration adequate? Check_Time->Check_Concentration Yes Increase_Time->Check_Time Increase_Concentration Prepare a fresh, more concentrated solution. Check_Concentration->Increase_Concentration No Check_Fixation Was tissue fixation optimal? Check_Concentration->Check_Fixation Yes Increase_Concentration->Check_Concentration Optimize_Fixation Review and optimize fixation protocol. Check_Fixation->Optimize_Fixation No Success Staining Improved Check_Fixation->Success Yes Optimize_Fixation->Check_Fixation

Caption: A logical workflow for troubleshooting weak this compound staining.

References

Technical Support Center: Optimizing Immunohistochemistry Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific background staining in their experiments, with a specific focus on the inquiry of using Acid Red 266.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it commonly used to reduce non-specific background staining in immunohistochemistry (IHC)?

This compound is a multifunctional azo dye.[1] Its primary documented applications are in the textile industry for dyeing and printing on materials like nylon. While dyes are important tools in biological research for observing and analyzing cellular structures, there is currently no standard, validated protocol in the scientific literature that documents the use of this compound specifically for reducing non-specific background staining in IHC.[1] The guidance provided here is based on general principles of IHC troubleshooting.

Q2: What are the primary causes of high background staining in IHC?

High background staining can obscure the target antigen, making accurate analysis difficult.[2] Common causes include:

  • Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or alkaline phosphatases that react with the substrate, leading to non-specific signal.[3][4][5]

  • Non-Specific Antibody Binding: The primary or secondary antibodies may bind to non-target sites due to electrostatic interactions or Fc receptor binding.[2][4]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[6][7]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in high background.[6][7]

  • Over-fixation of Tissue: This can cause an increase in background staining.[7]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) can lead to high background.[7]

Q3: How can I troubleshoot high background staining in my IHC experiments?

A systematic approach to troubleshooting is crucial. Consider the following steps:

  • Optimize Antibody Concentrations: Perform a titration to determine the optimal dilution for your primary and secondary antibodies.[6][8]

  • Implement Blocking Steps: Use a blocking serum from the same species as the secondary antibody to block non-specific binding sites.[2][7] Also, quench endogenous peroxidase activity with a hydrogen peroxide solution and block endogenous alkaline phosphatase with levamisole (B84282) if necessary.[3][8]

  • Run Appropriate Controls: A negative control without the primary antibody should be included to assess non-specific binding of the secondary antibody.[2][8]

  • Ensure Proper Washing: Insufficient washing between steps can leave behind excess antibodies.[3]

  • Check Antigen Retrieval: Overly harsh antigen retrieval methods can damage tissue morphology and increase background.[8]

Troubleshooting Guides

Guide 1: High Background Staining
Potential Cause Recommended Solution
Endogenous Peroxidase Activity Treat tissue sections with a weak solution of hydrogen peroxide (e.g., 3% H₂O₂) before applying the primary antibody.[3][8]
Endogenous Alkaline Phosphatase Activity Apply 1mM levamisole to the tissue sections.[3][8]
Non-Specific Antibody Binding Increase the duration of the blocking step or try a different blocking agent (e.g., normal serum, BSA).[2][7] Ensure the blocking serum is from the same species as the secondary antibody.[2]
Primary/Secondary Antibody Concentration Too High Perform a titration experiment to find the optimal antibody concentration that provides a strong signal with low background.[6][9]
Secondary Antibody Cross-Reactivity Use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the sample species.[2][8] Run a control with only the secondary antibody to check for non-specific binding.[9]
Insufficient Washing Ensure adequate and gentle washing between all incubation steps.[3]
Guide 2: Weak or No Staining
Potential Cause Recommended Solution
Primary Antibody Incompatibility Confirm that the primary antibody is validated for IHC applications.[6][9]
Incorrect Antibody Dilution The antibody may be too dilute; try a lower dilution.[6]
Incompatible Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[6][8]
Masked Antigen Epitope Optimize the antigen retrieval method (heat-induced or enzymatic) to unmask the epitope.[8][10]
Inactive Reagents Use fresh antibodies and reagents, ensuring they have been stored correctly.[6]

Experimental Protocols

Protocol 1: Standard Immunohistochemistry Staining

This protocol outlines a typical indirect IHC staining procedure for paraffin-embedded tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%) for 3-5 minutes each.

    • Rinse with distilled water.[11][12]

  • Antigen Retrieval:

    • Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.[10][13]

  • Quenching of Endogenous Enzymes:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS).[3][13]

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum from the secondary antibody's host species) for 30-60 minutes.[7][10]

  • Primary Antibody Incubation:

    • Apply the primary antibody diluted to its optimal concentration.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Apply the enzyme-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature.[10]

  • Detection:

    • Rinse slides with wash buffer.

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops.[12]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize nuclei.

    • Dehydrate through a graded series of ethanol and clear with xylene.

    • Mount with a permanent mounting medium.[12]

Protocol 2: Evaluating a Novel Blocking Agent (e.g., this compound)

To assess the efficacy of a novel agent like this compound for reducing background, a controlled experiment is necessary.

  • Prepare a Dilution Series: Prepare a range of concentrations of this compound in a suitable buffer (e.g., PBS).

  • Follow Standard IHC Protocol: Proceed with the standard IHC protocol up to the blocking step.

  • Test Incubation:

    • Divide the slides into groups.

    • Control Group: Use a standard blocking buffer.

    • Test Groups: Incubate slides with different concentrations of the this compound solution for a set time (e.g., 15-30 minutes).

    • Negative Control: Include a slide with no primary antibody to assess secondary antibody background.

  • Complete Staining: Continue with the remaining steps of the standard IHC protocol.

  • Analysis: Compare the signal-to-noise ratio between the control and test groups to determine if this compound has any effect on reducing background staining without diminishing the specific signal.

Data Presentation

Table for Evaluating a Novel Blocking Agent
Condition Concentration Incubation Time Specific Signal Intensity (1-4) Background Staining (1-4) Signal-to-Noise Ratio Notes
Standard Blocking N/A60 min
This compound 0.01%30 min
This compound 0.1%30 min
This compound 1%30 min
No Primary Control N/AN/A

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Quenching Quenching Endogenous Enzymes AntigenRetrieval->Quenching Blocking Blocking Non-Specific Sites Quenching->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogen Detection SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount

Caption: A generalized workflow for immunohistochemistry (IHC) staining.

Troubleshooting_Logic Start High Background Staining Observed Check_Controls Review Controls (No Primary Ab) Start->Check_Controls Secondary_Issue Secondary Ab Staining? Check_Controls->Secondary_Issue Optimize_Secondary Use Pre-adsorbed Secondary Decrease Concentration Secondary_Issue->Optimize_Secondary Yes Primary_Issue Titrate Primary Ab Secondary_Issue->Primary_Issue No Result_Good Problem Resolved Optimize_Secondary->Result_Good Blocking_Issue Optimize Blocking Step (Time, Reagent) Primary_Issue->Blocking_Issue Enzyme_Issue Check Endogenous Enzyme Activity Blocking_Issue->Enzyme_Issue Result_Bad Problem Persists Enzyme_Issue->Result_Bad

Caption: A logical flow for troubleshooting high background in IHC.

References

Technical Support Center: Optimizing Acid Red 266 for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Red 266. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in histological applications. Here you will find troubleshooting advice and frequently asked questions to help you optimize your staining protocols.

Disclaimer

Information regarding specific, validated histological staining protocols for this compound is limited in currently available scientific literature. The guidance provided here is based on the general principles of acid dye staining and may require significant optimization for your specific tissues and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in histological staining?

This compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins in tissue sections become positively charged. The negatively charged dye molecules then bind to these positively charged tissue components, such as cytoplasm, muscle, and collagen, through electrostatic interactions, resulting in a red color.

Q2: Why is an acidic pH crucial for staining with this compound?

An acidic environment is essential for effective staining with acid dyes. The low pH increases the number of positively charged sites on tissue proteins, which enhances the binding of the anionic this compound dye, leading to a more intense and specific stain. A neutral or alkaline pH will result in weak or no staining.

Q3: What is a recommended starting concentration and pH for an this compound staining solution?

While optimal concentrations for this compound are not well-documented for histology, a common starting point for acid dyes is a 0.1% to 1.0% (w/v) solution. The pH of the staining solution should be in the acidic range, typically between 2.5 and 4.0. This is often achieved by dissolving the dye in a dilute acidic solution, such as 1% acetic acid.

Q4: Can this compound be used as a counterstain with hematoxylin?

Yes, in principle, this compound can be used as a counterstain in protocols like the Hematoxylin and Eosin (H&E) stain. It would be expected to stain the cytoplasm and extracellular matrix in shades of red, providing a contrast to the blue or purple nuclear staining of hematoxylin.

Troubleshooting Guide

This guide addresses common issues you may encounter when using this compound or other acid dyes in your histological staining protocols.

Problem Potential Cause Recommended Solution
Weak or Faint Staining Suboptimal Dye Concentration: The concentration of the this compound solution may be too low.Increase the concentration of this compound in your staining solution (e.g., try 0.5% or 1.0% w/v).
Incorrect pH of Staining Solution: The pH is not acidic enough to promote binding.Ensure the pH of your staining solution is between 2.5 and 4.0. Prepare the solution in 1% acetic acid.
Insufficient Staining Time: The tissue has not been incubated long enough for the dye to penetrate and bind.Increase the incubation time in the this compound solution. This will require optimization based on your tissue type.
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the dye from reaching the tissue.[1]Ensure complete deparaffinization by using fresh xylene and allowing for adequate incubation times.[1]
Excessively Dark or Non-Specific Staining Dye Concentration Too High: The staining solution is too concentrated.Dilute the this compound solution (e.g., to 0.05% w/v).
Excessive Staining Time: The tissue has been left in the staining solution for too long.Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide.Ensure thorough but brief rinsing after the staining step to remove unbound dye. A dilute acid rinse can help remove background.[1]
Uneven or Patchy Staining Poor Fixation: Improper or inconsistent fixation can lead to uneven staining.Ensure that the tissue is properly and uniformly fixed. 10% neutral buffered formalin is a standard fixative.
Air Bubbles: Air bubbles trapped on the tissue can prevent the dye from making contact.Carefully apply the coverslip to avoid trapping air bubbles.
Stain Precipitate: The dye may have precipitated out of solution.Filter the staining solution before use.
Stain Washes Out During Dehydration Rinse Solution is Too Alkaline: Using tap water with a high pH can remove the dye.Use a brief rinse in distilled water or a dilute acid solution (e.g., 1% acetic acid) before dehydration.
Prolonged Dehydration: Spending too much time in lower concentrations of alcohol can extract the stain.Dehydrate quickly through graded alcohols.

Experimental Protocols

Generalized Protocol for this compound Staining of Paraffin-Embedded Sections

This is a generalized protocol and should be optimized for your specific experimental requirements.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Mounting medium

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1% acetic acid solution by adding 1 ml of glacial acetic acid to 99 ml of distilled water.

    • Prepare a 0.1% - 1.0% (w/v) this compound staining solution by dissolving 0.1g - 1.0g of this compound powder in 100 ml of the 1% acetic acid solution.

    • Mix well and filter before use.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the prepared this compound staining solution. Incubation time will need to be optimized (start with 5-10 minutes).

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100%).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a suitable resinous mounting medium.

Visual Guides

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Distilled Water Rehydration->Wash_H2O Stain This compound Staining Wash_H2O->Stain Rinse Rinse (1% Acetic Acid) Stain->Rinse Dehydration Dehydration (Graded Alcohols) Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for this compound staining of paraffin-embedded tissue sections.

Troubleshooting_Workflow Start Staining Issue Identified Weak_Stain Weak or Faint Staining? Start->Weak_Stain Dark_Stain Too Dark or Non-Specific? Weak_Stain->Dark_Stain No Increase_Conc Increase Dye Concentration Weak_Stain->Increase_Conc Yes Uneven_Stain Uneven or Patchy? Dark_Stain->Uneven_Stain No Decrease_Conc Decrease Dye Concentration Dark_Stain->Decrease_Conc Yes Check_Fixation Review Fixation Protocol Uneven_Stain->Check_Fixation Yes End Re-evaluate Staining Uneven_Stain->End No Increase_Time Increase Staining Time Increase_Conc->Increase_Time Check_pH Check/Adjust pH to 2.5-4.0 Increase_Time->Check_pH Check_pH->End Decrease_Time Decrease Staining Time Decrease_Conc->Decrease_Time Improve_Rinse Improve Rinsing Step Decrease_Time->Improve_Rinse Improve_Rinse->End Avoid_Bubbles Avoid Air Bubbles Check_Fixation->Avoid_Bubbles Filter_Stain Filter Staining Solution Avoid_Bubbles->Filter_Stain Filter_Stain->End

Caption: A logical workflow for troubleshooting common this compound staining issues.

References

Effect of pH on Acid Red 266 staining efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Acid Red 266 for histological and cytological staining. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to optimize your staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound staining?

A1: this compound is an anionic dye, which means it carries a negative charge. In biological tissues, the primary targets for acid dyes are proteins, such as those found in cytoplasm, muscle, and collagen. The staining mechanism is based on electrostatic attraction. At an acidic pH, the amino groups (-NH₂) on the amino acid residues of tissue proteins become protonated, gaining a positive charge (-NH₃⁺). The negatively charged this compound dye molecules are then attracted to and bind with these positively charged sites, resulting in the coloration of these protein-rich structures.[1][2][3]

Q2: Why is maintaining an acidic pH crucial for effective staining with this compound?

A2: An acidic environment is the most critical factor for successful staining with this compound. A low pH increases the number of positively charged sites within the tissue by protonating amino groups on proteins. This enhanced positive charge strengthens the electrostatic attraction between the tissue and the anionic dye molecules, leading to a more intense and specific stain.[1][4] Conversely, at a neutral or alkaline pH, there are fewer protonated amino groups, which results in weak or no staining.

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary based on the specific tissue type and the desired staining intensity, a general pH range of 2.5 to 4.5 is recommended for most acid dyes.[1] To achieve this, it is common practice to prepare the this compound staining solution in a weak acid, such as a 1-5% acetic acid solution.

Q4: Can this compound be used as a counterstain with hematoxylin (B73222)?

A4: Yes, similar to other acid dyes like eosin, this compound can be effectively used as a counterstain in protocols such as the Hematoxylin and Eosin (H&E) stain. It provides excellent contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue to purple nuclear staining of hematoxylin.[1]

Effect of pH on Staining Efficiency

The pH of the staining solution directly impacts the intensity of this compound staining. A lower pH generally results in a higher staining efficiency due to the increased positive charge of tissue proteins. The following table summarizes the expected staining outcomes at different pH levels.

pH of Staining SolutionExpected Staining IntensityRationale
2.5Very StrongOptimal protonation of protein amino groups, leading to maximal electrostatic attraction with the anionic dye.
3.5StrongHigh degree of protein protonation, resulting in robust staining.
4.5ModerateReduced protein protonation as the pH approaches the isoelectric point of some proteins, leading to decreased dye binding.
5.5WeakSignificantly fewer positively charged sites on proteins, resulting in faint staining.
7.0 (Neutral)Very Weak to NoneProteins are near or above their isoelectric point, carrying a net neutral or negative charge, thus repelling the anionic dye.

Troubleshooting Guide

This guide addresses common issues that may be encountered during this compound staining procedures, with a focus on pH-related problems.

ProblemPotential CauseRecommended Solution
Weak or Faint Staining Incorrect pH of Staining Solution: The pH is too high (not sufficiently acidic), leading to inadequate protonation of tissue proteins.[1][4]Prepare a fresh staining solution and verify that the pH is within the optimal acidic range (e.g., pH 2.5-4.5) using a weak acid like 1-5% acetic acid.
Insufficient Staining Time: The incubation period in the dye solution is too short for adequate dye binding.Increase the staining duration. The optimal time may need to be determined based on the tissue type and thickness.
Low Dye Concentration: The staining solution is too dilute.Prepare a new staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v).
Excessively Dark or Non-Specific Staining pH is Too Low: A very low pH can lead to widespread, non-specific binding of the dye to various tissue components.[1]Slightly increase the pH of the staining solution (e.g., from pH 2.5 to 3.5) to enhance specificity.
Overstaining: The incubation time in the dye solution is too long.Reduce the staining time and monitor the process microscopically to find the optimal endpoint.
High Dye Concentration: The staining solution is too concentrated.Dilute the current staining solution or prepare a new, less concentrated one.
Uneven or Patchy Staining Incomplete Deparaffinization: Residual paraffin (B1166041) wax in the tissue section can prevent the dye from reaching the target structures.Ensure complete deparaffinization by using fresh xylene and allowing for sufficient incubation times.
Air Bubbles: Air bubbles trapped on the tissue surface can block the dye from making contact.Carefully apply the staining solution to avoid trapping air bubbles.
Stain Washes Out During Rinsing Rinse Solution is Too Alkaline: Using tap water with a high or variable pH can strip the dye from the tissue.Use a brief rinse with distilled water or a dilute acid solution (e.g., 1% acetic acid) before dehydration to preserve the stain.[1]

Experimental Protocols

Protocol 1: Standard Staining of Paraffin-Embedded Sections

This protocol provides a starting point for staining formalin-fixed, paraffin-embedded tissue sections with this compound.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Weigert's iron hematoxylin (or other suitable hematoxylin)

  • 1% Acid alcohol

  • Graded alcohols (100%, 95%, 70%)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Wash in running tap water.

    • "Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) or running tap water for 1-2 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare the staining solution: 0.5% (w/v) this compound in 1% aqueous acetic acid. Ensure the pH is between 2.5 and 4.5.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse in distilled water or 1% acetic acid solution.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, collagen: Shades of red

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Acid_Red_Stain This compound Staining (pH 2.5-4.5) Nuclear_Stain->Acid_Red_Stain Rinse Rinsing (Acidified Water) Acid_Red_Stain->Rinse Dehydration Dehydration (Graded Alcohols) Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for the histological staining of paraffin-embedded tissue sections.

Signaling Pathways and Molecular Interactions

The interaction between this compound and tissue proteins is primarily governed by electrostatic forces, which are highly dependent on the pH of the environment. The following diagram illustrates this relationship.

References

Troubleshooting uneven staining with Acid Red 266.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for uneven staining with Acid Red 266. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain in tissue?

This compound is an anionic acid dye. In histological applications, it functions as a cytoplasmic counterstain, binding to positively charged (acidophilic or eosinophilic) tissue components.[1][2][3] This includes proteins in the cytoplasm, muscle, collagen, and red blood cells, which are stained in various shades of red.[4] Its mechanism is based on electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue.[1][2]

Q2: Is this compound used in standard histological protocols?

Yes, this compound is used in some formulations of the Masson's Trichrome stain, a common method to differentiate collagen from muscle and other tissues.[5][6][7] It is often used as part of the red "plasma stain" solution, in combination with Acid Fuchsin, to stain muscle fibers and cytoplasm.[6][8]

Q3: What is the fundamental principle behind acid dye staining?

Acid dyes are negatively charged (anionic) and bind to positively charged (cationic) components in the tissue, such as cytoplasmic proteins.[1][3] This binding is highly dependent on pH. An acidic environment (typically pH 2.5-4.0) is required to ensure that the amino groups on tissue proteins are protonated (positively charged), thus facilitating strong electrostatic bonds with the anionic dye molecules.[9][10]

Troubleshooting Uneven Staining

Uneven, patchy, or inconsistent staining is a frequent artifact in histology. The following section addresses the most common causes and their solutions when working with this compound.

Q4: My this compound staining is patchy and inconsistent across the section. What went wrong?

This is one of the most common issues and can stem from several stages of tissue preparation and staining.[11][12]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the slide will block the aqueous dye solution from reaching the tissue, resulting in unstained or weakly stained patches.[11][13][14]

    • Solution: Ensure complete deparaffinization by using fresh xylene (or a xylene substitute) for a sufficient duration and with an adequate number of changes.[11]

  • Poor Fixation: Delayed or incomplete fixation leads to tissue autolysis and alters the chemical structure of proteins, resulting in irregular dye binding.[11][15] If fixation is not uniform throughout the tissue block, you may see weaker staining in the center.

    • Solution: Ensure tissues are fixed promptly in a sufficient volume of fixative (10-20 times the tissue volume). For formalin-fixed tissues, consider a post-fixation step in Bouin's solution to enhance the quality and intensity of trichrome stains.[4][5][6]

  • Variable Section Thickness: If the tissue section is not of a uniform thickness, thicker areas will absorb more dye and appear darker, while thinner areas will be paler.[11][15]

    • Solution: Ensure the microtome is properly maintained and that sectioning technique is consistent. Aim for a standard thickness of 4-5 µm for paraffin-embedded tissues.

  • Air Bubbles: Air bubbles trapped on the tissue surface during staining will prevent the dye from making contact, leaving small, unstained spots.

    • Solution: Immerse slides into staining solutions carefully and at a slight angle to prevent bubble formation. If bubbles appear, gently tap the slide holder to dislodge them.

Q5: The staining is very weak or faint. How can I increase the intensity?

Weak staining is typically caused by suboptimal staining conditions or exhausted reagents.

  • Incorrect pH of Staining Solution: this compound requires an acidic pH to bind effectively to tissue proteins. If the pH is too high (closer to neutral), staining will be weak.[9]

    • Solution: Verify and adjust the pH of your staining solution. Most acid dye protocols recommend a pH between 2.5 and 4.0. Adding a small amount of glacial acetic acid is a common practice.[10]

  • Insufficient Staining Time: The incubation time may not be long enough for the dye to fully penetrate the tissue.

    • Solution: Increase the incubation time in the this compound solution. Optimization may be required based on tissue type and thickness.

  • Exhausted Staining Solution: Over time and with repeated use, the dye concentration in the staining jar can decrease.

    • Solution: Prepare fresh staining solutions regularly. Filter the solution before use to remove any precipitate.

Q6: My staining is too dark and lacks cellular detail. What should I do?

Overstaining can obscure important morphological details. This is usually due to excessive dye concentration or insufficient differentiation.

  • Stain Concentration is Too High: An overly concentrated solution can lead to excessive and non-specific binding.

    • Solution: Dilute the this compound working solution. It is always best to start with a lower concentration and increase if necessary.

  • Excessive Staining Time: Leaving the slides in the dye for too long will result in dark, undifferentiated staining.

    • Solution: Reduce the incubation time in the staining solution.

  • Inadequate Differentiation: The dehydration steps following eosin (B541160) (or a similar acid dye) in 70% and 95% ethanol (B145695) also act as a differentiation step, where excess dye is gently removed.[11] Insufficient time in these alcohols can leave the tissue overstained.

    • Solution: Increase the time in the 70% and 95% ethanol dehydration steps. Monitor this process microscopically to achieve the desired level of differentiation.

Data and Parameters

For consistent results, it is crucial to control the key parameters of the staining protocol.

Table 1: Recommended Parameters for Acid Dye Staining

ParameterRecommended Range/ValueRationale & Troubleshooting Notes
pH of Staining Solution 2.5 - 4.0Maximizes the positive charge on tissue proteins, enhancing binding of the anionic dye. A pH above this range will result in weak staining.[9][10]
This compound Concentration 0.5% - 1.0% (w/v) in aqueous solution with 0.5% - 1.0% acetic acidConcentration should be optimized. Start with 0.5% and increase if staining is too weak. High concentrations can lead to overstaining.
Staining Time 1 - 10 minutesHighly dependent on tissue type, thickness, and desired intensity. Shorter times are used for simple counterstains, while longer times may be needed for trichrome methods.[4][5]
Differentiation 30 seconds - 2 minutes in 70-95% EthanolThe dehydration steps also serve to remove excess, unbound dye. Adjust time to control staining intensity.[11]
Tissue Section Thickness 4 - 5 µmThicker sections can lead to uneven dye penetration and appear overly dark, while thinner sections may stain too faintly.[15]

Experimental Protocols

This section provides a baseline protocol for using an acid dye like this compound as a counterstain to hematoxylin (B73222).

Protocol: Hematoxylin and this compound Staining

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in a filtered hematoxylin solution (e.g., Harris' or Weigert's) for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% Acid Alcohol (1% HCl in 70% ethanol) for 3-10 seconds.

    • Wash in running tap water.

    • Blue sections in Scott's Tap Water Substitute or weak ammonia (B1221849) water for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Acid Dye Counterstaining:

    • Immerse slides in 0.5% aqueous this compound solution (with 0.5% glacial acetic acid) for 1-3 minutes.

    • Rinse briefly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene (or substitute): 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Visual Guides

Staining Workflow

The following diagram outlines the major steps in a typical histological staining protocol involving an acid dye counterstain.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinization (Xylene) Rehydrate Rehydration (Graded Alcohols) Wash_H2O Wash in Water Hematoxylin 1. Nuclear Stain (Hematoxylin) Wash_H2O->Hematoxylin Differentiate 2. Differentiation (Acid Alcohol) Hematoxylin->Differentiate Bluing 3. Bluing Differentiate->Bluing AcidDye 4. Counterstain (this compound) Bluing->AcidDye Dehydrate_Final Dehydration (Graded Alcohols) AcidDye->Dehydrate_Final Clear Clearing (Xylene) Mount Mounting

Standard histological staining workflow.
Troubleshooting Logic

This diagram provides a logical flowchart for diagnosing the cause of uneven staining.

G Start Uneven Staining Observed Check_Prep Problem in Tissue Prep? Start->Check_Prep Check_Stain Problem in Staining Protocol? Check_Prep->Check_Stain No Check_Prep->Prep_Group Yes Check_Reagents Problem with Reagents? Check_Stain->Check_Reagents No Check_Stain->Stain_Group Yes Check_Reagents->Reagent_Group Yes Fixation Poor Fixation Prep_Group->Fixation Deparaffin Incomplete Deparaffinization Prep_Group->Deparaffin Thickness Uneven Section Thickness Prep_Group->Thickness Solution_Fix Solution: Review fixation protocol. Use adequate fixative volume. Fixation->Solution_Fix Solution_Wax Solution: Use fresh xylene. Increase deparaffinization time. Deparaffin->Solution_Wax Solution_Thick Solution: Check microtome. Ensure consistent technique. Thickness->Solution_Thick pH Incorrect pH Stain_Group->pH Time Incorrect Timing Stain_Group->Time Bubbles Air Bubbles Stain_Group->Bubbles Solution_pH Solution: Check/adjust pH to 2.5-4.0 with acetic acid. pH->Solution_pH Solution_Time Solution: Optimize staining and differentiation times. Time->Solution_Time Solution_Bubble Solution: Immerse slides carefully to avoid bubbles. Bubbles->Solution_Bubble Exhausted Exhausted Dye Solution Reagent_Group->Exhausted Contaminated Contaminated Alcohols/Xylene Reagent_Group->Contaminated Solution_Exhaust Solution: Prepare fresh dye solution. Exhausted->Solution_Exhaust Solution_Contam Solution: Replace with fresh reagents. Contaminated->Solution_Contam

Troubleshooting flowchart for uneven staining.

References

Technical Support Center: Preventing Fading of Acid Red 266 Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the fading of Acid Red 266 stained slides, ensuring the longevity and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you might encounter with fading this compound stain. Each problem is followed by potential causes and recommended solutions.

Problem 1: Rapid Fading of Stain During Microscopic Observation

  • Potential Cause: Photobleaching due to intense or prolonged exposure to the excitation light source is a primary cause of rapid fading of fluorescent dyes.[1][2]

  • Recommended Solution:

    • Minimize Light Exposure: Reduce the intensity of the microscope's light source to the lowest level necessary for visualization and image capture.[1]

    • Limit Exposure Time: Keep the time the slide is exposed to the excitation light to a minimum. Use a shutter to block the light path when not actively observing or capturing an image.

    • Use an Antifade Mounting Medium: This is one of the most effective methods to prevent photobleaching.[1][3] Antifade reagents scavenge free radicals that cause photodegradation.[1][4]

Problem 2: Gradual Fading of Stained Slides in Storage

  • Potential Cause: Oxidation from atmospheric oxygen and the chemical environment, as well as exposure to ambient light, can cause the gradual degradation of the dye over time.[1][5] Improper storage conditions, such as high temperatures and humidity, can accelerate this process.[6]

  • Recommended Solution:

    • Proper Storage: Store slides in a dark, cool, and dry environment.[1][6] A slide box at 4°C is often recommended for short to medium-term storage.[3][7] For long-term preservation, storage at -20°C or even -80°C can be beneficial, though care must be taken to prevent freeze-thaw cycles.[5][8]

    • Use of Antifade Mounting Media: Mounting media containing antifade agents provide ongoing protection against oxidative damage during storage.[9]

    • Seal the Coverslip: Properly sealing the edges of the coverslip with nail polish or a plastic sealant can prevent the mounting medium from drying out and limit exposure to atmospheric oxygen.[5]

Problem 3: Uneven or Patchy Fading Across the Slide

  • Potential Cause: Uneven application of the mounting medium, the presence of air bubbles, or incomplete dehydration and clearing can lead to inconsistent fading.

  • Recommended Solution:

    • Proper Mounting Technique: Apply a sufficient and uniform layer of mounting medium to the slide to avoid air bubbles.[10]

    • Thorough Dehydration and Clearing: Ensure complete dehydration of the tissue section through a graded series of alcohols and proper clearing with an agent like xylene before applying the mounting medium.[1] Residual water or alcohol can interfere with the mounting medium and affect the stability of the stain.[1]

Quantitative Data Summary

Storage ConditionTypical Timeframe for Signal RetentionKey Considerations
Room Temperature (in the dark)Days to WeeksNot recommended for long-term storage due to faster fading.[11][12]
4°C (in the dark)Months to over a yearA common and effective method for short to medium-term storage.[3][5][7]
-20°C (in the dark)Over a yearGood for long-term storage, but care must be taken to avoid freeze-thaw cycles which can damage the sample.[5][8]
-80°C (in the dark)Potentially for many yearsConsidered one of the best options for very long-term archival of fluorescently labeled slides.[8]

Experimental Protocols

Protocol 1: Application of a Generic Antifade Mounting Medium

This protocol provides a general workflow for using a commercially available or laboratory-prepared antifade mounting medium. Always refer to the manufacturer's instructions for specific products.

  • Final Rinse: After the final step of your staining protocol, briefly rinse the slide in a buffer solution (e.g., PBS) to remove any residual staining reagents.

  • Remove Excess Buffer: Carefully blot the excess buffer from the slide using a lint-free wipe, without touching the tissue section.

  • Apply Antifade Mounting Medium: Place a small drop of the antifade mounting medium directly onto the tissue section. The amount will depend on the size of the coverslip.

  • Mount the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the mounting medium, avoiding the formation of air bubbles.

  • Remove Excess Medium: If necessary, gently press on the coverslip to spread the medium and remove any excess that seeps out from the edges with a wipe.

  • Seal the Coverslip (Optional but Recommended): Allow the mounting medium to set (if it is a hardening formulation). Then, carefully apply a thin layer of nail polish or a commercial sealant around the edges of the coverslip to create an airtight seal.

  • Storage: Store the slide upright or flat in a slide box, protected from light, at the appropriate temperature (4°C for short-term, -20°C for long-term).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound stain fading?

A1: The primary causes of fading for fluorescent dyes like this compound are photobleaching and oxidation.[1] Photobleaching is the photochemical destruction of the dye molecule caused by exposure to light, especially the high-intensity light from a microscope.[2] Oxidation is the chemical degradation of the dye due to its interaction with oxygen and other reactive chemical species.[5]

Q2: How do antifade mounting media work?

A2: Antifade mounting media contain chemical compounds that act as free radical scavengers.[4] During fluorescence excitation, reactive oxygen species are generated, which can attack and destroy the fluorescent dye molecules. Antifade reagents neutralize these harmful free radicals, thereby protecting the dye and prolonging its fluorescent signal.[1]

Q3: Can I prepare my own antifade mounting medium?

A3: While it is possible to prepare your own antifade mounting medium using reagents like p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[13][13][13]-octane (DABCO), or n-propyl gallate (NPG), it is often more convenient and reliable to use commercially available formulations.[4] Homemade preparations can have issues with pH stability and toxicity.

Q4: Will the pH of the mounting medium affect the stability of this compound?

A4: Yes, the pH of the mounting medium can significantly impact the fluorescence and stability of many dyes.[1][4] For acid dyes, an acidic environment is often required for optimal binding to tissue components.[14] It is important to use a mounting medium with a pH that is compatible with your specific stain and experimental conditions.

Q5: Is it better to store slides at 4°C or -20°C?

A5: For short to medium-term storage (weeks to a few months), 4°C is generally sufficient and avoids the potential damage from freezing and thawing.[3][5] For long-term archival (many months to years), -20°C is preferable as it further slows down the chemical degradation processes.[5][8] When storing at -20°C, it is crucial to ensure the slides are completely sealed to prevent dehydration and to minimize the number of freeze-thaw cycles.

Visualizations

Fading_Troubleshooting_Workflow start Fading of this compound Stained Slide Observed issue_type When does fading occur? start->issue_type during_obs During Microscopic Observation issue_type->during_obs Rapidly in_storage During Storage issue_type->in_storage Gradually cause_obs Primary Cause: Photobleaching during_obs->cause_obs cause_storage Primary Causes: Oxidation & Light Exposure in_storage->cause_storage solution_obs1 Reduce Light Intensity & Exposure Time cause_obs->solution_obs1 solution_obs2 Use Antifade Mounting Medium cause_obs->solution_obs2 solution_storage1 Store in Dark at 4°C or -20°C cause_storage->solution_storage1 solution_storage2 Use Antifade Mounting Medium cause_storage->solution_storage2 solution_storage3 Seal Coverslip cause_storage->solution_storage3 end Fading Minimized solution_obs1->end solution_obs2->end solution_storage1->end solution_storage2->end solution_storage3->end

Caption: Troubleshooting workflow for this compound slide fading.

Caption: Photobleaching mechanism and the role of antifade agents.

References

Technical Support Center: Optimizing Destaining Protocols for Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize destaining protocols for Acid Red 266. The following information is curated to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound staining and destaining?

This compound is an anionic dye, meaning it carries a negative charge. In an acidic environment, proteins in tissue samples become protonated, acquiring a net positive charge. The negatively charged this compound molecules then bind to these positively charged proteins, primarily through electrostatic interactions.[1][2][3] Destaining, therefore, involves disrupting these electrostatic bonds to remove unbound or non-specifically bound dye, enhancing the signal-to-noise ratio. This is typically achieved by altering the pH or using solutions that compete for binding.

Q2: Why is the pH of the destaining solution critical?

The pH of the destaining solution directly influences the charge of both the tissue proteins and the this compound dye. An acidic environment promotes binding.[1][4][5] Conversely, increasing the pH towards neutral or slightly alkaline will decrease the positive charge on the proteins, weakening the electrostatic interaction and facilitating the removal of the dye. However, excessively high pH can damage tissue morphology.

Q3: Can I reuse my destaining solution?

While it may be possible to reuse destaining solution a few times, it is generally not recommended for achieving consistent and optimal results. With each use, the solution will become saturated with dye molecules, reducing its effectiveness in removing further stain from the tissue. For critical applications requiring high reproducibility, fresh destaining solution should be used for each experiment.

Q4: How does tissue fixation affect destaining with this compound?

The type of fixative and the duration of fixation can significantly impact staining and subsequent destaining. Over-fixation, particularly with aldehyde fixatives, can lead to increased non-specific binding and higher background staining, making destaining more challenging.[6] It is crucial to optimize fixation protocols for your specific tissue type to ensure a balance between preserving morphology and minimizing background.

Troubleshooting Guide

This guide addresses common problems encountered during the destaining of this compound.

Issue 1: High Background Staining After Destaining

High background can obscure specific signals and is a common issue.

Potential Cause Recommended Solution
Inadequate Rinsing/Destaining Time Increase the duration of the destaining step. Monitor the process microscopically to avoid excessive destaining of the specific signal.
Destaining Solution is Ineffective Prepare a fresh destaining solution. Consider slightly increasing the pH or using a weak acid solution (e.g., 0.5-1% acetic acid) as a differentiating agent to selectively remove weaker bonds.[7]
Initial Staining Was Too Intense Reduce the concentration of the this compound staining solution or decrease the staining incubation time in your primary protocol.
Dye Precipitation If the background appears granular, the dye may have precipitated. Ensure the this compound staining solution is freshly prepared and filtered before use.[7]
Issue 2: Weak or Complete Loss of Specific Signal After Destaining

This indicates that the destaining process is too harsh or prolonged.

Potential Cause Recommended Solution
Excessive Destaining Time Reduce the incubation time in the destaining solution. Closely monitor the destaining process under a microscope to stop it at the optimal point.
Destaining Solution is Too Harsh Decrease the concentration of the active component in your destaining solution (e.g., lower the percentage of acetic acid). Alternatively, switch to a milder destaining agent like deionized water.
Initial Staining Was Too Weak Ensure your initial staining protocol is optimized. A weak initial stain will be more susceptible to being completely removed during destaining.
pH of Destaining Solution is Too High While a higher pH aids destaining, an excessively alkaline solution can rapidly strip all the dye. Buffer your destaining solution to a mildly acidic or neutral pH.

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific application.

Protocol 1: Standard Destaining with Acetic Acid Solution

This protocol is suitable for general histological applications where a clear background is necessary.

  • Post-Staining Rinse: After staining with this compound, briefly rinse the slides in distilled water to remove excess dye.

  • Differentiation/Destaining: Immerse the slides in a 0.5% acetic acid solution.

  • Incubation: Incubate for 1-3 minutes. This step is critical and should be monitored microscopically.

  • Washing: Wash the slides thoroughly in several changes of distilled water to stop the destaining process.

  • Dehydration and Mounting: Proceed with standard dehydration steps through graded alcohols and clearing with xylene before mounting.

Protocol 2: Gentle Destaining with Deionized Water

This is a milder protocol suitable for applications where the specific signal is weak and needs to be preserved.

  • Post-Staining Rinse: Following the this compound staining, rinse the slides in a single change of distilled water for 30 seconds.

  • Destaining: Immerse the slides in a fresh, ample volume of deionized water.

  • Incubation: Agitate gently for 5-10 minutes. The optimal time will need to be determined empirically.

  • Washing: No further washing is required.

  • Dehydration and Mounting: Proceed directly to dehydration and mounting.

Visualizing Experimental Workflows

General Staining and Destaining Workflow

G cluster_prep Tissue Preparation cluster_stain Staining cluster_destain Destaining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Staining This compound Staining Deparaffinization->Staining Rinse Brief Rinse Staining->Rinse Destain_Step Destaining Solution Rinse->Destain_Step Wash Washing Destain_Step->Wash Dehydration Dehydration & Clearing Wash->Dehydration Mounting Mounting Dehydration->Mounting

Caption: A generalized workflow for this compound staining and destaining.

Troubleshooting Logic for High Background

G Start High Background Observed CheckTime Increase Destaining Time? Start->CheckTime CheckSolution Use Fresh/Stronger Destaining Solution? CheckTime->CheckSolution No Resolved Problem Resolved CheckTime->Resolved Yes CheckStaining Reduce Initial Staining Intensity? CheckSolution->CheckStaining No CheckSolution->Resolved Yes CheckStaining->Resolved Yes Unresolved Re-evaluate Staining Protocol CheckStaining->Unresolved No

Caption: A logical workflow for troubleshooting high background staining.

References

Improving signal-to-noise ratio for Acid Red 266 fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for Acid Red 266 fluorescence in their experiments.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Question: I am not observing any signal, or the fluorescence intensity is very low. What are the possible causes and solutions?

Answer:

A weak or nonexistent signal can stem from several factors, from incorrect instrument settings to issues with the sample itself. Below is a systematic approach to troubleshoot this problem.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Incorrect Filter/Wavelength Settings Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound. While specific data is limited, related azo dyes have excitation maxima in the visible range. Start with a broad spectrum excitation and emission to identify the optimal wavelengths for your specific setup.
Low Concentration of this compound The concentration of the dye may be insufficient for detection. Prepare a fresh dilution series to determine the optimal working concentration for your application.[1]
Photobleaching This compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[2][3] To mitigate this, reduce the excitation light intensity, minimize the exposure time, and use an anti-fade mounting medium if applicable.[2][4][5]
Suboptimal pH of the Medium The fluorescence of many dyes is pH-dependent.[6][7][8] The "Acid" in this compound suggests that its properties may be sensitive to pH. Ensure the pH of your buffer or medium is optimal. You may need to perform a pH titration to find the range where fluorescence is maximal.
Inappropriate Solvent The solvent can significantly influence the fluorescence quantum yield.[9] this compound is soluble in water.[10][11] If using other solvents, ensure the dye is fully dissolved and that the solvent does not quench the fluorescence.
Dye Aggregation At high concentrations, dye molecules can form aggregates, which may lead to fluorescence quenching.[12] Try reducing the dye concentration.
Issue 2: High Background Fluorescence

Question: My images have a high background, which is obscuring the specific signal. How can I reduce the background noise?

Answer:

High background fluorescence can be caused by intrinsic properties of your sample (autofluorescence) or by extrinsic factors related to the dye and imaging medium.[13]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Autofluorescence Biological samples often contain endogenous fluorophores like NADH, collagen, and elastin (B1584352) that contribute to background noise.[13] To minimize autofluorescence, you can: - Use a spectrally distinct fluorophore if possible. - Employ spectral unmixing if your imaging software supports it. - Treat fixed samples with an autofluorescence quenching agent like Sudan Black B.[4][13]
Excess Unbound Dye Insufficient washing after staining will leave unbound dye in the background.[1][13] Increase the number and duration of washing steps to thoroughly remove any unbound this compound.
Non-Specific Binding The dye may be binding non-specifically to components in your sample or on your imaging vessel.[1][13] Consider using a blocking agent, such as bovine serum albumin (BSA), before staining to reduce non-specific binding sites.[14]
Contaminated Reagents or Media The cell culture media, buffers, or other reagents may be contaminated with fluorescent impurities.[15] Test each component individually for fluorescence and replace any that contribute to the background. Using a phenol (B47542) red-free medium can also help reduce background.[16]
Imaging Vessel Fluorescence Plastic-bottom plates or slides can exhibit significant autofluorescence.[15] Switch to glass-bottom imaging vessels for lower background.[15]

Frequently Asked Questions (FAQs)

Q1: What are the known spectral properties of this compound?

Q2: How can I prevent photobleaching of this compound?

A2: Photobleaching is the photochemical destruction of a fluorophore.[3] To minimize photobleaching of this compound, you can take the following steps:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.[2][5][17] Neutral density filters can be used to attenuate the excitation light.[2][5]

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera and by keeping the shutter closed when not acquiring images.[2][4]

  • Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.[2][4] These reagents often contain free radical scavengers that protect the fluorophore.

  • Proper Storage: Store your this compound stock solution and stained samples in the dark to prevent photobleaching before imaging.[4]

Q3: Does the pH of the environment affect this compound fluorescence?

A3: While specific studies on the effect of pH on this compound fluorescence are not widely published, the fluorescence of many organic dyes is pH-sensitive.[6][7][8] Given its classification as an "acid" dye, it is highly probable that its fluorescent properties are influenced by pH.[18] It is recommended to perform a pH titration of your buffer system to identify the optimal pH for maximum fluorescence intensity and signal-to-noise ratio.

Q4: Can I use this compound for live-cell imaging?

A4: The suitability of this compound for live-cell imaging has not been extensively documented in the scientific literature. Key considerations for live-cell imaging include cell permeability, cytotoxicity, and the potential for phototoxicity. If you intend to use this compound for live-cell experiments, it is crucial to perform viability assays to ensure the dye and the imaging conditions are not harming the cells.

Data Presentation

Table 1: General Properties of this compound

PropertyValue/DescriptionReference
CAS Number 57741-47-6[10]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄S[10]
Molecular Weight 467.78 g/mol [10]
Class Azo Dye[10]
Solubility Soluble in water[10][11]

Table 2: Recommended Starting Parameters for Fluorescence Microscopy (Empirical)

ParameterRecommended Starting PointNotes
Excitation Wavelength 540 - 560 nmEmpirically determine the optimal wavelength.
Emission Wavelength 570 - 620 nmEmpirically determine the optimal wavelength.
Solvent pH 7.4 Buffer (e.g., PBS) or appropriate cell culture mediumTest a range of pH values to optimize signal.
Concentration 1 - 10 µMTitrate to find the optimal concentration with the best signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Staining Procedure for Fixed Cells

  • Cell Culture and Fixation:

    • Culture cells on glass-bottom dishes or coverslips.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined by titration, starting in the range of 1-10 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with appropriate filter sets. Minimize light exposure to prevent photobleaching.[2][4]

Visualizations

Troubleshooting_Weak_Signal start Weak or No Signal check_filters Check Excitation/ Emission Filters start->check_filters check_concentration Increase Dye Concentration check_filters->check_concentration Filters Correct check_photobleaching Mitigate Photobleaching check_concentration->check_photobleaching Concentration Optimized check_ph Optimize pH check_photobleaching->check_ph Photobleaching Minimized check_solvent Verify Solvent Compatibility check_ph->check_solvent pH Optimized signal_ok Signal Improved check_solvent->signal_ok Solvent Verified Troubleshooting_High_Background start High Background Fluorescence check_autofluorescence Address Autofluorescence start->check_autofluorescence increase_washing Increase Washing Steps check_autofluorescence->increase_washing Autofluorescence Managed nonspecific_binding Reduce Non-Specific Binding increase_washing->nonspecific_binding Washing Optimized check_reagents Check Reagent Purity nonspecific_binding->check_reagents Blocking Applied change_vessel Use Glass-Bottom Vessel check_reagents->change_vessel Reagents Clean background_reduced Background Reduced change_vessel->background_reduced Vessel Optimized Factors_Affecting_SNR cluster_signal Signal Intensity cluster_noise Noise snr Signal-to-Noise Ratio (SNR) dye_concentration Dye Concentration snr->dye_concentration Increases excitation_intensity Excitation Intensity snr->excitation_intensity Increases quantum_yield Quantum Yield (pH, Solvent) snr->quantum_yield Increases autofluorescence Autofluorescence snr->autofluorescence Decreases stray_light Stray Light snr->stray_light Decreases detector_noise Detector Noise snr->detector_noise Decreases unbound_dye Unbound Dye snr->unbound_dye Decreases

References

How to avoid precipitation of Acid Red 266 in staining solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Acid Red 266 in staining solutions. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to perform successful and reproducible staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in staining?

This compound is a water-soluble, anionic azo dye.[1] In biological and histological staining, acid dyes are used to stain basic tissue components such as cytoplasm, muscle, and collagen. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue elements under acidic conditions.

Q2: What are the common causes of this compound precipitation in staining solutions?

Precipitation of this compound can be attributed to several factors, including:

  • Improper pH: The solubility of acid dyes like this compound is highly dependent on an acidic pH. A neutral or alkaline pH can significantly decrease its solubility.

  • High Dye Concentration: Creating a supersaturated solution by attempting to dissolve too much dye can lead to precipitation, particularly as the solution cools.

  • Poor Water Quality: The use of tap water containing various ions can lead to reactions with the dye, causing it to precipitate.

  • Low Temperature: A decrease in temperature can reduce the solubility of the dye, leading to crystallization.

  • Contamination: Contaminants in the glassware or from other reagents can alter the chemical environment of the staining solution, inducing precipitation.

  • Improper Dissolution Technique: Failure to completely dissolve the dye powder can result in undissolved particles that act as nucleation sites for further precipitation.

Troubleshooting Guide: Precipitation of this compound

This guide provides solutions to common problems encountered during the preparation and use of this compound staining solutions.

Problem: Precipitate forms in the this compound stock solution during preparation or storage.

Potential Cause Recommended Solution
Supersaturated Solution Prepare a new stock solution with a slightly lower concentration of this compound. Gentle warming of the current solution may help re-dissolve the precipitate, but it may re-form upon cooling.
Improper Dissolution Ensure the dye powder is completely dissolved. Use a magnetic stirrer and allow sufficient time for dissolution. Gentle heating (do not boil) can be effective. After dissolution, filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.
Poor Water Quality Always use deionized or distilled water to prepare your staining solutions. This minimizes the presence of extraneous ions that can cause precipitation.
Solution Age Prepare fresh this compound solutions regularly. Over time, dye solutions can degrade or become contaminated, leading to precipitation.

Problem: Precipitate forms when mixing the this compound working solution.

Potential Cause Recommended Solution
Incorrect pH of Diluent Ensure the buffer or water used to dilute the stock solution is at an appropriate acidic pH before adding the this compound stock.
Contamination of Glassware Thoroughly clean all glassware with a suitable laboratory detergent and rinse extensively with deionized or distilled water before use.

Problem: Precipitate is observed on the tissue section after staining.

Potential Cause Recommended Solution
Evaporation of Staining Solution During incubation, evaporation of the solvent can increase the dye concentration beyond its solubility limit, causing it to precipitate on the slide. Use a humidified staining chamber to minimize evaporation.
Carryover from Previous Reagents Ensure slides are thoroughly rinsed with the appropriate buffer or distilled water between staining steps to prevent chemical interactions that could cause precipitation.
Staining Solution Instability Filter the working staining solution immediately before use to remove any micro-precipitates that may have formed.

Factors Influencing this compound Stability in Aqueous Solutions

The following table summarizes key parameters and their effects on the stability and solubility of this compound in staining solutions. This information is based on general principles for acid dyes.

Parameter Optimal Condition Effect of Suboptimal Condition
pH Acidic (pH 2.5 - 4.0 is a typical range for acid dyes)Neutral to alkaline pH significantly decreases solubility and can lead to precipitation.
Temperature Room Temperature (for storage)Lower temperatures can decrease solubility. Higher temperatures can increase solubility during preparation but may not prevent precipitation upon cooling.
Solvent Deionized or Distilled WaterTap water containing various ions can cause the dye to precipitate.
Concentration Typically 0.1% to 1% (w/v)Exceeding the solubility limit will result in precipitation.
Light Exposure Store in a dark bottleProlonged exposure to light can lead to photodegradation of the dye.

Experimental Protocol: Preparation of a Stable 0.5% (w/v) this compound Staining Solution

This protocol provides a detailed method for preparing a stable this compound staining solution and a general procedure for its use.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Preparation of 0.5% (w/v) this compound Stock Solution:

    • Weigh 0.5 g of this compound powder and place it in a 100 mL beaker.

    • Add approximately 80 mL of deionized water to the beaker.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add 1 mL of glacial acetic acid to the water to create an acidic environment.

    • Gradually add the this compound powder to the vortex of the stirring solution to facilitate dissolution.

    • Continue stirring until the dye is completely dissolved. Gentle warming (to 40-50°C) can be used to aid dissolution, but do not boil the solution.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

    • For optimal performance and to remove any potential micro-precipitates, filter the solution through a 0.22 µm or 0.45 µm filter.

    • Store the solution in a well-sealed, light-protected container at room temperature.

  • General Staining Procedure:

    • Deparaffinize and rehydrate tissue sections through a series of xylene and graded ethanol (B145695) washes.

    • Rinse the slides in deionized water.

    • Immerse the slides in the 0.5% this compound staining solution for 5-10 minutes (this may require optimization).

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

    • Dehydrate the sections through graded ethanol solutions.

    • Clear the sections in xylene and mount with a suitable mounting medium.

Troubleshooting Workflows

Troubleshooting_Stock_Solution Start Precipitate in Stock Solution Check_Conc Is concentration too high? Start->Check_Conc Lower_Conc Prepare new solution with lower concentration Check_Conc->Lower_Conc Yes Check_Diss Was dissolution complete? Check_Conc->Check_Diss No End Stable Solution Lower_Conc->End Improve_Diss Use magnetic stirrer, gentle heat, and filter Check_Diss->Improve_Diss No Check_Water Was deionized/ distilled water used? Check_Diss->Check_Water Yes Improve_Diss->End Use_DI_Water Remake solution with high-purity water Check_Water->Use_DI_Water No Check_Age Is the solution old? Check_Water->Check_Age Yes Use_DI_Water->End Fresh_Solution Prepare fresh solution Check_Age->Fresh_Solution Yes Check_Age->End No Fresh_Solution->End Troubleshooting_Staining Start Precipitate on Tissue Section Check_Evap Was a humidified chamber used? Start->Check_Evap Use_Chamber Use a humidified staining chamber Check_Evap->Use_Chamber No Check_Rinse Were slides rinsed thoroughly? Check_Evap->Check_Rinse Yes End Clear Staining Use_Chamber->End Improve_Rinse Ensure thorough rinsing between steps Check_Rinse->Improve_Rinse No Check_Filter Was the working solution filtered before use? Check_Rinse->Check_Filter Yes Improve_Rinse->End Filter_Solution Filter working solution immediately before use Check_Filter->Filter_Solution No Check_Filter->End Yes Filter_Solution->End

References

Adjusting incubation time for optimal Acid Red 266 staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Acid Red 266 for staining. The following information is designed to address common issues and provide a foundation for developing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

This compound is an anionic dye, carrying a negative charge. In biological specimens, acid dyes bind to cationic (positively charged) components, which are primarily proteins within the cytoplasm, muscle, and collagen. This binding is highly dependent on an acidic pH. In an acidic environment, the amino groups (-NH2) on amino acid residues within proteins become protonated, gaining a positive charge (-NH3+). The negatively charged this compound molecules then form electrostatic interactions with these positively charged sites, resulting in red staining of protein-rich structures.

Q2: Why is an acidic pH essential for successful this compound staining?

An acidic environment is critical for maximizing the number of positively charged sites within the tissue, which in turn enhances the binding of the anionic this compound dye. A lower pH leads to more protonated amino groups, resulting in a more intense and robust stain. Conversely, a neutral or alkaline pH will lead to weak or no staining because of insufficient protonated amino groups.[1][2]

Q3: What is a recommended starting pH for this compound staining solutions?

While the optimal pH can vary based on the specific tissue and desired staining intensity, a general starting point for acid dyes is a pH range of 2.5 to 4.0.[1] To achieve this, it is common practice to prepare the staining solution in a dilute acid, such as 1-5% acetic acid.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound staining procedures.

Problem: Weak or Faint Staining

Potential Cause Recommended Solution
Insufficient Incubation Time Increase the incubation time in the this compound solution incrementally.
Incorrect pH of Staining Solution The pH may be too high. Prepare a fresh staining solution, ensuring the pH is within the optimal acidic range (e.g., pH 2.5-4.0).[1]
Low Dye Concentration The concentration of this compound in the staining solution may be too low. Prepare a new solution with a higher concentration.
Inadequate Deparaffinization Residual paraffin (B1166041) wax can block the dye from reaching the tissue. Ensure complete deparaffinization using fresh xylene and sufficient incubation times.[2][3]
Poor Fixation Improper or insufficient fixation can lead to a loss of cellular components and dye binding sites. Ensure tissue is adequately fixed. Post-fixation in Bouin's solution can sometimes enhance staining.[1]

Problem: Excessively Dark or Non-Specific Staining

Potential Cause Recommended Solution
Excessive Incubation Time Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.[2]
pH is Too Low A very low pH can cause widespread, non-specific binding of the dye. Slightly increase the pH of the staining solution (e.g., from pH 2.5 to 3.5) to improve specificity.[2]
High Dye Concentration The staining solution is too concentrated. Dilute the staining solution or prepare a new one with a lower concentration of this compound.[2][3]
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide. Ensure thorough but brief rinsing after the staining step to remove unbound dye.[3]

Experimental Protocols

General Staining Protocol for this compound

This protocol is a recommended starting point and may require optimization based on your specific tissue and experimental needs.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.[3]

  • Staining:

    • Prepare the staining solution: A starting concentration of 0.1% (w/v) this compound in a 1-5% acetic acid solution is recommended.

    • Immerse slides in the this compound solution. A recommended starting incubation time is 60 minutes at room temperature.[3]

  • Rinsing/Differentiation:

    • Briefly rinse slides in a dilute acid solution (e.g., 1% acetic acid) to remove excess stain.[2]

  • Dehydration and Mounting:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a resinous mounting medium.

Data Presentation

Table 1: Effect of Incubation Time on this compound Staining Intensity

The following table, adapted from protocols for the similar Acid Red 35, illustrates the expected outcomes of varying incubation times. This should be used as a guide for optimizing your this compound staining protocol.

Incubation TimeExpected Staining IntensityBackground StainingNotes
15 minutes Weak / Pale RedMinimalUnder-stained. Insufficient time for dye binding.
30 minutes Moderate RedLowAcceptable, but could be stronger.
60 minutes Strong, Bright RedLow / CleanOptimal starting point.
90 minutes Strong, Bright RedModerateBackground begins to increase, reducing contrast.
120 minutes Very Strong / Dark RedHighOver-stained. Specific structures may be obscured.

This data is based on typical results for acid dyes and may need to be adjusted for this compound.[3]

Mandatory Visualization

StainingWorkflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization & Rehydration Staining This compound Incubation Deparaffinization->Staining Rinsing Rinsing / Differentiation Staining->Rinsing Dehydration Dehydration Rinsing->Dehydration Mounting Mounting Dehydration->Mounting

Caption: A generalized workflow for this compound staining of tissue sections.

TroubleshootingFlow Start Staining Issue Observed WeakStain Weak or Faint Staining? Start->WeakStain DarkStain Dark or Non-Specific Staining? WeakStain->DarkStain No IncreaseTime Increase Incubation Time WeakStain->IncreaseTime Yes DecreaseTime Decrease Incubation Time DarkStain->DecreaseTime Yes CheckpH_Weak Check/Lower pH IncreaseTime->CheckpH_Weak IncreaseConc Increase Dye Concentration CheckpH_Weak->IncreaseConc CheckpH_Dark Check/Increase pH DecreaseTime->CheckpH_Dark DecreaseConc Decrease Dye Concentration CheckpH_Dark->DecreaseConc

Caption: A logical workflow for troubleshooting common this compound staining issues.

References

Troubleshooting poor Acid Red 266 staining in old or poorly fixed tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor Acid Red 266 staining, particularly with old or poorly fixed tissues. The following information is designed to help you identify potential causes and implement effective solutions to optimize your experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my this compound staining weak or faint, especially in older or archival tissue samples?

Weak or faint staining with this compound in such tissues is often due to issues with tissue fixation, which is a critical step for preserving cellular structures.[1]

  • Inadequate Fixation: Insufficient fixation time or using a suboptimal volume of fixative can lead to poor preservation of tissue architecture and the loss of binding sites for the dye.[2][3] For optimal results, tissues should be fixed in 10% neutral buffered formalin (NBF) for no more than 24-36 hours.[1] The volume of fixative should be at least 15-20 times the volume of the tissue.[2]

  • Prolonged Fixation: Conversely, tissues fixed in formalin for extended periods (over-fixation) can suffer from excessive protein cross-linking, which masks the sites where the dye would normally bind.[2][4][5] This "masking" effect is a well-documented issue in immunohistochemistry and applies to other staining methods as well.[6][7]

  • Suboptimal Dye Concentration or pH: The concentration of the this compound solution might be too low, or the pH of the staining solution may not be acidic enough.[8] Acid dyes like this compound are anionic and bind to positively charged tissue components, a process that is highly dependent on an acidic environment (typically pH 2.5 to 4.0).[8][9]

Q2: My this compound staining is uneven or patchy. What could be the cause?

Uneven staining can result from several factors during tissue preparation and staining:

  • Incomplete Deparaffinization: For paraffin-embedded tissues, any remaining wax will prevent the aqueous dye solution from penetrating the tissue, leading to patchy staining.[8][10]

  • Poor Fixative Penetration: In larger tissue samples, the fixative may not have penetrated the center of the tissue adequately, resulting in poorly preserved areas that stain differently.[2][3]

  • Incomplete Rehydration: After deparaffinization, tissue sections must be fully rehydrated through graded alcohols. Incomplete rehydration will prevent the aqueous stain from evenly penetrating the tissue.[8]

  • Air Bubbles: Air bubbles trapped on the slide's surface can block the dye from reaching the tissue.[8]

Q3: Can I improve the staining in tissues that I know are old or were poorly fixed?

Yes, several remedial steps can be taken to improve staining in compromised tissues. These "retrieval" techniques are designed to unmask dye binding sites that have been altered by fixation.[6][7]

  • Post-Fixation: For tissues that were inadequately fixed, a post-fixation step can sometimes improve staining quality. Bouin's solution is often recommended for this purpose with trichrome stains, which use acid dyes.[11]

  • Antigen Retrieval Techniques: Although developed for immunohistochemistry, these methods can also be effective for other stains. They work by breaking the protein cross-links formed by formalin fixation.[6]

    • Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a specific buffer solution.[7][12] This can be done using a microwave, pressure cooker, or water bath.[6][13]

    • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like trypsin or proteinase K to digest proteins and unmask binding sites.[12][14] However, it carries a higher risk of damaging tissue morphology.[6][13]

Q4: The red color from my this compound stain seems to wash out during the dehydration steps. How can I prevent this?

Loss of color during dehydration is a common issue with trichrome and other acid dye stains.

  • Excessive Time in Lower Concentration Alcohols: Spending too much time in 70% or 80% ethanol (B145695) can cause the stain to leach out.[15] It is advisable to perform these steps as brief rinses.

  • Rinsing with Alkaline Solutions: Rinsing with tap water, which can be alkaline, may strip the acidic dye from the tissue. A brief rinse in distilled water or a dilute acid solution (e.g., 1% acetic acid) before dehydration can help preserve the stain.[9]

  • Improper Blotting: For some staining protocols, gentle blotting instead of extensive rinsing in aqueous solutions is recommended to remove excess stain before dehydration.[16]

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Weak or Faint Staining Inadequate or prolonged formalin fixationOptimize fixation time (24-36 hours) and volume (15-20x tissue volume). For over-fixed tissue, consider antigen retrieval methods.[1][2][5]
Incorrect pH of staining solutionEnsure the staining solution is acidic (pH 2.5-4.0) by adding a small amount of acetic acid.[8][9]
Low dye concentrationIncrease the concentration of the this compound solution (e.g., from 0.1% to 0.5% w/v).[9]
Insufficient staining timeIncrease the incubation time in the staining solution.[8]
Uneven or Patchy Staining Incomplete deparaffinizationUse fresh xylene and ensure sufficient changes and time to completely remove paraffin.[8]
Incomplete rehydrationEnsure a gradual and complete rehydration through descending concentrations of alcohol.[8]
Stain Washes Out Excessive rinsing in lower-grade alcoholsMinimize time in 70% and 80% alcohol during dehydration.[15]
Rinsing with alkaline tap waterUse a brief rinse with distilled water or a dilute acetic acid solution after staining.[9]

Experimental Protocols

Protocol 1: Post-Fixation for Poorly Fixed Tissues

This protocol is adapted from recommendations for trichrome staining and can be used for formalin-fixed, paraffin-embedded sections that are suspected to be poorly fixed.[11]

  • Deparaffinize and rehydrate tissue sections to distilled water as per standard procedures.

  • Place slides in Bouin's solution.

  • Incubate for 1 hour at 56°C or overnight at room temperature.[11]

  • Remove slides and wash thoroughly in running tap water until the yellow color disappears.

  • Proceed with the this compound staining protocol.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

This is a general protocol that can be optimized for your specific tissue and antibody.[6][7][14]

  • Reagents: Prepare a retrieval solution such as Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0).

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Immerse slides in a container filled with the chosen antigen retrieval solution.

  • Heat the solution using one of the following methods:

    • Microwave: Heat at a high setting for approximately 10-15 minutes. Do not allow the solution to boil.[14]

    • Pressure Cooker/Steamer: Heat according to the manufacturer's instructions.

  • Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.

  • Rinse the slides in distilled water or a buffer solution (e.g., TBS).

  • Proceed with the this compound staining protocol.

Protocol 3: Proteolytic-Induced Epitope Retrieval (PIER)

This method should be used with caution as it can damage tissue morphology.[6][14]

  • Reagents: Prepare a solution of 0.1% Trypsin in a calcium chloride solution (0.1% CaCl2 in distilled water, pH 7.8).

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Warm the trypsin solution to 37°C.

  • Incubate the slides in the pre-warmed trypsin solution for 10-20 minutes at 37°C. The optimal time will need to be determined empirically.

  • Stop the enzymatic reaction by washing the slides thoroughly in cold running tap water.

  • Rinse in a buffer solution.

  • Proceed with the this compound staining protocol.

Visual Guides

Staining_Troubleshooting_Workflow start Start: Poor this compound Staining issue_weak Weak / Faint Staining start->issue_weak issue_uneven Uneven / Patchy Staining start->issue_uneven cause_fixation Check Fixation Protocol (Time, Volume, Age) issue_weak->cause_fixation cause_reagents Check Staining Reagents (pH, Concentration) issue_weak->cause_reagents issue_uneven->cause_fixation cause_deparaffin Check Deparaffinization & Rehydration issue_uneven->cause_deparaffin solution_retrieval Implement Antigen Retrieval (HIER or PIER) cause_fixation->solution_retrieval solution_optimize_reagents Optimize Reagent Concentration & pH cause_reagents->solution_optimize_reagents solution_fresh_reagents Use Fresh Solvents & Graded Alcohols cause_deparaffin->solution_fresh_reagents end_node Optimized Staining solution_retrieval->end_node solution_optimize_reagents->end_node solution_fresh_reagents->end_node

Caption: Troubleshooting workflow for poor this compound staining.

Fixation_Mechanism cluster_good Optimal Fixation cluster_poor Poor / Prolonged Fixation protein_good Tissue Protein (Binding Sites Accessible) stained_good Strong, Specific Staining protein_good->stained_good binds protein_poor Cross-linked Protein (Binding Sites Masked) dye_good This compound dye_good->stained_good stained_poor Weak or No Staining protein_poor->stained_poor cannot bind dye_poor This compound dye_poor->stained_poor

Caption: Effect of fixation on this compound dye binding.

References

Enhancing the specificity of Acid Red 266 for collagen fibers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in collagen fiber staining and analysis. Our goal is to help you achieve high-quality, specific, and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to use Acid Red 266 to stain collagen fibers. How can I enhance its specificity?

Our comprehensive review of scientific literature indicates that this compound is primarily used as a textile dye and is not a recommended or validated reagent for the specific staining of collagen fibers in biological tissues.[1][2][3] For high-specificity and quantitative analysis of collagen, the gold standard and recommended method is Picro-Sirius Red (PSR) staining, which utilizes Sirius Red (Direct Red 80).[3] The elongated molecular structure of Sirius Red aligns with the parallel polypeptide chains of collagen, which is the basis for its high specificity.[3]

Q2: What is Picro-Sirius Red (PSR) staining and why is it recommended for collagen?

Picro-Sirius Red staining is a widely used histological technique that combines the dye Sirius Red with picric acid. This combination provides high specificity for collagen fibers, minimizing non-specific background staining.[3] Under polarized light, PSR-stained collagen exhibits a strong birefringence, allowing for the quantitative analysis of collagen content and even the differentiation of collagen types based on fiber thickness.[3]

Q3: What is the principle behind Picro-Sirius Red staining?

The specificity of PSR staining relies on the interaction between the sulfonic acid groups of the elongated Sirius Red dye molecules and the basic amino acid residues within the helical structure of fibrillar collagens (types I through V).[4] The picric acid in the solution provides the necessary acidic environment for this binding and helps to suppress the staining of non-collagenous proteins.[3]

Troubleshooting Guide: Picro-Sirius Red Staining

This guide addresses common issues encountered during the Picro-Sirius Red staining protocol.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining Incomplete deparaffinization.Ensure complete removal of wax by using fresh xylene and sufficient changes.[5]
Suboptimal pH of the staining solution.The staining solution must be acidic. Ensure picric acid is saturated in the solution.[6]
Insufficient staining time.Stain in Picro-Sirius Red solution for at least 60 minutes to allow for full dye binding.[3][6]
High Background Staining Inadequate rinsing.After staining, wash the slides in two changes of acidified water to remove unbound dye.[3][6]
Staining time is excessively long.While 60 minutes is standard, prolonged staining over many hours could potentially increase background. Adhere to the recommended time.
Uneven or Patchy Staining Incomplete deparaffinization or rehydration.Ensure tissue sections are fully deparaffinized and rehydrated through a graded ethanol (B145695) series before staining.[1]
Poor fixation.Use a standard fixative like 10% neutral buffered formalin for an adequate duration to ensure proper tissue preservation.[5]
Loss of Stain During Dehydration Washing with water after staining.Avoid washing with water after the acidified water rinse, as this can cause the dye to leach out. Proceed directly to dehydration with absolute ethanol.[6]
Slow dehydration.Dehydrate rapidly through multiple changes of 100% ethanol to prevent dye loss.[1][3]

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Weigert's Iron Hematoxylin (B73222) (for optional nuclear counterstaining).

  • Graded ethanol series (100%, 95%, 70%).

  • Xylene.

  • Resinous mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse well in distilled water.[3]

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

    • Wash in running tap water for 10 minutes.[1][3]

  • Picro-Sirius Red Staining:

    • Stain in the Picro-Sirius Red solution for 60 minutes.[3][6]

  • Washing:

    • Wash in two changes of acidified water.[3][6]

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.[3]

    • Clear in xylene and mount with a resinous mounting medium.[1]

Visual Guides

Below are diagrams illustrating key workflows and concepts related to collagen staining.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_mount Mounting Paraffin Section Paraffin Section Deparaffinization (Xylene) Deparaffinization (Xylene) Paraffin Section->Deparaffinization (Xylene) Rehydration (Ethanol) Rehydration (Ethanol) Deparaffinization (Xylene)->Rehydration (Ethanol) Rinse (Water) Rinse (Water) Rehydration (Ethanol)->Rinse (Water) Hematoxylin (Optional) Hematoxylin (Optional) PSR Staining (60 min) PSR Staining (60 min) Hematoxylin (Optional)->PSR Staining (60 min) Acidified Water Rinse Acidified Water Rinse PSR Staining (60 min)->Acidified Water Rinse Dehydration (Ethanol) Dehydration (Ethanol) Acidified Water Rinse->Dehydration (Ethanol) Clearing (Xylene) Clearing (Xylene) Dehydration (Ethanol)->Clearing (Xylene) Mounting Mounting Clearing (Xylene)->Mounting Rehydration (Water) Rehydration (Water) Rehydration (Water)->Hematoxylin (Optional)

Caption: Picro-Sirius Red Staining Workflow.

G Collagen Fiber Collagen Fiber Sirius Red Molecule Sirius Red Molecule Sirius Red Molecule->Collagen Fiber Binds to Basic Amino Acids Non-Collagenous Protein Non-Collagenous Protein Sirius Red Molecule->Non-Collagenous Protein Minimal Binding Specific Binding Specific Binding Picric Acid Picric Acid Picric Acid->Sirius Red Molecule Provides Acidic pH Picric Acid->Non-Collagenous Protein Suppresses Staining No Binding No Binding

Caption: Principle of Picro-Sirius Red Specificity.

References

Technical Support Center: Overcoming Autofluorescence in Tissues Stained with Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with autofluorescence when using Acid Red 266 in tissue staining protocols.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when using this compound?

A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of specific fluorescent signals. This intrinsic fluorescence can originate from various endogenous molecules within the tissue, such as collagen, elastin (B1584352), flavins (riboflavin), NADH, and lipofuscin.[1] When using a red fluorescent dye like this compound, the tissue's natural fluorescence, especially in the red spectrum, can create high background noise, making it difficult to distinguish the specific signal from your target of interest. This can lead to poor image quality and inaccurate data interpretation.

Q2: What are the most common causes of autofluorescence in my tissue samples?

A2: Autofluorescence in tissue samples can stem from several sources:

  • Endogenous Fluorophores: Molecules like collagen, elastin, and lipofuscin are naturally fluorescent. Lipofuscin, an age-related pigment, is a particularly problematic source of broad-spectrum autofluorescence.[2]

  • Fixation: Aldehyde fixatives like formalin (formaldehyde) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and other biomolecules.[1]

  • Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[2]

  • Extracellular Matrix Components: Collagen and elastin are major contributors to autofluorescence, typically in the blue and green regions, but their signals can extend into the red spectrum.[2]

  • Processing Artifacts: Heat and dehydration steps during sample preparation can also increase autofluorescence.

Q3: How can I determine if the background signal I'm seeing is autofluorescence or non-specific staining from this compound?

A3: To differentiate between autofluorescence and non-specific staining, it is crucial to include proper controls in your experiment. The most important control is an unstained tissue section that has gone through all the same processing steps (fixation, permeabilization, etc.) but has not been incubated with any dye. By imaging this unstained control using the same filter sets and exposure times as your stained samples, you can visualize the baseline autofluorescence of your tissue.

Q4: I am observing high background in the red channel. What are the first troubleshooting steps I should take?

A4: When encountering high background in the red channel, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and address the source of the issue.

Troubleshooting_High_Background Start High Background Observed in Red Channel CheckUnstained Image Unstained Control Tissue Start->CheckUnstained HighAutofluorescence Is Background Present in Unstained Control? CheckUnstained->HighAutofluorescence AutofluorescenceTroubleshoot Implement Autofluorescence Quenching Protocol HighAutofluorescence->AutofluorescenceTroubleshoot Yes NonSpecificStaining Troubleshoot Non-Specific Dye Binding HighAutofluorescence->NonSpecificStaining No End Problem Solved AutofluorescenceTroubleshoot->End OptimizeStaining Optimize this compound Concentration and Incubation Time NonSpecificStaining->OptimizeStaining ImproveWashing Improve Washing Steps OptimizeStaining->ImproveWashing ImproveWashing->End

Caption: A flowchart for troubleshooting high background fluorescence.

Troubleshooting Guide

This guide provides specific solutions to common problems encountered with autofluorescence when using this compound.

ProblemPossible CauseRecommended Solution
High background fluorescence in unstained control tissue Endogenous autofluorescence from lipofuscin, collagen, or elastin.1. Sudan Black B Treatment: Apply a 0.1% solution of Sudan Black B in 70% ethanol (B145695) to the tissue sections for 10-20 minutes, followed by thorough washing. This is particularly effective for lipofuscin-related autofluorescence. 2. Commercial Quenching Reagents: Utilize commercially available autofluorescence quenching kits according to the manufacturer's protocol. 3. Photobleaching: Expose the tissue section to a broad-spectrum, high-intensity light source for a period of time before staining to "burn out" the autofluorescence. The duration will need to be empirically determined.
Increased background after fixation Aldehyde-induced autofluorescence.1. Sodium Borohydride (B1222165) Treatment: Incubate fixed tissue sections in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes. Repeat up to three times for thick sections.[2] 2. Alternative Fixatives: If compatible with your target antigen, consider using a non-aldehyde-based fixative such as cold methanol (B129727) or ethanol.
Diffuse background signal in the stained sample only Non-specific binding of this compound.1. Optimize Dye Concentration: Perform a titration of this compound to determine the lowest concentration that provides a specific signal with minimal background. 2. Modify Staining Buffer: Adjust the pH of the staining buffer, as the binding of acid dyes can be pH-dependent. 3. Improve Washing Steps: Increase the number and duration of wash steps after staining to more effectively remove unbound dye.
Signal from this compound is weak and difficult to distinguish from background Low signal-to-noise ratio.1. Use a Brighter Fluorophore: If possible, consider using a validated, brighter red fluorophore with a narrow emission spectrum as an alternative to this compound. 2. Spectral Unmixing: If your imaging system has this capability, acquire a spectral image of both your stained sample and an unstained control. The software can then be used to computationally separate the specific dye signal from the autofluorescence signal.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by formalin or glutaraldehyde fixation.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Prepare a 0.1% (w/v) solution of sodium borohydride in PBS. Note: Prepare this solution fresh just before use, as it is not stable. The solution will fizz upon mixing.

  • Immerse the slides in the freshly prepared sodium borohydride solution.

  • Incubate for 10-15 minutes at room temperature. For thicker sections, this step can be repeated up to three times with fresh solution each time.

  • Rinse the slides thoroughly with several changes of PBS to remove all traces of sodium borohydride.

  • Proceed with your standard blocking and staining protocol for this compound.

Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence Quenching

This protocol is effective in reducing autofluorescence originating from lipofuscin pigment granules.

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)

  • PBS

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution to remove any undissolved particles.

  • After your primary and secondary antibody incubations (if applicable) and subsequent washes, immerse the slides in the 0.1% Sudan Black B solution.

  • Incubate for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Wash the slides three times for 5 minutes each in PBST.

  • Perform a final rinse in PBS.

  • Mount the coverslip with an aqueous mounting medium.

Note: Sudan Black B can sometimes introduce a dark precipitate or a faint color. It is essential to optimize the incubation time for your specific tissue type.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general principle of fluorescence microscopy and the interference caused by autofluorescence.

Autofluorescence_Interference cluster_0 Ideal Scenario cluster_1 Scenario with Autofluorescence ExcitationLight Excitation Light TargetMolecule Target Molecule with this compound ExcitationLight->TargetMolecule SpecificEmission Specific Red Fluorescence TargetMolecule->SpecificEmission Emits Detector_Ideal Detector SpecificEmission->Detector_Ideal ExcitationLight_AF Excitation Light TissueComponents Endogenous Fluorophores (e.g., Lipofuscin, Collagen) ExcitationLight_AF->TissueComponents TargetMolecule_AF Target Molecule with this compound ExcitationLight_AF->TargetMolecule_AF AutofluorescenceEmission Autofluorescence (Broad Spectrum) TissueComponents->AutofluorescenceEmission Emit SpecificEmission_AF Specific Red Fluorescence TargetMolecule_AF->SpecificEmission_AF Emits Detector_AF Detector AutofluorescenceEmission->Detector_AF SpecificEmission_AF->Detector_AF CombinedSignal Combined Signal (High Background) Detector_AF->CombinedSignal

Caption: The impact of autofluorescence on signal detection.

References

Technical Support Center: Enhancing the Photostability of Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on improving the photostability of the azo dye, Acid Red 266. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a sulfonated azo dye used in various applications, including textiles and potentially as a tracer or staining agent in research.[1] Like many azo dyes, it is susceptible to photodegradation, which is the alteration of the dye's chemical structure upon exposure to light. This degradation can lead to color fading, loss of function, and the formation of potentially unwanted byproducts, impacting the reliability and reproducibility of experiments.

Q2: What are the primary mechanisms behind the photodegradation of this compound?

The photodegradation of sulfonated azo dyes like this compound is a complex process primarily initiated by the absorption of UV and visible light.[2] The core mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which attack the azo bond (-N=N-), the chromophore responsible for the dye's color. This leads to the cleavage of the azo bond and subsequent degradation of the aromatic rings into smaller, colorless fragments.

Q3: What general strategies can be employed to improve the photostability of this compound?

Several strategies can be implemented to enhance the photostability of this compound:

  • Use of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecule.

  • Addition of Antioxidants: Antioxidants, or radical scavengers, can neutralize the reactive oxygen species that are responsible for attacking the dye.

  • Control of Environmental Factors: The pH of the solution and the type of solvent used can significantly influence the rate of photodegradation.

  • Metal Complexation: In some cases, forming a metal complex with the dye can enhance its stability.[3]

  • Encapsulation: Encapsulating the dye within a protective matrix can shield it from light and reactive species.

Q4: Are there regulatory guidelines for photostability testing?

Yes, the International Council for Harmonisation (ICH) has established guideline Q1B, which provides a framework for the photostability testing of new drug substances and products.[4][5][6][7] These guidelines recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation. Adhering to these guidelines is crucial for regulatory submissions in the pharmaceutical industry.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound, with a focus on improving its photostability.

Issue 1: Rapid Fading of this compound in Solution Upon Light Exposure

  • Possible Cause: High-intensity light source or prolonged exposure time is accelerating photodegradation.

  • Troubleshooting Steps:

    • Reduce Light Intensity: If possible, decrease the intensity of the light source.

    • Limit Exposure Time: Minimize the duration of light exposure during experiments.

    • Incorporate a UV Absorber: Add a compatible UV absorber to the solution to filter out damaging UV radiation.

    • Add an Antioxidant: Introduce an antioxidant to scavenge free radicals.

    • Work in a Controlled Environment: Conduct experiments under controlled lighting conditions, avoiding direct sunlight.

Issue 2: Inconsistent Results in Photostability Assays

  • Possible Cause: Variations in experimental conditions such as pH, solvent, or temperature.

  • Troubleshooting Steps:

    • Standardize pH: Ensure the pH of all solutions is consistent, as pH can affect the dye's stability and the efficiency of stabilizers.

    • Consistent Solvent System: Use the same solvent for all experiments, as solvent polarity can influence the photodegradation rate.

    • Control Temperature: Maintain a constant temperature during the experiments, as temperature can affect reaction kinetics.

    • Use a Dark Control: Always include a control sample that is protected from light to differentiate between photodegradation and thermal degradation.[8]

Issue 3: Stabilizer (UV Absorber or Antioxidant) is Ineffective

  • Possible Cause: The chosen stabilizer is not compatible with the solvent system or its concentration is not optimal.

  • Troubleshooting Steps:

    • Check Solubility: Ensure the stabilizer is soluble and stable in the chosen solvent.

    • Optimize Concentration: Perform a concentration-response study to determine the optimal concentration of the stabilizer.

    • Consider a Combination of Stabilizers: In some cases, a synergistic effect can be achieved by using a combination of a UV absorber and an antioxidant.

Quantitative Data on Photostability Improvement

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data on the improvement of photostability for similar azo dyes using common stabilizers.

Table 1: Effect of Antioxidants on the Fading Rate of Reactive Azo Dyes

DyeAntioxidantConcentrationLightfastness ImprovementReference
C.I. Reactive Yellow 84Vitamin C2 g/LSignificant improvement[2]
C.I. Reactive Red 22Vitamin C2 g/LSignificant improvement[2]
C.I. Reactive Blue 19Vitamin C, Gallic Acid, Caffeic Acid2 g/LGreat improvement[2]

Table 2: Effect of UV Absorbers on the Lightfastness of Reactive Dyes

DyeUV AbsorberConcentrationLightfastness ImprovementReference
C.I. Reactive Yellow 842-hydroxybenzophenone2 g/LImproved[2]
C.I. Reactive Red 222-hydroxybenzophenone2 g/LImproved[2]
C.I. Reactive Blue 19Phenyl salicylate2 g/LGreat improvement[2]
Liyuan Yellow F SCationic UV Absorber4% o.w.fImproved[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer of a specific pH). Prepare working solutions of the desired concentration. For testing stabilizers, prepare identical solutions containing the UV absorber or antioxidant at various concentrations.

  • Sample Exposure:

    • Pipette the solutions into quartz cuvettes.

    • Prepare a "dark control" for each solution by wrapping a cuvette in aluminum foil.

    • Place the cuvettes in a photostability chamber equipped with a calibrated light source that meets ICH Q1B guidelines (or a suitable alternative light source).

    • Expose the samples to a controlled dose of light.

  • Data Acquisition:

    • At regular time intervals, remove the cuvettes and measure the absorbance at the wavelength of maximum absorption (λmax) for this compound using a UV-Vis spectrophotometer.

    • Also, measure the absorbance of the dark control samples to account for any thermal degradation.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point.

    • Plot the concentration or absorbance of the dye as a function of time to determine the degradation kinetics. For a first-order reaction, a plot of ln(A₀/Aₜ) versus time will be linear, and the slope will be the apparent rate constant (k).

Protocol 2: Evaluation of Stabilizer Efficacy

  • Follow the general procedure outlined in Protocol 1.

  • Prepare a series of solutions containing this compound at a constant concentration and varying concentrations of the stabilizer (e.g., UV absorber or antioxidant).

  • Include a control sample with no stabilizer.

  • Expose all samples to the same light source for the same duration.

  • Compare the degradation rates of the stabilized solutions to the control. A lower degradation rate indicates a protective effect of the stabilizer.

  • Calculate the percentage of photostability improvement for each stabilizer concentration.

Visualizations

Photodegradation Pathway of a Sulfonated Azo Dye

The following diagram illustrates a plausible photodegradation pathway for a sulfonated azo dye like this compound, initiated by hydroxyl radical attack.

Photodegradation_Pathway A This compound (Azo Dye Structure) B Excited State of Dye (Light Absorption) A->B hν (Light) D Hydroxyl Radical Attack on Azo Bond A->D •OH C Generation of Reactive Oxygen Species (ROS) (e.g., •OH) B->C C->D •OH E Cleavage of Azo Bond D->E F Formation of Aromatic Intermediates (e.g., Sulfonated Naphthol and Chlorinated Aniline derivatives) E->F G Further Oxidation and Ring Opening F->G •OH H Smaller Aliphatic Fragments (e.g., Carboxylic Acids) G->H I Mineralization (CO2, H2O, SO4²⁻, Cl⁻) H->I •OH

Caption: Proposed photodegradation pathway of this compound.

Experimental Workflow for Evaluating Stabilizers

This workflow outlines the steps for assessing the effectiveness of photostabilizers for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation prep_dye Prepare this compound Solution prep_stabilizer Prepare Solutions with UV Absorber/Antioxidant prep_dye->prep_stabilizer prep_control Prepare Control Solution (No Stabilizer) prep_dye->prep_control expose Expose Samples to Controlled Light Source (ICH Q1B) prep_stabilizer->expose dark_control Maintain Dark Controls prep_stabilizer->dark_control prep_control->expose prep_control->dark_control measure Measure Absorbance at Regular Intervals (UV-Vis) expose->measure calculate Calculate Degradation Rate Constants measure->calculate compare Compare Degradation Rates of Stabilized vs. Control Samples calculate->compare conclude Determine Stabilizer Efficacy compare->conclude

Caption: Workflow for evaluating photostabilizers.

References

Technical Support Center: Optimizing Acid Red 266 Staining for Automated Imaging Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Acid Red 266 staining protocols for automated imaging systems. Given that specific data for this compound in automated cellular imaging is not widely available, this guide provides a starting framework based on the general principles of acid dye staining and fluorescence microscopy. Users are strongly encouraged to perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cellular staining?

This compound is a water-soluble, red azo dye.[1][2] As an acid dye, it carries a negative charge and is expected to bind to positively charged components within the cell, primarily proteins. This interaction is electrostatic and typically occurs under acidic conditions, which enhance the positive charges on cellular proteins. While its primary use has been in the textile industry, its properties make it a candidate for a total protein stain in biological imaging.

Q2: What are the hypothetical fluorescent properties of this compound?

  • Excitation Maximum (Ex max): ~540-560 nm

  • Emission Maximum (Em max): ~570-590 nm

Users should perform a spectral scan on their specific imaging system to determine the optimal settings.

Q3: What are the critical first steps before starting an experiment with this compound?

Before beginning, it is crucial to prepare a fresh stock solution of this compound in an appropriate solvent (e.g., deionized water or PBS). It is also recommended to perform a concentration gradient experiment to determine the optimal staining concentration for your specific cell type and experimental conditions.

Experimental Protocols

Protocol: Staining for Total Protein with this compound in Fixed Cells for Automated Imaging

This protocol is a suggested starting point and should be optimized for your specific cell type, plate format, and automated imaging system.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Acetic Acid in deionized water (Staining Buffer)

  • Deionized water

  • Multi-well imaging plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in a sub-confluent monolayer at the time of staining.

  • Fixation:

    • Carefully aspirate the cell culture medium.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting a stock solution in Staining Buffer (1% Acetic Acid). A starting concentration of 1-5 µg/mL is recommended for initial optimization.

    • Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the wells three to five times with PBS. Ensure thorough washing to remove unbound dye and reduce background.[3]

  • Imaging:

    • Add fresh PBS or an appropriate imaging buffer to the wells.

    • Acquire images using your automated imaging system with filter sets appropriate for red fluorescence (hypothetically, Ex: 540-560 nm, Em: 570-590 nm).

Troubleshooting Guides

Issue 1: Weak or No Staining

Possible Causes and Solutions

Possible Cause Suggested Solution
Suboptimal Dye Concentration Increase the concentration of this compound in the staining solution. Perform a titration to find the optimal concentration.
Incorrect pH of Staining Solution Ensure the staining solution is acidic. The use of 1% acetic acid is recommended to facilitate binding to proteins.
Insufficient Staining Time Increase the incubation time with the this compound solution.
Inadequate Permeabilization Ensure complete permeabilization, especially for intracellular targets. You can try increasing the Triton X-100 concentration or the incubation time.[4]
Incorrect Imaging Settings Verify that the excitation and emission filters on your imaging system match the spectral properties of this compound. Perform a spectral scan if possible.[5]
Photobleaching Minimize the exposure of the sample to excitation light before image acquisition. Use the lowest possible light intensity and exposure time that provides a good signal.[6][7]

Troubleshooting Workflow: Weak or No Staining

weak_staining start Weak or No Staining check_concentration Increase Dye Concentration start->check_concentration check_time Increase Staining Time check_concentration->check_time Still Weak check_ph Verify Acidic pH of Staining Buffer check_time->check_ph Still Weak check_permeabilization Optimize Permeabilization check_ph->check_permeabilization Still Weak check_imaging Check Imaging Filter/Laser Settings check_permeabilization->check_imaging Still Weak solution Signal Improved check_imaging->solution Issue Resolved workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells in Plate fix_cells Fix with PFA seed_cells->fix_cells permeabilize Permeabilize with Triton X-100 fix_cells->permeabilize add_stain Add this compound Solution permeabilize->add_stain incubate Incubate add_stain->incubate wash Wash 3-5x with PBS incubate->wash acquire_images Automated Image Acquisition wash->acquire_images analyze_images Image Analysis (e.g., SNR, Cell Count) acquire_images->analyze_images

References

Validation & Comparative

A Comparative Guide to Collagen Staining: Sirius Red vs. Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of collagen is paramount for studying fibrosis, tissue remodeling, and various pathologies. The choice of staining method is critical for obtaining reliable and reproducible results. This guide provides a detailed comparison of the widely established Picro-Sirius Red (PSR) staining method, utilizing Sirius Red (Direct Red 80), with the lesser-known Acid Red 266.

Our analysis of available scientific literature and technical data indicates that Picro-Sirius Red is the gold standard for specific and quantitative collagen staining. In contrast, this compound is primarily an industrial dye with no documented application or evidence of efficacy for collagen analysis in biological tissues.

Dye Characteristics and Primary Applications

A fundamental distinction between these two dyes lies in their chemical identity and established uses. Sirius Red is a highly specific anionic dye that binds to the basic amino acids present in collagen.[1] Its elongated, planar molecular structure aligns with the parallel polypeptide chains of collagen, which enhances its natural birefringence when viewed under polarized light.[2] This property allows for the differentiation of collagen fiber thickness and maturity.

This compound, on the other hand, is an acid dye primarily used in the textile industry for dyeing materials such as nylon, wool, silk, and leather, as well as in the manufacturing of inks.[3][4] There is a notable absence of scientific literature or validated protocols for its use in histological staining of collagen.

Data Presentation: A Comparative Overview

FeatureSirius Red (as Picro-Sirius Red)This compound
Common Name Sirius Red F3B, Direct Red 80Merpacyl Red B
C.I. Name Direct Red 80This compound
CAS Number 2610-10-857741-47-6
Molecular Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆[5]C₁₇H₁₀ClF₃N₃NaO₄S
Primary Applications Histological staining of collagen and amyloid[2][5]Dyeing nylon, wool, silk, leather; used in inks[3][4]
Specificity for Collagen High, especially with picric acid which suppresses background stainingNo evidence of specificity for collagen in tissues
Visualization Methods Bright-field and Polarized Light Microscopy[6]Not applicable for tissue staining
Quantitative Analysis Well-established for quantifying collagen content and fiber characteristics[7][8]Not applicable
Photostability Generally more resistant to fading compared to other methods like Masson's Trichrome[2]No data available in a biological context

Experimental Protocols

The Picro-Sirius Red method is a robust and well-documented protocol for collagen staining.

Picro-Sirius Red Staining Protocol

This protocol is intended for the visualization of collagen fibers in paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • 0.5% Acetic Acid Solution

  • Absolute Ethanol (B145695)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[9][10]

  • Optional: Stain nuclei with Weigert's hematoxylin (B73222) for 5-10 minutes and wash in running tap water.[9]

  • Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[9][10]

  • Rinse slides in two changes of 0.5% acetic acid solution.[11]

  • Dehydrate rapidly in three changes of absolute ethanol.[9][11]

  • Clear in xylene and mount with a resinous medium.[9][11]

Expected Results:

  • Bright-field Microscopy: Collagen fibers will appear red, while cytoplasm and muscle will be yellow.[5][12]

  • Polarized Light Microscopy: Thicker, more mature collagen fibers (Type I) will exhibit a yellow-orange birefringence, while thinner, less organized fibers (Type III) will appear green.[11][12]

Due to the lack of evidence for the use of this compound in collagen staining, a corresponding experimental protocol for this application cannot be provided.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Picro-Sirius Red staining procedure.

G Picro-Sirius Red Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining Processing cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) Hydration Hydration to Distilled Water Deparaffinization->Hydration Nuclear_Stain Optional: Nuclear Staining (Weigert's Hematoxylin) PSR_Stain Picro-Sirius Red Staining (60 minutes) Hydration->PSR_Stain Nuclear_Stain->PSR_Stain Rinse Rinse (0.5% Acetic Acid) PSR_Stain->Rinse Dehydration_final Dehydration (Absolute Ethanol) Rinse->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting Brightfield Bright-field Microscopy Mounting->Brightfield Polarized Polarized Light Microscopy Mounting->Polarized

Caption: Workflow for Picro-Sirius Red collagen staining.

Conclusion

For researchers requiring accurate and reliable analysis of collagen, Picro-Sirius Red staining is the unequivocally superior method. Its high specificity, well-documented protocols, and amenability to quantitative analysis under polarized light make it an indispensable tool in histology and pathology.[7] In contrast, this compound has no established role in collagen staining, and its use for this purpose is not supported by any available scientific evidence. Therefore, for rigorous scientific investigation of collagen, the use of Picro-Sirius Red is strongly recommended.

References

A Comparative Guide: Acid Red 266 versus Eosin as a Counterstain in H&E Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Counterstain Performance in Hematoxylin (B73222) and Eosin Staining

The Hematoxylin and Eosin (H&E) stain is the cornerstone of histological diagnostics and research, providing fundamental insights into tissue morphology. While hematoxylin provides nuclear detail, the choice of a counterstain to delineate the cytoplasm and extracellular matrix is critical for accurate interpretation. Eosin Y has long been the gold standard for this purpose. This guide provides a detailed comparison between the well-established Eosin Y and a potential alternative, Acid Red 266, based on their physicochemical properties and applications.

Currently, there is a significant disparity in the available research and validation for these two dyes in histological applications. Eosin Y is extensively documented and validated for H&E staining, whereas this compound is primarily utilized in the textile industry with only general, non-specific mentions of its potential in biological staining. This guide reflects the current state of knowledge, presenting Eosin Y as the validated standard and this compound as an exploratory alternative that requires significant validation for histological use.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of Eosin Y and this compound is presented below. These properties influence their solubility, binding characteristics, and overall performance as histological stains.

PropertyEosin YThis compound
C.I. Name Acid Red 87This compound
C.I. Number 4538017101
Chemical Class XantheneAzo
Molecular Formula C₂₀H₆Br₄Na₂O₅C₁₇H₁₀ClF₃N₃NaO₄S
Molecular Weight 691.86 g/mol 467.78 g/mol
Appearance Red to reddish-brown crystalline powderDark brown powder
Solubility in Water Soluble (0.5-2.0%)[1]Soluble
Solubility in Ethanol Soluble (0.5-2.0%)[1]Information not available
Absorption Maximum (λmax) ~517 nm in water[1]Information not available

Performance and Application in H&E Staining

Eosin Y: The Established Standard

Eosin Y is an anionic dye that binds to cationic (acidophilic or eosinophilic) components in the tissue, such as proteins in the cytoplasm, muscle fibers, and collagen.[2] This electrostatic interaction results in the characteristic pink to red staining of these structures, providing a stark and effective contrast to the blue-purple of hematoxylin-stained nuclei.[1] Its consistent performance, vibrant color, and the wealth of historical and comparative data make it the undisputed standard for routine and diagnostic histology.

This compound: An Unvalidated Alternative

This compound is an anionic azo dye. Like other acid dyes, it is expected to bind to cationic proteins in tissue. However, its efficacy, optimal concentration, staining intensity, and specificity as a counterstain in a standard H&E protocol have not been documented in peer-reviewed literature. While some suppliers suggest its potential for studying tissue pathology, no concrete experimental data or established protocols are available to support this claim for routine histological applications.[3][4] Its primary documented use is in the dyeing of textiles, particularly nylon and leather.[5]

Experimental Protocols

A detailed, validated protocol for H&E staining using Eosin Y is provided below. As there is no established protocol for this compound in histology, a generalized protocol for using an acid dye as a counterstain is presented. This hypothetical protocol for this compound would require extensive optimization and validation.

Standard H&E Staining Protocol with Eosin Y

This protocol is a standard procedure for formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5-10 minutes each.

  • 100% Ethanol: 2 changes, 3-5 minutes each.

  • 95% Ethanol: 3 minutes.

  • 70% Ethanol: 3 minutes.

  • Running tap water rinse: 5 minutes.[6]

2. Hematoxylin Staining:

  • Immerse in filtered Harris or Mayer's hematoxylin: 3-5 minutes.

  • Rinse in running tap water: 1-2 minutes.[7]

  • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol): 1-3 seconds (optional, for regressive staining).[6]

  • Rinse in running tap water.

  • Bluing in 0.2% ammonia (B1221849) water or Scott's tap water substitute: 30-60 seconds.[8]

  • Rinse in running tap water: 5 minutes.

3. Eosin Counterstaining:

  • Immerse in 0.5-1.0% Eosin Y solution (aqueous or alcoholic): 30 seconds to 2 minutes.[6][7]

  • Rinse briefly in distilled water.[7]

4. Dehydration, Clearing, and Mounting:

  • 95% Ethanol: 2 changes, 1-2 minutes each.

  • 100% Ethanol: 2 changes, 2 minutes each.

  • Xylene: 2 changes, 5 minutes each.[8]

  • Mount with a permanent mounting medium.

Hypothetical H&E Staining Protocol with this compound

This protocol is a general template and requires significant optimization.

1. Deparaffinization and Rehydration: (Follow the same procedure as for the Eosin Y protocol)

2. Hematoxylin Staining: (Follow the same procedure as for the Eosin Y protocol)

3. This compound Counterstaining (Requires Optimization):

  • Prepare a stock solution of this compound (e.g., 1% in distilled water).

  • Immerse slides in the this compound solution. Staining time will need to be determined empirically (e.g., start with 1-3 minutes).

  • Rinse briefly in distilled water.

4. Dehydration, Clearing, and Mounting: (Follow the same procedure as for the Eosin Y protocol)

Visual Representation of Workflows and Concepts

H_E_Staining_Workflow Standard H&E Staining Workflow with Eosin Y cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin Staining (Nuclei) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (Ammonia Water) Differentiation->Bluing Eosin Eosin Y Counterstain (Cytoplasm) Bluing->Eosin Dehydration Dehydration (Graded Alcohols) Eosin->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

H&E Staining Workflow

Staining_Principle Principle of H&E Staining cluster_hematoxylin Hematoxylin (Basic Dye) cluster_eosin Eosin Y / this compound (Acidic Dye) Tissue Tissue Section Hematoxylin Hematoxylin (Positively Charged) Eosin Eosin Y / this compound (Negatively Charged) Nucleus Nucleus (Basophilic) (Negatively Charged Nucleic Acids) Hematoxylin->Nucleus Binds to Cytoplasm Cytoplasm (Acidophilic) (Positively Charged Proteins) Eosin->Cytoplasm Binds to

H&E Staining Principle

Comparison_Logic Comparative Logic: Eosin Y vs. This compound cluster_eosin Eosin Y cluster_acidred This compound Start Choice of Counterstain for H&E Eosin_Validated Validated for Histology Start->Eosin_Validated AcidRed_NotValidated Not Validated for Histology Start->AcidRed_NotValidated Eosin_Protocol Standardized Protocols Available Eosin_Validated->Eosin_Protocol Eosin_Data Extensive Performance Data Eosin_Protocol->Eosin_Data Eosin_Result Predictable & Consistent Results Eosin_Data->Eosin_Result AcidRed_NoProtocol No Standardized Protocols AcidRed_NotValidated->AcidRed_NoProtocol AcidRed_NoData No Performance Data AcidRed_NoProtocol->AcidRed_NoData AcidRed_Result Unpredictable Results (Requires Extensive Validation) AcidRed_NoData->AcidRed_Result

Eosin Y vs. This compound

Conclusion

Eosin Y remains the unequivocal standard for counterstaining in H&E protocols. Its reliability, extensive validation, and the wealth of available data ensure consistent and high-quality results essential for both research and diagnostics.

This compound, while an acid dye with theoretical potential for binding to cytoplasmic proteins, is currently unvalidated for histological applications. There is a complete lack of published, peer-reviewed data comparing its performance to Eosin Y, and no established protocols for its use as a counterstain. Therefore, for any laboratory considering this compound as an alternative to Eosin Y, a rigorous and comprehensive in-house validation and optimization process would be imperative. Until such data becomes available, Eosin Y is the recommended counterstain for reliable and reproducible H&E staining.

References

A Comparative Guide to Acid Red 266 Staining and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between Acid Red 266, a non-specific histological stain, and immunohistochemistry (IHC), a highly specific antigen detection method. The following sections detail the experimental protocols for both techniques, present a comparative analysis of their performance characteristics, and illustrate the experimental workflow for validating a special stain like this compound against the gold standard of IHC.

Experimental Protocols

This compound Staining Protocol for Paraffin-Embedded Tissues

This protocol is a representative method for the application of an acid dye for general histological staining.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water.

  • Staining:

    • Prepare a 0.5% (w/v) working solution of this compound in 1% acetic acid.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

    • Briefly rinse in a 0.5% acetic acid solution to differentiate.

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols (95% and 100%).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Immunohistochemistry (IHC) Protocol for a Cytoskeletal Marker (e.g., Pan-Cytokeratin) on Paraffin-Embedded Tissues

This protocol outlines a standard IHC procedure for the detection of a specific protein.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate (B86180) buffer (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes.

    • Allow to cool at room temperature for 20 minutes.

  • Staining:

    • Rinse slides in a wash buffer (e.g., PBS or TBS).

    • Incubate with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Apply a protein block (e.g., normal goat serum) and incubate for 20 minutes.

    • Incubate with the primary antibody (e.g., anti-pan-cytokeratin) for 1 hour at room temperature or overnight at 4°C.

    • Rinse with wash buffer.

    • Apply a biotinylated secondary antibody and incubate for 30 minutes.

    • Rinse with wash buffer.

    • Incubate with a streptavidin-HRP conjugate for 30 minutes.

    • Rinse with wash buffer.

    • Apply the chromogen (e.g., DAB) and incubate until the desired stain intensity develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • "Blue" the sections in a suitable buffer or running tap water.

    • Dehydrate through graded alcohols.

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of this compound staining versus IHC, providing a framework for validation studies.

FeatureThis compound StainingImmunohistochemistry (IHC)
Principle Non-specific electrostatic interactions between the anionic dye and cationic tissue components (e.g., proteins).Highly specific binding of a primary antibody to its target antigen.
Specificity Low; stains a broad range of cellular and extracellular components.High; detects a single target protein.
Sensitivity Dependent on the concentration of charged molecules in the tissue.High; can detect low-abundance proteins.
Target General proteins, cytoplasm, collagen.Specific protein of interest.
Complexity Simple and rapid procedure.Multi-step, complex procedure requiring careful optimization.
Cost Low.High, due to the cost of antibodies and detection reagents.
Applications General morphology assessment, visualization of tissue architecture.Diagnosis, prognosis, and predictive biomarker analysis.
Quantitative Analysis Difficult to quantify specific protein expression.Can be semi-quantitatively or quantitatively analyzed.

Mandatory Visualization

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating a special stain like this compound against a more specific method like IHC.

G cluster_0 Tissue Preparation cluster_1 Staining Procedures cluster_2 Analysis and Comparison Tissue_Collection Tissue Collection and Fixation Paraffin_Embedding Paraffin Embedding Tissue_Collection->Paraffin_Embedding Sectioning Microtome Sectioning Paraffin_Embedding->Sectioning Acid_Red_Staining This compound Staining Sectioning->Acid_Red_Staining IHC_Staining Immunohistochemistry (IHC) Sectioning->IHC_Staining Microscopy Microscopic Examination Acid_Red_Staining->Microscopy IHC_Staining->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis Data_Comparison Quantitative and Qualitative Comparison Image_Analysis->Data_Comparison Validation_Outcome Validation Outcome Data_Comparison->Validation_Outcome

Workflow for validating this compound staining against IHC.
Example Signaling Pathway for IHC Target

Immunohistochemistry is often used to investigate the components of signaling pathways. The diagram below illustrates a simplified generic signaling cascade that could be studied using IHC to detect the localization and expression levels of key proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Gene Expression Ligand Ligand Ligand->Receptor

A simplified representation of a cellular signaling pathway.

A Comparative Guide to Acid Red Dyes in Histology: Evaluating Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of tissue components is critical for accurate histological analysis. Acid dyes are fundamental reagents in this process, with a variety of red dyes available for staining cytoplasm, muscle, and collagen. This guide provides a comparative overview of Acid Red 266 and other commonly used red acid dyes in histology, supported by available data and standard experimental protocols.

While this compound is described as a multifunctional dye applicable to tissue pathology, there is a notable lack of specific published data on its performance in histological applications compared to well-established dyes.[1] This guide, therefore, aims to provide a comparative framework based on the known properties of established dyes, against which the potential of this compound can be considered.

Principles of Acid Dye Staining in Histology

Acid dyes are anionic, carrying a negative charge. In histology, they are used to stain cationic (positively charged) tissue components.[2] The staining mechanism is primarily based on electrostatic interactions between the negatively charged dye molecules and positively charged proteins in the tissue, such as collagen and cytoplasm. The intensity and specificity of staining can be influenced by factors like the dye's molecular size, the pH of the staining solution, and the use of mordants or differentiating agents.[3]

Comparative Analysis of Red Acid Dyes

The selection of a red acid dye in histology depends on its intended application, such as general counterstaining or specific fiber differentiation in trichrome methods. The ideal dye should offer strong, clear staining with high contrast and good stability.

Physicochemical and Performance Characteristics

The following table summarizes the key properties of this compound and compares them with established red acid dyes used in histology. It is important to note the absence of specific performance data for this compound in histological contexts.

FeatureThis compoundAcid FuchsinPonceau S
C.I. Name This compoundAcid Violet 19[4]Acid Red 112[5]
C.I. Number 1710142685[4]27195[6]
Molecular Formula C₁₇H₁₀ClF₃N₃NaO₄SC₂₀H₁₇N₃Na₂O₉S₃[4]C₂₂H₁₂N₄Na₄O₁₃S₄[6]
Molecular Weight 467.78585.54[4]760.62[6]
Color Red with a blueish lightMagenta[7]Red[6]
Primary Histological Use General tissue pathology (not extensively documented)[1]Key component in Masson's Trichrome and Van Gieson stains for muscle and collagen.[4][7]Substitute for Acid Fuchsin in Van Gieson's stain; also used for staining connective tissue, fibrin, and platelets.[5][6][8]
Reported Performance Described as a multifunctional dye for biological experiments.[1]Stains muscle red in trichrome methods; distinguishes muscle from collagen.[7]Fades less than Acid Fuchsin but may not demonstrate fine fibers as well.[6]
Solubility in Water Soluble14%[4]Soluble[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible staining. Below are standard protocols for widely used staining methods that employ red acid dyes. Currently, a specific, validated protocol for this compound in a comparative histological context is not available in the reviewed literature.

Masson's Trichrome Stain

This method is a classic three-color staining protocol used to differentiate cellular elements, muscle, and collagen.

Workflow for Masson's Trichrome Staining

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize and Rehydrate Mordant Mordant in Bouin's Solution (optional) Deparaffinize->Mordant Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclear_Stain Plasma_Stain Plasma Stain (e.g., Acid Fuchsin) Nuclear_Stain->Plasma_Stain Differentiate Differentiate (Phosphomolybdic/Phosphotungstic Acid) Plasma_Stain->Differentiate Fiber_Stain Fiber Stain (e.g., Light Green SF) Differentiate->Fiber_Stain Final_Rinse Final Rinse (1% Acetic Acid) Fiber_Stain->Final_Rinse Dehydrate Dehydrate and Clear Final_Rinse->Dehydrate Mount Mount Coverslip Dehydrate->Mount

Caption: Workflow of a typical Masson's Trichrome staining protocol.

Procedure:

  • Deparaffinize and Rehydrate: Sections are brought to water through xylene and graded alcohols.

  • Mordanting (Optional): For formalin-fixed tissues, mordanting in Bouin's solution can improve stain quality.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin.

  • Plasma Staining: Stain with a solution of a red acid dye such as Acid Fuchsin.

  • Differentiation: Differentiate with a phosphomolybdic or phosphotungstic acid solution. This step is crucial for decolorizing collagen to allow for subsequent counterstaining.

  • Collagen Staining: Stain with a fiber stain like Light Green SF Yellowish or Aniline Blue.[9][10]

  • Final Rinse and Dehydration: Rinse in a weak acid solution, dehydrate through graded alcohols, clear in xylene, and mount.

Van Gieson Stain

This is a simpler one-step method for differentiating collagen and other connective tissues.

Procedure:

  • Deparaffinize and Rehydrate: Bring sections to water.

  • Nuclear Staining: Stain nuclei with an iron hematoxylin.

  • Counterstaining: Stain with Van Gieson's solution (a mixture of picric acid and Acid Fuchsin).[8] Picric acid stains muscle and cytoplasm yellow, while Acid Fuchsin stains collagen red.[8]

  • Dehydrate and Mount: Quickly dehydrate through graded alcohols, clear, and mount.

Logical Framework for Dye Selection

The choice of a red acid dye for histology involves considering several factors beyond just color. The following diagram illustrates the logical relationship of these factors.

Dye_Selection_Logic cluster_application Application Requirement cluster_properties Dye Properties cluster_performance Performance Metrics Application Intended Histological Application Molecular_Size Molecular Size Charge Charge Characteristics Affinity Tissue Affinity Stability Photostability & Chemical Stability Staining_Intensity Staining Intensity Molecular_Size->Staining_Intensity Specificity Specificity & Selectivity Charge->Specificity Contrast Contrast & Clarity Affinity->Contrast Reproducibility Reproducibility Stability->Reproducibility

Caption: Logical considerations for selecting a red acid dye in histology.

Conclusion

This compound is presented as a versatile dye with potential applications in biological staining, including tissue pathology.[1] However, a comprehensive evaluation of its performance in histology is hampered by the current lack of published, peer-reviewed studies that provide quantitative data and validated protocols comparing it to established dyes like Acid Fuchsin and Ponceau S.

For researchers and professionals in drug development, the reliability and reproducibility of histological staining are paramount. While Acid Fuchsin and Ponceau S have well-documented characteristics and established roles in routine and special staining techniques, the use of this compound would require thorough in-house validation. This would involve optimizing staining protocols and systematically comparing its performance in terms of staining intensity, specificity, and stability against the current standards. Without such data, established dyes remain the more prudent choice for routine and diagnostic histological applications.

References

A Comparative Guide to Quantitative Analysis: Histological Staining versus Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

The Ambiguity of Acid Red 266 in Quantitative Biological Applications

This compound is an azo dye primarily utilized in the textile industry for dyeing materials such as nylon.[1][2][3][4] While dyes are indispensable tools in biological research for visualizing cellular structures,[5][6] a comprehensive review of scientific literature reveals a significant lack of specific applications of this compound for quantitative analysis in a biological context. Its primary documented use is in industrial applications, and it is not a commonly cited reagent for quantitative histological analysis of proteins or other biomolecules.

In contrast, other acid dyes, such as Picrosirius Red, are well-established for the quantitative analysis of collagen through techniques like polarized light microscopy.[7] Given the absence of specific data for this compound, this guide will proceed by comparing the general principles of quantitative staining with established biochemical assays.

Comparative Analysis: Staining versus Biochemical Assays

The choice between a staining-based method and a biochemical assay depends on the specific research question, the required level of precision, and the need for spatial information.

FeatureQuantitative Staining (Hypothetical for a suitable dye)Biochemical Assays (e.g., Bradford, BCA, Lowry)
Principle Binds to specific molecules in situ, intensity of stain correlates with concentration.Involve the chemical reaction of a reagent with the molecule of interest in a solution, leading to a measurable signal (e.g., color change).[8][9][10]
Sample Type Tissue sections, fixed cells.Cell lysates, tissue homogenates, purified protein solutions.
Spatial Resolution High; provides information on the localization of the molecule within the tissue or cell.None; provides an average concentration from a bulk sample.
Throughput Lower; typically involves manual steps of staining and image analysis.Higher; can be readily adapted for high-throughput screening in microplates.[9]
Specificity Can be highly specific with the right dye-molecule pairing (e.g., Picrosirius Red for collagen).[7]Varies; some assays are for total protein, while others like ELISAs are highly specific for a single protein.[10]
Interferences Fixation artifacts, staining variability, non-specific binding.Presence of detergents, reducing agents, or certain amino acids can interfere with some assays.[8][9]

Experimental Protocols

General Protocol for Quantitative Histological Staining (Illustrative)

This is a generalized protocol and would require optimization for a specific dye and application.

  • Sample Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).

  • Staining: Slides are incubated with the staining solution for a defined period.

  • Washing: Excess stain is removed by washing.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a coverslip.

  • Image Acquisition: Images are captured under a microscope with standardized settings for light intensity and exposure.

  • Image Analysis: Specialized software is used to quantify the staining intensity or the area of positive staining.

Standard Biochemical Protein Quantification Assays

This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to arginine and aromatic amino acid residues.[9][10]

  • Reagent Preparation: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).

  • Sample Preparation: Prepare dilutions of the unknown samples.

  • Reaction: Add the Bradford reagent to the standards and unknown samples.

  • Incubation: Incubate at room temperature for a short period (e.g., 5 minutes).

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

  • Quantification: Determine the protein concentration of the unknown samples by interpolating from the standard curve.

The BCA assay is also a colorimetric method that involves two steps. First, proteins reduce Cu²⁺ to Cu⁺ in an alkaline solution (the biuret (B89757) reaction). Then, two molecules of bicinchoninic acid chelate with each Cu⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.[9]

  • Reagent Preparation: Prepare a standard curve with a known protein standard.

  • Working Reagent: Prepare the BCA working reagent by mixing reagent A and reagent B.

  • Reaction: Add the working reagent to the standards and unknown samples.

  • Incubation: Incubate at an elevated temperature (e.g., 37°C or 60°C) for a specified time.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Quantification: Calculate the protein concentration of the unknown samples from the standard curve.

Logical Workflow for Method Selection

The decision to use a quantitative staining method versus a biochemical assay is driven by the experimental goals.

Method_Selection_Workflow Start Start: Need for Quantitative Data Question_Spatial Is Spatial Information (Localization) Required? Start->Question_Spatial Staining Quantitative Histological Staining Question_Spatial->Staining Yes Biochemical_Assay Biochemical Assay Question_Spatial->Biochemical_Assay No End_Staining End: Use Staining Staining->End_Staining Question_Throughput Is High Throughput Needed? Biochemical_Assay->Question_Throughput End_Biochemical End: Use Biochemical Assay Biochemical_Assay->End_Biochemical Question_Throughput->Biochemical_Assay Yes Question_Throughput->Biochemical_Assay No, but provides bulk data Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression

References

A Comparative Guide to Protein Gel Staining: Coomassie Blue vs. Acid Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are critical for downstream applications. The choice of staining method can significantly impact the quality and interpretation of experimental results. This guide provides an objective comparison between the widely-used Coomassie Brilliant Blue and a representative red dye, Ponceau S, for total protein staining on polyacrylamide gels.

Executive Summary:

While the initial topic specified a cross-validation of Acid Red 266, a comprehensive literature search revealed no evidence of its use as a protein gel stain. It is primarily documented as a textile dye.[1][2][3] Therefore, this guide substitutes Ponceau S, a common reversible red stain for proteins on membranes and, to a lesser extent, gels, to provide a comparative analysis against the industry standard, Coomassie Brilliant Blue.

Coomassie Brilliant Blue, available in R-250 and G-250 formulations, is a highly sensitive and widely adopted method for staining proteins in polyacrylamide gels, offering a good linear range for quantification.[4][5] Ponceau S, while less sensitive than Coomassie Blue, offers the significant advantage of being a rapid and reversible stain, making it particularly useful for verifying protein transfer to membranes before Western blotting. This guide presents a detailed comparison of their performance characteristics, experimental protocols, and a visual workflow to aid in selecting the appropriate staining method for your research needs.

Performance Comparison

The selection of a protein stain is often a balance between sensitivity, speed, cost, and compatibility with downstream analyses. The following table summarizes the key performance characteristics of Coomassie Brilliant Blue and Ponceau S.

FeatureCoomassie Brilliant Blue (R-250)Ponceau S
Limit of Detection ~50 ng~250 ng
Linear Dynamic Range Moderate to WideNarrow
Staining Time 30 minutes to overnight5-15 minutes
Reversibility No (with standard protocols)Yes
Compatibility with Mass Spectrometry YesYes (after thorough washing)
Primary Application In-gel protein visualization and quantificationRapid visualization of proteins on membranes (e.g., Western blot transfer check)
Color BlueRed

Experimental Protocols

Detailed methodologies for both staining procedures are provided below to ensure reproducibility and optimal results.

Coomassie Brilliant Blue R-250 Staining Protocol

This protocol is a standard procedure for staining proteins in polyacrylamide gels with Coomassie Brilliant Blue R-250.

Solutions Required:

  • Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

  • Destaining Solution: 30% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution and incubate for at least 1 hour with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for at least 2 hours to overnight with gentle agitation. The duration can be shortened by gently heating the solution.

  • Destaining: Remove the Staining Solution and add the Destaining Solution. Incubate with gentle agitation, changing the destain solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Ponceau S Staining Protocol

This protocol is a rapid method for the reversible staining of proteins, typically on nitrocellulose or PVDF membranes, but can also be used for a quick visualization on gels.

Solutions Required:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) Acetic Acid.

  • Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST).

Procedure:

  • Staining: After electrophoresis (and transfer, if applicable), immerse the gel or membrane in the Ponceau S Staining Solution for 5-15 minutes with gentle agitation.

  • Visualization: Protein bands will appear as red bands. The staining intensity is generally lower than that of Coomassie Blue.

  • Destaining/Washing: To remove the stain, simply wash the gel or membrane with deionized water or TBST until the red color disappears. This reversibility allows for subsequent downstream applications like Western blotting on the same membrane.

Experimental Workflow

The following diagram illustrates the key steps in a comparative experiment to validate protein gel staining with Coomassie Blue and Ponceau S.

G cluster_prep Sample Preparation & Electrophoresis cluster_staining Staining Protocols cluster_coomassie Coomassie Blue cluster_ponceau Ponceau S cluster_analysis Analysis p1 Protein Sample Preparation p2 SDS-PAGE p1->p2 c1 Fixation p2->c1 ps1 Staining p2->ps1 c2 Staining c1->c2 c3 Destaining c2->c3 a1 Gel/Membrane Imaging c3->a1 ps2 Washing (Reversible) ps1->ps2 ps2->a1 a2 Densitometry Analysis a1->a2 a3 Data Comparison a2->a3

Caption: Comparative workflow for Coomassie Blue and Ponceau S protein staining.

Signaling Pathways and Mechanism of Action

The interaction between the dyes and proteins is primarily non-covalent.

G cluster_coomassie Coomassie Blue Staining cluster_ponceau Ponceau S Staining Protein_C Protein (+ charge) Complex_C Protein-Dye Complex (Blue) Protein_C->Complex_C Ionic & van der Waals Interactions Coomassie Coomassie Dye (- charge) Coomassie->Complex_C Protein_P Protein (+ charge) Complex_P Protein-Dye Complex (Red) Protein_P->Complex_P Ionic Interactions Ponceau Ponceau S Dye (- charge) Ponceau->Complex_P

Caption: Mechanism of protein staining by Coomassie Blue and Ponceau S.

Coomassie Brilliant Blue: This anionic dye binds non-specifically to proteins, primarily through ionic interactions with basic amino acid residues (arginine, lysine, and histidine) and through van der Waals forces. In its unbound, acidic state, the dye is reddish-brown; upon binding to proteins, it transitions to a stable blue color.

Ponceau S: This is also an anionic dye that binds to the positive charges of basic amino acid residues in proteins. The interaction is weaker and reversible upon washing with a neutral or slightly basic buffer, which disrupts the ionic bonds.

References

A Comparative Guide to Total Protein Staining on Membranes: Ponceau S vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of successful protein transfer from a gel to a membrane is a critical checkpoint in the Western blot workflow. This guide provides a comprehensive comparison of the industry-standard Ponceau S stain with a framework for evaluating potential alternatives like Acid Red 266. Due to a lack of published data on this compound for membrane protein staining, this document outlines the necessary validation experiments required to compare it against the well-established performance of Ponceau S.

Executive Summary

Ponceau S is a widely used, rapid, and reversible anionic azo dye for the detection of total protein on nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes.[1] Its primary function is to provide a quick visual confirmation of transfer efficiency and to serve as a loading control for semi-quantitative analysis. While effective, its detection limit is around 200 ng, which may not be sufficient for low-abundance proteins.[2]

Currently, there is no readily available scientific literature or validated protocol for the use of this compound in membrane protein staining. As such, a direct comparison based on existing experimental data is not possible. This guide, therefore, serves two purposes: to provide a detailed overview of the established Ponceau S staining method and to present a validation workflow for any new potential staining reagent, using this compound as a hypothetical example.

Performance Comparison: Ponceau S vs. A Hypothetical Alternative (this compound)

The following table summarizes the known characteristics of Ponceau S and outlines the key performance indicators that would need to be experimentally determined for an alternative stain like this compound.

FeaturePonceau SThis compound (Hypothetical Data)
Binding Mechanism Binds non-covalently to positively charged amino acids and non-polar regions of proteins.To be determined.
Staining Time 1-10 minutes.[3][4]To be determined.
Reversibility Easily reversible with water, TBS-T, or mild alkaline solutions.[3][5]To be determined.
Detection Limit Approximately 200 ng.[2]To be determined.
Compatibility Nitrocellulose and PVDF membranes.[5] Not recommended for nylon membranes.[6]To be determined.
Downstream Effects Does not interfere with subsequent immunodetection when fully removed.[5][7]To be determined.
Linear Dynamic Range Suitable for total protein normalization in many applications.To be determined.

Experimental Protocols

Established Protocol for Ponceau S Staining

This protocol is a standard method for the reversible staining of proteins on nitrocellulose or PVDF membranes.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[1]

  • Destaining Solution: Deionized water or 1x Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).

  • Blotting membrane (Nitrocellulose or PVDF) with transferred proteins.

  • A clean container for staining.

Procedure:

  • Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water for about one minute to remove any residual transfer buffer.[1]

  • Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.[3][6]

  • Destaining: Remove the staining solution (which can often be reused) and wash the membrane with deionized water or TBS-T until the protein bands are clearly visible against a faint background.[1] Avoid over-washing, as this can lead to the loss of signal.[5]

  • Imaging: At this point, the membrane can be imaged to document the transfer efficiency.

  • Complete Destaining for Immunodetection: To proceed with Western blotting, the membrane must be thoroughly destained. Wash the membrane multiple times with TBS-T for 5-10 minutes each until the red stain is no longer visible.[3] The blocking step in immunodetection will also help in removing any residual Ponceau S stain.

Hypothetical Validation Protocol for a New Staining Reagent (e.g., this compound)

This protocol outlines the necessary steps to validate a new stain. It is based on the principles of the Ponceau S protocol and would require significant optimization.

Hypothetical Materials:

  • This compound Staining Solution: Start with a 0.1% (w/v) solution in 5% (v/v) acetic acid (to be optimized).

  • Destaining Solution: Deionized water and TBS-T.

  • Serial dilutions of a known protein standard (e.g., BSA) and a complex protein lysate.

  • Membranes (PVDF and nitrocellulose) with transferred proteins.

Validation Procedure:

  • Determine Optimal Staining and Destaining Times:

    • Prepare identical membranes with transferred protein lysates.

    • Incubate in the this compound solution for varying times (e.g., 1, 5, 10, 20 minutes).

    • Destain with water, documenting the clarity of bands and background at different time points.

  • Assess Sensitivity (Limit of Detection):

    • Transfer serial dilutions of a protein standard (e.g., from 1000 ng down to <50 ng) to a membrane.

    • Stain with the optimized protocol and determine the lowest protein amount that can be reliably detected. Compare this to Ponceau S staining on an identical membrane.

  • Confirm Reversibility:

    • Stain a membrane with multiple protein bands using the optimized protocol.

    • Image the stained membrane.

    • Perform a thorough destaining procedure with TBS-T.

    • Image the membrane again to confirm the complete removal of the stain.

  • Verify Compatibility with Immunodetection:

    • Prepare two identical blots with a protein lysate known to contain a specific target protein.

    • Stain one blot with the optimized this compound protocol, destain it completely, and then proceed with standard immunodetection for the target protein.

    • Process the second blot directly for immunodetection without any prior staining (control).

    • Compare the signal intensity of the target protein on both blots to ensure the staining and destaining process did not interfere with antibody binding.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the staining process and the validation workflow for a new staining reagent.

G cluster_0 Ponceau S Staining Workflow A Protein Transfer to Membrane B Brief Wash (DI Water) A->B C Incubate in Ponceau S Solution (1-10 min) B->C D Destain with DI Water/TBS-T C->D E Image for Documentation D->E F Complete Destain with TBS-T E->F G Proceed to Immunodetection F->G

Caption: A standard workflow for Ponceau S staining of Western blot membranes.

G cluster_1 Validation Workflow for a New Staining Reagent start Prepare Identical Blots (Lysate & Standard) opt_stain Optimize Staining & Destaining Time start->opt_stain sensitivity Determine Limit of Detection vs. Ponceau S start->sensitivity reversibility Confirm Complete Reversibility start->reversibility immuno Test Immunodetection Compatibility start->immuno decision Validation Successful? opt_stain->decision sensitivity->decision reversibility->decision immuno->decision adopt Adopt New Protocol decision->adopt Yes reject Reject Reagent decision->reject No

References

Validating Acid Red 266 for Muscle Tissue Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acid Red 266 and established histological stains for muscle tissue. While this compound is a versatile dye, its application in biological staining, particularly for muscle tissue, is not well-documented in scientific literature.[1] This guide, therefore, presents a framework for validating its specificity, alongside a detailed comparison with standard muscle tissue stains: Masson's Trichrome, Ponceau S, and Amido Black (Naphthol Blue Black).

Performance Comparison: An Overview

A direct quantitative comparison of this compound with established stains for muscle tissue is challenging due to the absence of published experimental data for this compound in this application. The following table summarizes the known characteristics of established stains and provides a hypothetical framework for evaluating this compound.

FeatureThis compound (Hypothetical)Masson's TrichromePonceau SAmido Black (Naphthol Blue Black)
Staining Principle Anionic dye binding to basic tissue components (proteins) through electrostatic interactions.Sequential application of acid dyes with different molecular weights to differentiate muscle from collagen.[2][3][4]Anionic dye that binds to positively charged amino groups and non-polar regions of proteins.[5]Anionic diazo dye that binds to cationic amino groups of proteins under acidic conditions.[6]
Primary Application To be determined.Differentiating muscle fibers (red) from collagen (blue/green) in tissue sections.[4]Reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.[5][7]Sensitive staining of proteins on gels and membranes; forensic enhancement of blood prints.[8][9][10][11]
Reported Specificity Unknown for muscle tissue.High for differentiating muscle and collagen.Non-specific protein stain.[12]High sensitivity for proteins in general.[10][13]
Reversibility To be determined.NoReversible with water washes.[5][7]Generally considered a permanent stain.
Detection Sensitivity To be determined.Qualitative assessment of tissue morphology.Around 250 nanograms of protein.[5]Can detect protein levels of 50ng.[10]

Experimental Protocols

Detailed methodologies for established staining techniques are provided below. A hypothetical protocol for validating this compound is also proposed, drawing parallels with existing acid dye staining procedures.

Hypothetical Validation Protocol for this compound

This proposed protocol is a starting point for researchers aiming to validate this compound for muscle tissue staining. Optimization of incubation times, dye concentration, and differentiation steps will be necessary.

  • Tissue Preparation:

    • Fix fresh muscle tissue in 10% neutral buffered formalin.

    • Process the tissue through graded alcohols and xylene.

    • Embed the tissue in paraffin (B1166041) wax and cut 5 µm sections.

    • Deparaffinize and rehydrate sections to water.

  • Staining Procedure:

    • Prepare a 0.5% (w/v) solution of this compound in 1% acetic acid.

    • Immerse slides in the this compound solution for 5-10 minutes.

    • Rinse briefly in 1% acetic acid.

    • (Optional Differentiation Step) Differentiate in 0.2% phosphomolybdic acid to potentially remove dye from collagen.

    • Rinse in distilled water.

    • Counterstain with a suitable nuclear stain (e.g., Weigert's hematoxylin).

    • Dehydrate, clear, and mount.

Masson's Trichrome Stain Protocol

This is a standard protocol for differentiating muscle and collagen.

  • Mordanting: Mordant sections in Bouin's solution at 56-60°C for 15 minutes or overnight at room temperature.[4]

  • Washing: Wash in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Plasma Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Washing: Rinse in deionized water.

  • Differentiation and Collagen Staining: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, then transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.

  • Final Rinse: Rinse briefly in 1% acetic acid solution.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results: Nuclei will be black, while cytoplasm and muscle will be red, and collagen will be blue.[14]

Ponceau S Staining Protocol (for Membranes)

This protocol is for the reversible staining of proteins on western blot membranes.[5]

  • Washing: After protein transfer, briefly rinse the membrane in deionized water.

  • Staining: Incubate the membrane in Ponceau S staining solution (typically 0.1% Ponceau S in 5% acetic acid) for 5-10 minutes at room temperature.[5]

  • Washing: Wash the membrane in deionized water for 1-5 minutes until distinct reddish-pink protein bands are visible.[5]

  • Destaining: To completely remove the stain, wash the membrane in 1X TBS-T several times for 5 minutes.[5]

Amido Black (Naphthol Blue Black) Staining Protocol (for Gels)

This protocol is for staining proteins in polyacrylamide gels.[6]

  • Fixation: Fix the gel in a solution of 40% methanol (B129727) and 10% acetic acid for at least 15 minutes.

  • Staining: Immerse the fixed gel in the staining solution (0.1% Naphthol Blue Black in 7% acetic acid) for 30-60 minutes with gentle agitation.[15]

  • Destaining: Transfer the gel to a destaining solution (7% acetic acid) and destain for several hours, changing the solution periodically, until protein bands are sharp against a clear background.[15]

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for tissue staining and a proposed validation pathway for this compound.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Fixation Fixation (Formalin) Processing Processing (Alcohol/Xylene) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (5µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Stain Staining (e.g., this compound) Deparaffinization->Stain Rinse Rinse (Acetic Acid) Stain->Rinse Differentiate Differentiation (Phosphomolybdic Acid) Rinse->Differentiate Counterstain Counterstain (Hematoxylin) Differentiate->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining of muscle tissue.

G Start Hypothesize this compound stains muscle tissue Protocol Develop Hypothetical Staining Protocol Start->Protocol Experiment Perform Staining on Muscle & Control Tissues (e.g., Collagen-rich) Protocol->Experiment Compare Compare with Established Stains (Masson's Trichrome) Experiment->Compare Analyze Analyze Specificity, Intensity, & Stability Compare->Analyze Validate Validated for Muscle Staining Analyze->Validate Specific Refine Refine Protocol Analyze->Refine Not Specific Refine->Protocol

Caption: Logical workflow for validating this compound specificity.

References

How does Acid Red 266 compare to other dyes for visualizing yeast cell walls?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of yeast cell walls is crucial for understanding fungal biology, screening antifungal agents, and monitoring cellular processes. While a variety of dyes are available for this purpose, a direct comparison of their performance is often lacking in scientific literature. This guide provides a comprehensive comparison of commonly used dyes for yeast cell wall staining, with a notable clarification on the role of Acid Red 266.

Initial research for this guide sought to compare this compound with other established dyes. However, an extensive review of scientific literature and product information did not yield any evidence of this compound being used for or validated for the visualization of yeast cell walls. Therefore, this guide will focus on a detailed comparison of well-established and effective dyes: Calcofluor White, Congo Red, and Wheat Germ Agglutinin (WGA) conjugates. Additionally, we include Trypan Blue, a dye traditionally used for viability testing that has shown utility in cell wall staining.

Performance Comparison of Yeast Cell Wall Dyes

The selection of an appropriate dye for yeast cell wall visualization depends on several factors, including the specific cell wall component of interest, the imaging setup available, and whether live or fixed cells are being studied. The following table summarizes the key characteristics of the most common dyes used in yeast research.

FeatureCalcofluor WhiteCongo RedWheat Germ Agglutinin (WGA) ConjugatesTrypan Blue
Target Molecule Chitin and Cellulose[1][2][3][4][5]Chitin and β-glucans[6][7][8]N-acetylglucosamine (chitin) and sialic acid[9][10][11][12]Chitin and yeast glucan[13][14]
Fluorescence Emission Blue (approx. 433 nm)[1]Red-Orange Fluorescence[15]Varies with conjugate (e.g., FITC, TRITC, CF® dyes)[10][16]Red (Excitation at 561 nm or 633 nm)[13]
Primary Application General cell wall and bud scar staining[4][5]Cell wall integrity and stress studies[6][8]Bud scar and cell membrane glycoprotein (B1211001) labeling[9][10]General cell wall staining, particularly for confocal microscopy[13]
Advantages Bright fluorescence, rapid staining[2]Can indicate cell wall stress[8]High specificity for chitin-rich areas, available in multiple colors[10]Good spectral properties for standard confocal setups, low background[13]
Disadvantages Non-specific binding to other polysaccharides[1][2]Can inhibit cell growth and affect cell wall structure[6][8], lower fluorescence intensity[15]Can be more expensive, may require specific buffers[12]Traditionally a viability stain, potential for confusion with dead cells[13]

Experimental Protocols

Accurate and reproducible staining requires standardized protocols. Below are detailed methodologies for each of the discussed dyes.

Calcofluor White Staining
  • Preparation of Staining Solution: Prepare a stock solution of Calcofluor White M2R at 1 mg/mL in distilled water. For working solutions, dilute the stock to 5-25 µM in a suitable buffer like PBS or in the cell culture medium.[4]

  • Cell Preparation: Harvest yeast cells by centrifugation and wash once with PBS. Resuspend the cells in PBS or growth medium.

  • Staining: Add the Calcofluor White working solution to the cell suspension. A drop of 10% potassium hydroxide (B78521) can be added to the slide to enhance visualization of fungal elements.[1][3]

  • Incubation: Incubate for 1 minute at room temperature, protected from light.[3] For liquid cultures, an incubation of 20 minutes at room temperature or 30°C with rocking is recommended.[4]

  • Visualization: Place a coverslip over the specimen on a glass slide. Examine under a fluorescence microscope with a UV light source (excitation ~355 nm).[1] Fungal elements will fluoresce bright green to blue.[1]

Congo Red Staining
  • Preparation of Staining Solution: Prepare a solution of Congo Red at a concentration of 0.1% in 1% formaldehyde (B43269) at pH 7.1.[15]

  • Cell Preparation: Harvest and wash yeast cells as described for Calcofluor White.

  • Staining: Resuspend the cell pellet in the Congo Red staining solution.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Visualization: Mount the stained cells on a microscope slide and observe using a fluorescence microscope. Yeast cells will exhibit a bright orange fluorescence.[15] Note that Congo Red can interfere with cell wall synthesis in living cells.[6][7]

Wheat Germ Agglutinin (WGA) Conjugate Staining
  • Preparation of Staining Solution: Reconstitute lyophilized WGA conjugate in water to a stock solution of 1 mg/mL. Dilute the stock solution in a recommended buffer (e.g., HBSS) to a working concentration of 50-100 µg/mL for yeast cells.[12]

  • Cell Preparation: Wash cells twice with a suitable buffer.[12]

  • Staining: Incubate the cells with the WGA staining solution for 10-30 minutes at room temperature, protected from light.[12]

  • Washing: Wash the cells twice with the buffer used for staining to remove unbound conjugate.[12]

  • Visualization: Resuspend the cells in buffer and image using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. WGA specifically stains bud scars in budding yeast.[10]

Trypan Blue Staining
  • Preparation of Staining Solution: Prepare a working solution of Trypan Blue at a final concentration of 10 µg/mL in PBS.[13]

  • Cell Preparation: Collect yeast cells by centrifugation and resuspend in PBS to an OD600 of 1.[13]

  • Staining: Add the Trypan Blue working solution directly to the cells in the tube or on the slide. Staining is immediate, and no incubation time is required.[13]

  • Washing (Optional): Additional washing steps have minimal effect on background fluorescence.[13]

  • Visualization: Image the cells using a confocal microscope with excitation at 561 nm or 633 nm.[13] The cell wall will emit a strong red fluorescence.[13]

Visualizing Experimental Workflows and Interactions

To further clarify the processes and interactions involved in yeast cell wall staining, the following diagrams have been generated using Graphviz.

G cluster_prep Cell Preparation cluster_staining Staining cluster_vis Visualization Harvest Harvest Yeast Cells Wash Wash with Buffer Harvest->Wash Resuspend Resuspend in Buffer/Medium Wash->Resuspend Add_Dye Add Staining Solution Resuspend->Add_Dye Incubate Incubate (if required) Add_Dye->Incubate Mount Mount on Slide Incubate->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for staining yeast cell walls.

G CW Calcofluor White Chitin Chitin CW->Chitin binds CR Congo Red CR->Chitin binds Glucan β-Glucan CR->Glucan binds WGA WGA Conjugates Mannoprotein Mannoprotein (N-acetylglucosamine) WGA->Mannoprotein binds TB Trypan Blue TB->Chitin binds TB->Glucan binds YCW Yeast Cell Wall YCW->Chitin YCW->Glucan YCW->Mannoprotein

Caption: Interaction of dyes with yeast cell wall components.

References

A Comparative Guide to the Performance of Acid Red 266 in Different Histological Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Dyes and Fixation

Acid dyes, such as Acid Red 266, are anionic and bind to cationic components of the cell, primarily the cytoplasm and connective tissue proteins. The effectiveness of this binding and the resulting staining quality are heavily dependent on the method of tissue fixation. Fixatives act to preserve tissue structure by cross-linking proteins or by coagulation and precipitation. These different mechanisms of action can significantly alter the chemical environment of the tissue and, consequently, its affinity for various stains.

Comparative Analysis of Common Fixatives

The choice of fixative can impact several parameters of staining, including intensity, color retention, and the preservation of morphological details. The following table summarizes the characteristics of several common fixatives and their likely effects on staining with an acid dye like this compound.

FixativeMechanism of ActionAnticipated Advantages for this compound StainingAnticipated Disadvantages for this compound Staining
10% Neutral Buffered Formalin (NBF) Cross-linkingExcellent preservation of morphology; good overall tissue integrity.[1][2]May mask some protein binding sites, potentially reducing staining intensity.[3]
Alcohol-Based Fixatives (e.g., 70% Ethanol) Coagulant/PrecipitantMay enhance the binding of some acid dyes by exposing more cationic sites.[1][4]Can cause tissue shrinkage and brittleness; may result in weaker and patchier staining.[2][4]
Bouin's Solution Cross-linking & PrecipitantOften provides brilliant staining with trichrome methods; preserves glycogen (B147801) well.[5][6]Lyses red blood cells; tissue requires washing to remove picric acid, which can affect subsequent staining.[5]
Carnoy's Fixative Coagulant/PrecipitantRapid fixation; good preservation of nuclei and nucleic acids.[6]Causes significant tissue shrinkage; lyses red blood cells.[5]
Zenker's Fixative Cross-linking & PrecipitantExcellent nuclear detail; good results with many special stains.[5]Contains mercuric chloride, requiring pigment removal and special disposal; can be an intolerant agent.[5]

Experimental Protocols for Performance Evaluation

To empirically determine the optimal fixative for use with this compound, a systematic comparison is recommended. The following is a generalized experimental protocol.

I. Tissue Preparation and Fixation
  • Tissue Procurement: Obtain fresh tissue specimens and divide them into sections of comparable size and thickness.

  • Fixation: Immerse the tissue sections in at least 20 times their volume of the selected fixatives (e.g., 10% NBF, 70% Ethanol (B145695), Bouin's Solution, Carnoy's Fixative, Zenker's Fixative) for a standardized duration (e.g., 24 hours) at room temperature.

  • Post-Fixation Treatment:

    • For tissues fixed in Bouin's solution, wash in several changes of 70% ethanol until the yellow color of picric acid is removed.[5]

    • For tissues fixed in Zenker's solution, treat sections with iodine and sodium thiosulfate (B1220275) to remove mercury pigment prior to staining.

  • Processing: Dehydrate the fixed tissues through a graded series of alcohols, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections and mount them on positively charged slides.

II. Staining Procedure with this compound
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to distilled water.

  • Staining: Immerse slides in the this compound working solution for a predetermined optimal time.

  • Differentiation: If necessary, briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid) to remove excess stain and enhance contrast.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

III. Performance Assessment
  • Microscopic Examination: Evaluate the stained sections under a light microscope.

  • Quantitative Analysis:

    • Staining Intensity: Measure the optical density of stained structures using image analysis software.

    • Color Retention: Assess the stability of the stain over time and after exposure to light.

  • Morphological Preservation: Score the preservation of cellular and tissue architecture on a semi-quantitative scale.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for a comparative study of this compound performance with different fixatives.

G cluster_0 Tissue Preparation cluster_1 Staining Protocol cluster_2 Performance Evaluation cluster_3 Outcome Tissue_Procurement Tissue_Procurement Fixation_Comparison Fixation (NBF, Ethanol, Bouin's, Carnoy's, Zenker's) Tissue_Procurement->Fixation_Comparison Post_Fixation Post_Fixation Fixation_Comparison->Post_Fixation Processing Processing Post_Fixation->Processing Sectioning Sectioning Processing->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Staining_AR266 Staining_AR266 Deparaffinization->Staining_AR266 Staining with this compound Differentiation Differentiation Staining_AR266->Differentiation Dehydration_Mounting Dehydration_Mounting Differentiation->Dehydration_Mounting Microscopic_Exam Microscopic_Exam Dehydration_Mounting->Microscopic_Exam Quantitative_Analysis Quantitative_Analysis Microscopic_Exam->Quantitative_Analysis Staining Intensity & Color Retention Morphological_Analysis Morphological_Analysis Microscopic_Exam->Morphological_Analysis Architectural Preservation Optimal_Fixative Optimal_Fixative Quantitative_Analysis->Optimal_Fixative Morphological_Analysis->Optimal_Fixative

Caption: Experimental workflow for comparing this compound performance in different fixatives.

Conclusion

The optimal fixative for use with this compound will likely depend on the specific tissue type and the desired balance between morphological preservation and staining intensity. While 10% neutral buffered formalin is a standard choice for excellent structural preservation, alcohol-based fixatives might offer enhanced staining in certain applications. For specialized applications requiring brilliant cytoplasmic staining, Bouin's solution could be a valuable alternative, provided the necessary post-fixation steps are performed. Empirical testing, as outlined in the suggested protocol, is the most reliable method to determine the best fixative for a particular research need. This guide provides a foundational framework for researchers to conduct such comparative studies and optimize their histological staining protocols with this compound.

References

A Comparative Guide to Total Protein Stains for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of total protein is a cornerstone of reliable and reproducible experimental results. This guide provides a comprehensive comparison of three widely used total protein stains: Coomassie Brilliant Blue, Ponceau S, and Amido Black. The information presented herein is based on experimental data to facilitate the selection of the most appropriate staining method for your specific research needs.

While the user's initial topic of interest was Acid Red 266, a thorough review of scientific literature indicates that this dye is not a validated or commonly used stain for quantitative total protein analysis. Therefore, this guide focuses on established and well-documented alternatives.

Performance Comparison of Total Protein Stains

The selection of a protein stain is critical for accurate downstream applications, such as total protein normalization in Western blotting. The ideal stain should offer high sensitivity, a broad linear dynamic range, and compatibility with subsequent analytical methods. The following table summarizes the key quantitative performance characteristics of Coomassie Brilliant Blue, Ponceau S, and Amido Black.

FeatureCoomassie Brilliant Blue (R-250)Ponceau SAmido Black 10B
Sensitivity (Limit of Detection) ~50 ng[1][2]~100 - 250 ng[1][3][4]~50 ng[1]
Linear Dynamic Range Good quantitative linearity; specific ranges vary by formulation (e.g., 5-500 ng for some commercial versions)[4][5]Good for semi-quantitative estimation; broader linear range than housekeeping proteins[5]Reported linear range of 1-24 µg[5]
Reversibility Generally considered irreversible; can interfere with subsequent immunodetection[3][6]Easily and fully reversible with water or buffer washes[1]Generally considered irreversible or difficult to fully reverse; may interfere with immunodetection[1][6]
Staining Time Minutes to hours[2]Minutes[1]Minutes[1]
Compatibility with Membranes PVDF (primarily); not ideal for nitrocellulose due to high background[2]Nitrocellulose, PVDF, Cellulose Acetate[1]Nitrocellulose, PVDF, Nylon[1]
Downstream Applications Can be compatible with mass spectrometry, but may require extensive destaining. Interferes with immunodetection.[4]Fully compatible with subsequent immunodetection (Western blotting).[1]May interfere with immunodetection. Preferred for protein sequencing due to mild conditions.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol 1: Coomassie Brilliant Blue R-250 Staining

This protocol is suitable for staining proteins in polyacrylamide gels.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Polyacrylamide gel with separated proteins.

Procedure:

  • Following electrophoresis, place the gel in the Coomassie Staining Solution and incubate for at least 1 hour with gentle agitation.

  • Remove the staining solution.

  • Add Destaining Solution and agitate gently. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.

  • Image the gel for documentation and densitometric analysis.

Protocol 2: Ponceau S Staining for Membranes

This protocol is designed for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBS-T).

  • Blotting membrane with transferred proteins.

Procedure:

  • After protein transfer, briefly rinse the membrane in deionized water.

  • Immerse the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.

  • Wash the membrane with deionized water for 1-5 minutes until the red protein bands are visible against a clear background.

  • The membrane can be imaged at this stage.

  • To proceed with immunodetection, completely destain the membrane by washing with TBS-T until all visible red stain is removed.

Protocol 3: Amido Black 10B Staining for Membranes

This protocol is suitable for sensitive, generally permanent staining of proteins on nitrocellulose or PVDF membranes.

Materials:

  • Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B, 40% (v/v) ethanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid.

  • Blotting membrane with transferred proteins.

Procedure:

  • Following protein transfer, briefly wash the membrane with deionized water.

  • Immerse the membrane in the Amido Black Staining Solution for 1-5 minutes with gentle agitation.

  • Transfer the membrane to the Destaining Solution and wash for approximately 5 minutes, or until the protein bands appear as dark blue-black against a lighter background.

  • Rinse the membrane thoroughly with deionized water.

  • Image the stained membrane for analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the total protein staining process, from sample preparation to final analysis.

Experimental_Workflow_Total_Protein_Staining cluster_electrophoresis Protein Separation cluster_transfer Blotting cluster_staining Staining & Analysis A Sample Preparation (Lysis & Quantification) B SDS-PAGE A->B C Protein Transfer (to Membrane) B->C D Total Protein Staining C->D E Imaging & Densitometry D->E F Quantitative Analysis E->F

General workflow for total protein staining and quantification.

Staining_Process_Comparison cluster_ponceau Ponceau S Workflow cluster_amido_coomassie Amido Black / Coomassie Workflow P1 Stain (5-10 min) P2 Wash (Water) P1->P2 P3 Image P2->P3 P4 Destain (TBS-T) P3->P4 P5 Immunodetection P4->P5 AC1 Stain (1-60+ min) AC2 Destain (Solvent) AC1->AC2 AC3 Image & Quantify AC2->AC3

Comparison of reversible (Ponceau S) and irreversible staining workflows.

References

Comparative analysis of the photostability of Acid Red 266 and other red fluorophores.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical for obtaining reliable and reproducible data in fluorescence-based applications. A key performance metric for these probes is their photostability—the ability to resist photochemical degradation upon exposure to light. High photostability allows for longer imaging times and more robust quantitative analysis. This guide provides a comparative analysis of the photostability of Acid Red 266 and other commonly used red fluorophores, supported by available data and detailed experimental protocols.

Photostability of this compound: An Overview

This compound is a monoazo dye, a class of colorants widely used in the textile industry. While extensive data on its use as a fluorescent probe in microscopy is limited, its photostability is typically characterized by its lightfastness. Azo dyes are known to be susceptible to photodegradation through photo-oxidative or photo-reductive processes, which can lead to the cleavage of the characteristic azo bond (-N=N-), resulting in a loss of color.[1][2]

For this compound, semi-quantitative photostability data is available through the Blue Wool Scale, a standard measure of lightfastness in the textile industry ranging from 1 (very poor) to 8 (excellent). This compound has a reported lightfastness rating of 6 on this scale.[3][4]

Comparative Photostability of Red Fluorophores

Direct quantitative comparison of photostability across different studies can be challenging due to variations in experimental conditions. However, the following table summarizes available data for a range of commonly used red fluorophores to provide a comparative overview.

FluorophoreTypePhotobleaching Quantum Yield (Φb)Half-life (t1/2)Relative Photostability
This compound Azo DyeData not availableData not availableLightfastness rating of 6 (out of 8)[3][4]
Alexa Fluor 568 RhodamineData not availableData not availableGenerally considered more photostable than FITC
Alexa Fluor 647 CyanineData not availableData not availableMore photostable than Cy5
ATTO 565 CarbopyronineData not availableData not availableKnown for exceptional thermal and photo-stability
ATTO 647N CarbopyronineData not availableData not availableHigh photostability
Texas Red RhodamineData not availableData not availableKnown for its stability and resistance to photobleaching
mCherry Fluorescent ProteinData not available87.97 ± 0.86 s (under 200 μW laser illumination)One of the most photostable red fluorescent proteins[5]
mKate2 Fluorescent ProteinData not availableData not availableMore photostable than mRaspberry
mOrange2 Fluorescent ProteinData not available25-fold more photostable than mOrange-
TagRFP-T Fluorescent ProteinData not available9-fold more photostable than TagRFP-

Mechanisms of Photodegradation

The photodegradation of fluorophores, or photobleaching, is an irreversible process that renders them non-fluorescent. For azo dyes like this compound, the process is often initiated by the absorption of light, which can lead to the generation of reactive oxygen species (ROS) that attack the chromophore, primarily cleaving the azo bond.[1]

For many fluorescent probes used in microscopy, photobleaching is often initiated from the excited triplet state. After excitation to a singlet state, a fraction of molecules can transition to a long-lived triplet state. From here, they can react with molecular oxygen to produce ROS, which then chemically alter the fluorophore, destroying its fluorescence.

cluster_0 Generalized Photodegradation of Azo Dyes Azo_Dye Azo Dye (Ground State) Excited_Azo_Dye Excited Azo Dye Azo_Dye->Excited_Azo_Dye Light Absorption (hν) ROS Reactive Oxygen Species (ROS) Excited_Azo_Dye->ROS Energy Transfer to O₂ Degradation_Products Degradation Products (Colorless) Excited_Azo_Dye->Degradation_Products Direct Photoreaction ROS->Degradation_Products Reaction with Azo Dye

Generalized photodegradation pathway for azo dyes.

Experimental Protocols

To facilitate direct and accurate comparisons of photostability, a standardized experimental protocol is essential. The following method outlines a procedure for measuring the photobleaching half-life of a fluorophore using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-life (t1/2)

Objective: To determine the rate of photobleaching for a fluorescent dye under constant illumination.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED).

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens appropriate for the sample.

  • Fluorophore solutions of interest (e.g., this compound and other red fluorophores) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye in the desired buffer.

    • To immobilize the dye, you can either prepare a thin film of the dye solution on a microscope slide and let it dry, or embed the dye in a polymer matrix such as polyacrylamide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at a fixed frame rate. The total acquisition time should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.

cluster_1 Experimental Workflow for Photostability Measurement A Sample Preparation (Immobilized Dye) B Microscope Setup (Constant Illumination) A->B C Image Acquisition (Time-lapse) B->C D Data Analysis (Measure Intensity vs. Time) C->D E Determine Half-life (t½) D->E

Workflow for determining the photostability of a dye.

Conclusion

While this compound demonstrates good lightfastness in textile applications, its suitability as a fluorescent probe for research and drug development requires further quantitative evaluation of its photostability in a microscopy context. For applications demanding high photostability and prolonged imaging, well-characterized fluorophores such as the Alexa Fluor and ATTO dyes, or specific photostable fluorescent proteins like mCherry, are recommended. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative photostability analysis, ensuring the selection of the most appropriate red fluorophore for their specific experimental needs.

References

Assessing the Binding Affinity of Acid Red Dyes to Serum Albumins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of anionic azo dyes, specifically focusing on compounds structurally related to Acid Red 266, with different types of proteins. Due to a lack of available quantitative data for this compound, this document leverages experimental findings from closely related 'Acid Red' dyes to provide insights into their potential interactions with key biological macromolecules. The primary focus of this guide is on the binding interactions with serum albumins, as these proteins are extensively studied as carriers for a variety of small molecules.

The interaction between small molecules, such as dyes, and proteins is a critical area of study in toxicology, pharmacology, and diagnostics. The binding affinity, often quantified by the binding constant (K) or the dissociation constant (Kd), dictates the distribution, metabolism, and potential biological effects of these molecules. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides a visual representation of a typical experimental workflow.

Quantitative Binding Affinity Data

The following table summarizes the experimentally determined binding constants for the interaction of two Acid Red dyes with human and bovine serum albumin. These interactions are primarily driven by hydrophobic forces and hydrogen bonding.

DyeProteinMethodBinding Constant (K) in M⁻¹Temperature (K)Reference
C.I. Acid Red 2Human Serum AlbuminFluorescence Spectroscopy2.557 x 10⁵298[1]
C.I. Acid Red 2Human Serum AlbuminFluorescence Spectroscopy2.461 x 10⁵304[1]
C.I. Acid Red 2Human Serum AlbuminFluorescence Spectroscopy2.383 x 10⁵310[1]
Allura RedBovine Serum AlbuminFluorescence Spectroscopy3.26 x 10⁴ - 8.08 x 10⁴Not Specified[2]

Disclaimer: The data presented above is for dyes structurally related to this compound. The binding affinity of this compound may vary.

Experimental Protocols

The determination of binding affinities between dyes and proteins can be accomplished through various biophysical techniques. Fluorescence spectroscopy is a widely used method due to its high sensitivity and the intrinsic fluorescence of proteins containing tryptophan and tyrosine residues.

Detailed Protocol for Fluorescence Spectroscopy

This protocol outlines the steps to determine the binding affinity of an Acid Red dye to a serum albumin protein.

1. Materials and Reagents:

  • Purified protein (e.g., Human Serum Albumin, Bovine Serum Albumin)
  • Acid Red dye (e.g., Acid Red 2)
  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
  • High-purity water
  • Spectrofluorometer
  • Quartz cuvettes (1 cm path length)
  • Micropipettes

2. Preparation of Solutions:

  • Protein Stock Solution: Prepare a stock solution of the protein (e.g., 1 x 10⁻⁵ M) in the phosphate buffer. The exact concentration should be determined spectrophotometrically.
  • Dye Stock Solution: Prepare a stock solution of the Acid Red dye (e.g., 1 x 10⁻³ M) in the same phosphate buffer.
  • Working Solutions: Prepare a series of solutions with a constant concentration of the protein and varying concentrations of the dye by adding aliquots of the dye stock solution to the protein solution. Ensure the final volume is the same for all samples. A control sample with only the protein solution should also be prepared.

3. Spectrofluorometric Measurement:

  • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan and tyrosine residues in the protein).
  • Set the emission wavelength range from 300 nm to 500 nm.
  • Record the fluorescence emission spectrum for the protein solution alone and for each of the protein-dye mixtures.
  • Perform a blank correction using the phosphate buffer.

4. Data Analysis:

  • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.
  • For static quenching, the binding constant (K) and the number of binding sites (n) can be calculated using the following equation: log[(F₀ - F) / F] = logK + nlog[Q] where F₀ and F are the fluorescence intensities of the protein in the absence and presence of the quencher (dye), respectively, and [Q] is the concentration of the quencher.
  • A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line, from which the binding constant (K) and the number of binding sites (n) can be determined from the intercept and slope, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the binding affinity of a dye to a protein using fluorescence spectroscopy.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution prep_samples Prepare Protein-Dye Mixtures prep_protein->prep_samples prep_dye Prepare Dye Stock Solution prep_dye->prep_samples set_params Set Spectrofluorometer Parameters (Excitation: 280nm, Emission: 300-500nm) prep_samples->set_params measure_spectra Record Fluorescence Spectra set_params->measure_spectra plot_data Plot log[(F₀-F)/F] vs. log[Q] measure_spectra->plot_data calculate_k Calculate Binding Constant (K) and Binding Sites (n) plot_data->calculate_k

Caption: Experimental workflow for determining dye-protein binding affinity using fluorescence spectroscopy.

Conclusion

This guide provides a framework for assessing the binding affinity of Acid Red dyes to proteins, with a specific focus on serum albumins. While direct quantitative data for this compound remains elusive in the reviewed literature, the analysis of structurally similar compounds offers valuable comparative insights. The provided experimental protocol for fluorescence spectroscopy serves as a practical guide for researchers aiming to conduct their own binding affinity studies. The visualization of the experimental workflow further clarifies the process. For professionals in drug development and toxicology, understanding the potential for protein binding is crucial for predicting the behavior and potential effects of small molecules in biological systems. Further research is warranted to determine the specific binding characteristics of this compound with a broader range of proteins.

References

Navigating the Landscape of Cellular Staining: An Analysis of Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately visualize and quantify cellular components is paramount. This often relies on the use of specific dyes and staining protocols. While a multitude of staining reagents are well-established and validated, the exploration of new dyes is a continuous effort in the scientific community. This guide addresses the topic of an inter-laboratory validation of an Acid Red 266 staining protocol, a query of interest for those seeking alternative or novel staining methods.

This compound: A Dye with Limited Biological Application Data

This compound is a synthetic dye belonging to the acid dye category.[1][2][3][4][5] These dyes are characterized by their anionic nature, which allows them to bind to cationic (positively charged) components within tissues, primarily proteins.[6] This property makes them useful in various industrial applications, such as dyeing textiles, leather, and paper.[2][3]

However, a thorough review of scientific literature reveals a significant lack of information regarding the use of this compound in biological staining protocols for cellular analysis. Searches for established protocols, inter-laboratory validation studies, or comparative data with other common biological stains have not yielded any specific results. This suggests that this compound is not a commonly employed reagent in the fields of biological research, life sciences, or drug development for applications such as quantifying cell density or visualizing cellular structures.

The Importance of Inter-Laboratory Validation for Staining Protocols

Inter-laboratory validation, also known as a ring trial, is a critical process for standardizing experimental protocols and ensuring their reproducibility and reliability across different laboratories. This process typically involves multiple independent laboratories performing the same experiment using the same protocol and materials to assess the level of agreement in their results. A high degree of concordance indicates a robust and reliable protocol.

The workflow for an inter-laboratory validation of a staining protocol would generally involve the following key stages:

G cluster_0 Phase 1: Protocol Development & Standardization cluster_1 Phase 2: Inter-Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Develop a detailed staining protocol P2 Define standardized materials and reagents P1->P2 P3 Establish clear endpoint measurements P2->P3 L1 Distribute protocol and materials to participating labs P3->L1 L2 Labs perform staining and data collection L1->L2 L3 Submit data to coordinating center L2->L3 D1 Statistical analysis of inter-laboratory data L3->D1 D2 Assess reproducibility and robustness D1->D2 D3 Publish validation report and standardized protocol D2->D3

Caption: A generalized workflow for the inter-laboratory validation of a staining protocol.

Comparison with Established Staining Methods

In the absence of data for this compound, a direct comparison with established staining methods for cell quantification is not feasible. However, to provide context for researchers, the following table outlines some commonly used stains for assessing cell number and viability, which would be the typical comparators in a validation study.

Staining MethodPrincipleCommon ApplicationsAdvantagesDisadvantages
Trypan Blue Membrane exclusion dye; stains cells with compromised membranes blue.Cell counting and viability assessment.Simple, rapid, and inexpensive.Subjective; only assesses membrane integrity.
Crystal Violet Staining Stains the nuclei and cytoplasm of adherent cells purple.Quantification of total cell number in culture.Simple, sensitive, and cost-effective.Stains both live and dead cells; requires cell fixation.
MTT/XTT/MTS Assays Tetrazolium salts are reduced by metabolically active cells to form a colored formazan (B1609692) product.Cell proliferation and cytotoxicity assays.Quantitative, high-throughput compatible.Indirect measure of cell number; can be affected by metabolic activity.
Hoechst/DAPI Staining Fluorescent dyes that bind to DNA in the nucleus.Nuclear counterstaining, cell counting by imaging.High specificity for DNA; suitable for fixed and live cells.Requires a fluorescence microscope.

Experimental Protocols for Common Staining Methods

For illustrative purposes, a generalized protocol for Crystal Violet staining, a common method for quantifying total cell number, is provided below.

Generalized Crystal Violet Staining Protocol

  • Cell Seeding: Plate cells in a multi-well plate and culture until desired confluency.

  • Aspiration: Carefully remove the culture medium.

  • Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS).

  • Fixation: Add a fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.

  • Washing: Wash the fixed cells with deionized water.

  • Staining: Add 0.1% Crystal Violet solution and incubate for 20-30 minutes at room temperature.

  • Washing: Thoroughly wash the stained cells with deionized water to remove excess stain.

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 570-590 nm) using a plate reader.

G start Start: Seed Cells wash1 Wash with PBS start->wash1 fix Fix Cells wash1->fix wash2 Wash with Water fix->wash2 stain Stain with Crystal Violet wash2->stain wash3 Wash with Water stain->wash3 solubilize Solubilize Stain wash3->solubilize read Measure Absorbance solubilize->read

Caption: A typical experimental workflow for Crystal Violet cell staining.

Conclusion

While the initial inquiry into an inter-laboratory validation of an this compound staining protocol is a valid scientific question, the current body of scientific literature does not support its use in a biological context for cellular analysis. Researchers seeking to quantify or visualize cells are encouraged to utilize well-established and validated methods for which extensive data and standardized protocols are available. The principles of inter-laboratory validation remain a cornerstone of robust scientific practice and should be applied to any novel staining protocol before its widespread adoption.

References

The Enigma of Acid Red 266 in Biological Staining: A Cost-Effectiveness Quandary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical decision impacting experimental outcomes and budget allocation. This guide provides a comparative analysis of the cost of Acid Red 266 against commonly used red dyes in histology and cytology. However, a comprehensive cost-effectiveness evaluation is currently impossible due to a significant lack of published data on the performance of this compound as a biological stain.

While some suppliers list this compound as a "multifunctional dye" with potential applications in biological experiments, extensive research has yielded no specific protocols, performance data, or peer-reviewed publications demonstrating its efficacy in staining cells or tissues for microscopic analysis. Its primary documented use lies within the textile and leather industries.[1][2][3][4][5] This critical information gap prevents a true cost-effectiveness comparison, as the "effectiveness" component remains entirely unquantified.

This guide, therefore, will focus on presenting a clear cost comparison of the raw dye materials and detailing the established protocols for widely used staining methods that employ red dyes. This will allow researchers to make informed decisions based on the current, evidence-based landscape of biological staining.

Cost Analysis of Staining Reagents

The following table summarizes the approximate cost per gram of this compound and other red and contrasting dyes commonly used in biological staining procedures. Prices are based on information from various suppliers and may vary.

DyeSupplier Example(s)Price per Gram (USD)
This compound Sigma-Aldrich$197.00
Eosin YThermo Fisher Scientific, GoldBio$1.71 - $1.78
Acid FuchsinLadd Research, Sigma-Aldrich$2.50 - $3.96
Light Green SF YellowishCP Lab Safety, Sigma-Aldrich$5.54 - $6.16
Aniline BlueChem-Impex, The Lab Depot$1.60 - $3.89
HematoxylinRPI, The Lab Depot$4.30 - $13.74

As the data clearly indicates, this compound is substantially more expensive than the established red dyes used in routine histology and specialized staining methods.

Established Staining Protocols Employing Red Dyes

For a practical comparison, two of the most common histological staining methods utilizing a red counterstain are the Hematoxylin and Eosin (H&E) stain and the Masson's Trichrome stain.

Hematoxylin and Eosin (H&E) Staining

The H&E stain is the cornerstone of histopathology, providing a broad overview of tissue morphology. Hematoxylin stains cell nuclei a purplish-blue, while Eosin Y stains the cytoplasm and extracellular matrix in varying shades of pink and red.[3][6]

Experimental Workflow for H&E Staining:

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Water Rehydration->Wash_H2O Hematoxylin Hematoxylin Staining (Nuclei) Wash_H2O->Hematoxylin Bluing Bluing (e.g., Scott's Tap Water) Hematoxylin->Bluing Eosin Eosin Y Staining (Cytoplasm) Bluing->Eosin Dehydration Dehydration (Graded Alcohols) Eosin->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Figure 1. A generalized workflow for Hematoxylin and Eosin (H&E) staining of paraffin-embedded tissue sections.

Masson's Trichrome Staining

Masson's Trichrome is a differential stain used to distinguish collagen fibers from other tissue components, such as muscle and cytoplasm. It typically results in black or dark blue nuclei, red cytoplasm and muscle, and blue or green collagen. The red component is often a mixture including Acid Fuchsin.

Experimental Workflow for Masson's Trichrome Staining:

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Mordanting Mordanting (e.g., Bouin's Solution) Rehydration->Mordanting Hematoxylin Weigert's Hematoxylin (Nuclei) Mordanting->Hematoxylin Biebrich_Scarlet Biebrich Scarlet-Acid Fuchsin (Cytoplasm, Muscle) Hematoxylin->Biebrich_Scarlet Phospho_Acid Phosphotungstic/ Phosphomolybdic Acid Biebrich_Scarlet->Phospho_Acid Aniline_Blue Aniline Blue/Light Green (Collagen) Phospho_Acid->Aniline_Blue Acetic_Acid Acetic Acid Rinse Aniline_Blue->Acetic_Acid Dehydration Dehydration (Graded Alcohols) Acetic_Acid->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Figure 2. A generalized workflow for Masson's Trichrome staining of paraffin-embedded tissue sections.

Conclusion: An Unanswered Question in Histological Staining

Based on current evidence, this compound cannot be considered a cost-effective alternative to established biological stains. Its significantly higher price point, combined with a complete lack of performance data in a research setting, renders it an unknown and economically unviable option for histology and cytology laboratories.

Researchers are advised to rely on well-documented and validated stains such as Eosin Y and Acid Fuchsin for their red-dye staining needs. The experimental protocols provided for H&E and Masson's Trichrome staining serve as a reference for standard procedures that yield reliable and reproducible results. Should data on the biological staining properties of this compound become available in the future, a re-evaluation of its cost-effectiveness would be warranted. Until then, it remains a dye of the textile world, not the laboratory bench.

References

Safety Operating Guide

Proper Disposal of Acid Red 266: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of Acid Red 266, a synthetic azo dye commonly used in research and various industrial applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. While not classified as a hazardous material for transportation, it can cause skin and eye irritation.[1][2][3] In case of accidental release, personnel should wear appropriate personal protective equipment (PPE), including chemical safety goggles, rubber gloves, and an approved respirator, especially in non-ventilated areas.[1] Spills should be cleaned up promptly by vacuuming or sweeping up the material and placing it into a suitable, labeled container for disposal to avoid generating dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be handled as hazardous waste unless explicitly determined otherwise by an institution's environmental health and safety (EH&S) office.[4] The following steps outline the recommended procedure for its disposal:

  • Waste Identification and Classification: Treat all unwanted this compound, including expired product, contaminated materials, and spill cleanup debris, as hazardous chemical waste.[4] Chemical waste generators are responsible for correctly identifying and classifying the waste they produce.[1]

  • Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[5] Store this compound waste separately from incompatible materials such as strong oxidizing and reducing agents.[1] Specifically, keep acids and bases in separate containers and away from cyanides or sulfides.[6]

  • Container Selection and Labeling:

    • Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[7] The original container, if in good condition, is an ideal choice.[6]

    • Ensure the container has a secure, leak-proof cap and is free from damage or deterioration.[5][6]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards.[7]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • Keep waste containers closed at all times, except when adding or removing waste.[4][7]

    • The SAA should be inspected weekly for any signs of leakage.[6]

  • Scheduling Waste Pickup: Do not dispose of this compound down the drain or in regular trash.[4][8] Contact your institution's environmental health and safety department (EH&S) to schedule a pickup for the hazardous waste.[7][9] They will ensure its final disposal is conducted at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.

ParameterValue/SpecificationSource
Chemical Formula C17H10ClF3N3NaO4S[1]
Molecular Weight 467.78 g/mol [1]
CAS Number 57741-47-6[1]
pH of Aqueous Solutions Not to be disposed via sink if pH ≤ 2 or ≥ 12.5[7]
Maximum SAA Liquid Waste 55 gallons[7]
Maximum SAA Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[7]

Experimental Protocols

The procedures outlined in this guide are based on established laboratory safety and hazardous waste management protocols. No novel experimental data is presented. The core methodology for safe disposal relies on the principles of waste minimization, proper segregation, secure containment, and compliant disposal through a certified hazardous waste management program.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.

A Waste Generation (Unused/Contaminated this compound) B Identify as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Select Appropriate Container (Chemically compatible, leak-proof) C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Weekly Inspection of SAA F->H I Contact EH&S for Waste Pickup F->I When container is full or no longer needed J EH&S Transports for Final Disposal I->J

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Acid Red 266

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acid Red 266, a powdered azo dye. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Immediate Safety and Hazard Information

This compound is a red, powdered azo dye that can present several hazards upon exposure. It is crucial to handle this substance with care to avoid adverse health effects.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal discomfort.[1]

In the event of exposure, immediate first aid is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and inhalation of this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from dust and splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Respiratory Protection NIOSH-approved respiratorPrevents inhalation of fine dye powder.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan for Handling this compound

A systematic approach to handling powdered dyes is essential to minimize the generation of dust and prevent exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Designate Work Area Designate Work Area Don PPE Don PPE Designate Work Area->Don PPE Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Weighing Weighing Prepare Spill Kit->Weighing Dissolving Dissolving Weighing->Dissolving Clean Work Area Clean Work Area Dissolving->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. Workflow for Handling this compound.
Experimental Protocol: Weighing and Dissolving this compound

1. Preparation:

  • Designate a specific area for handling the dye, preferably within a chemical fume hood.[1]

  • Ensure a calibrated analytical balance is available.

  • Don all required PPE as specified in the table above.

  • Have a spill kit readily accessible.

2. Weighing:

  • To minimize dust, work within a fume hood or a ventilated enclosure.[1]

  • Use a non-sparking spatula to transfer the powder.

  • Carefully weigh the desired amount of this compound into a labeled, sealed container.

  • Close the container securely before removing it from the balance.

3. Dissolving:

  • Add the weighed powder to the solvent in a fume hood.

  • Stir the solution gently to avoid splashing.

  • Ensure the vessel is covered to prevent the release of any aerosols.

4. Post-Handling:

  • Thoroughly clean the work area and any equipment used with a damp cloth to collect any residual dust.

  • Dispose of all contaminated materials as outlined in the disposal plan.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the dye.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to contain the material and prevent exposure.

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Additional PPE Don Additional PPE Evacuate Area->Don Additional PPE Contain Spill Contain Spill Don Additional PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Figure 2. Spill Response Workflow.
Spill Cleanup Protocol

1. Immediate Actions:

  • Alert others in the immediate vicinity and evacuate the area if necessary.

  • If the spill is significant, contact the appropriate emergency response personnel.

2. Personal Protection:

  • Don additional PPE as required, such as a higher level of respiratory protection or chemical-resistant coveralls, depending on the scale of the spill.

3. Containment and Cleanup:

  • For a dry powder spill, gently cover it with a damp paper towel to avoid creating dust.[2]

  • Alternatively, use an absorbent material to dike the spill.[3]

  • Carefully scoop or sweep the material into a labeled, sealable waste container. Avoid dry sweeping which can generate dust.[4]

  • For a liquid spill, use an inert absorbent material to soak up the solution.

4. Decontamination:

  • Clean the spill area with soap and water.

  • Wipe down all contaminated surfaces and equipment.

5. Waste Disposal:

  • Dispose of all cleanup materials, including contaminated PPE, as hazardous waste according to institutional and local regulations.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment.

Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated PPE, and cleanup materials, in a clearly labeled, sealed, and compatible waste container.

Disposal Method:

  • Dispose of the hazardous waste through a licensed chemical waste disposal company.

  • Consult your institution's environmental health and safety office for specific guidance on waste disposal procedures. Do not dispose of this material down the drain.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.